Fmoc-Gln(Trt)-OPfp
Description
The exact mass of the compound Fmoc-Gln(Trt)-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-Gln(Trt)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Gln(Trt)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H33F5N2O5/c46-37-38(47)40(49)42(41(50)39(37)48)57-43(54)35(51-44(55)56-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36(53)52-45(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,51,55)(H,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKAAWLZTVISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33F5N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694216 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-65-9 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Fmoc-Gln(Trt)-OPfp: Strategy and Application in Peptide Synthesis
Abstract
This technical guide provides a comprehensive exploration of N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-trityl-L-glutamine pentafluorophenyl ester, commonly abbreviated as Fmoc-Gln(Trt)-OPfp. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles and strategic advantages of employing this reagent in Solid-Phase Peptide Synthesis (SPPS). We will dissect the individual components of the molecule, rationalize its design for overcoming common challenges associated with glutamine incorporation, and provide detailed, field-tested methodologies for its successful application. The guide emphasizes causality, troubleshooting, and best practices to ensure the synthesis of high-purity peptides.
Deconstructing Fmoc-Gln(Trt)-OPfp: A Molecule Designed for Purpose
Fmoc-Gln(Trt)-OPfp is a highly specialized amino acid derivative engineered for efficiency and fidelity in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its structure is a testament to the principles of modern peptide chemistry, where each functional group serves a distinct and critical purpose. Understanding these components is fundamental to appreciating its utility.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This moiety serves as the temporary protecting group for the α-amino group. Its defining characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] This base-lability is the cornerstone of the Fmoc/tBu orthogonal protection strategy, allowing for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[2][3]
-
Gln (Glutamine): The amino acid residue to be incorporated. While essential, glutamine presents unique challenges in peptide synthesis. The side-chain amide can undergo undesirable intramolecular reactions, and an unprotected N-terminal glutamine residue is prone to cyclization to form pyroglutamate.[4]
-
Trt (Trityl): The triphenylmethyl group is a bulky, acid-labile protecting group attached to the side-chain amide of glutamine. Its inclusion is a critical design choice that addresses two primary issues. Firstly, it effectively prevents side reactions of the amide nitrogen, such as dehydration to a nitrile during carboxyl activation.[5] Secondly, the Trt group significantly enhances the solubility of the Fmoc-amino acid derivative in common organic solvents used in SPPS, a notable advantage as Fmoc-Gln-OH itself has very poor solubility.[5]
-
OPfp (Pentafluorophenyl Ester): This is a highly reactive "active ester" at the C-terminus. The five electron-withdrawing fluorine atoms render the ester's carbonyl carbon highly electrophilic, making it exceptionally susceptible to nucleophilic attack by a free amine.[6] This pre-activation strategy facilitates rapid and efficient amide bond formation, often minimizing the need for in-situ coupling reagents and reducing the risk of side reactions like racemization that can occur during prolonged activation times.[6][7][8]
The Scientific Rationale: Causality in Chemical Strategy
The choice of Fmoc-Gln(Trt)-OPfp is not arbitrary; it is a strategic decision rooted in overcoming well-documented challenges in peptide synthesis.
The Imperative of Side-Chain Protection for Glutamine
Unprotected glutamine is susceptible to two primary side reactions during SPPS:
-
Pyroglutamate Formation: An N-terminal glutamine residue can undergo an intramolecular aminolysis reaction, catalyzed by the basic conditions of Fmoc deprotection or even during coupling, to form a stable, six-membered pyroglutamyl ring. This reaction terminates peptide chain elongation. While adding HOBt to the deprotection solution can suppress this, side-chain protection offers a more robust solution.[4]
-
Nitrile Formation: During the activation of the C-terminal carboxyl group (a necessary step for coupling), the side-chain amide of a subsequent glutamine residue can be dehydrated by coupling reagents (like carbodiimides) to form a nitrile. The bulky Trt group sterically shields the amide nitrogen, preventing this side reaction.[5]
The Trt group is ideal for this role due to its high acid lability, ensuring its complete removal during the final trifluoroacetic acid (TFA)-mediated cleavage step, yet remaining stable during the repetitive basic treatments for Fmoc removal.[5][9]
The Pentafluorophenyl Ester Advantage: Speed and Purity
The rate of amide bond formation is a critical factor in maintaining peptide integrity. Slow coupling reactions increase the opportunity for competing side reactions, most notably the racemization of the activated amino acid. Pentafluorophenyl esters are among the most reactive active esters used in peptide synthesis.[10]
Kinetic studies have demonstrated that the coupling speed of OPfp esters is significantly higher than that of other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[8] This rapid coupling minimizes the lifetime of the activated species, thereby reducing the window for racemization and other unwanted modifications.[7][8] Furthermore, by using a pre-formed active ester, the growing peptide chain is not exposed to the potentially harsh conditions and byproducts of in-situ activation reagents, contributing to a cleaner crude product.[6][7]
Table 1: Physicochemical Properties of Fmoc-Gln(Trt)-OPfp
| Property | Value | Reference(s) |
| CAS Number | 132388-65-9 | [11][12][13] |
| Molecular Formula | C₄₅H₃₃F₅N₂O₅ | [11][12][13] |
| Molecular Weight | 776.75 g/mol | |
| Appearance | White to off-white solid/powder | [14] |
| Solubility | Soluble in DMSO, DCM, Chloroform, Ethyl Acetate; Insoluble in water and ethanol. | [11][15] |
| Storage | Store at -20°C or 2-8°C, protected from moisture. | [11][14] |
Experimental Protocol: The SPPS Workflow
The following section details a standardized, step-by-step methodology for the incorporation of Fmoc-Gln(Trt)-OPfp into a growing peptide chain on a solid support. This protocol assumes a standard Fmoc/tBu strategy.
Step 1: Resin Preparation and Swelling
Causality: The polymer resin must be swollen in an appropriate solvent to allow reagents to penetrate the polymer matrix and access the reactive sites.
-
Place the desired amount of resin (e.g., Rink Amide or 2-Chlorotrityl resin) in a suitable reaction vessel.
-
Add dichloromethane (DCM) to cover the resin and allow it to swell for 20-30 minutes with gentle agitation.
-
Drain the DCM and wash the resin 3-5 times with DMF to prepare it for the aqueous-organic environment of the subsequent steps.
Step 2: N-α-Fmoc Deprotection
Causality: The N-terminal Fmoc group must be removed to expose the free amine, which will act as the nucleophile in the subsequent coupling reaction.
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[16]
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[17]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
Step 3: Coupling of Fmoc-Gln(Trt)-OPfp
Causality: The pre-activated Fmoc-Gln(Trt)-OPfp is introduced to react with the newly exposed N-terminal amine on the resin-bound peptide, forming a new peptide bond.
-
Prepare the coupling solution: Dissolve Fmoc-Gln(Trt)-OPfp (1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The high reactivity of the OPfp ester generally ensures rapid coupling.[7][8]
-
Monitoring the Reaction: To confirm completion, take a small sample of resin beads, wash them thoroughly with DCM and methanol, dry them, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
Step 4: Final Cleavage and Global Deprotection
Causality: After the full peptide sequence is assembled, it must be cleaved from the solid support, and all side-chain protecting groups (including Trt) must be removed simultaneously using a strong acid. Scavengers are essential to prevent side reactions from reactive cationic species generated during this process.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .[18] TIS is a critical scavenger for the trityl cation.[18]
-
Add the cleavage cocktail to the dry resin in a fume hood (10-20 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. Note that sluggish deprotection of N-terminal Gln(Trt) has been observed, and extended cleavage times may be necessary in some cases.[18][19]
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Analytical Characterization and Troubleshooting
Quality Control
The crude peptide obtained after cleavage should be analyzed to confirm its identity and assess its purity before purification.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for determining the purity of the peptide. A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to separate the target peptide from deletion sequences, incompletely deprotected species, and other byproducts.[7]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm that the molecular weight of the main product peak from HPLC corresponds to the theoretical mass of the desired peptide.[7]
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance; peptide aggregation; insufficient reagent excess or reaction time. | Perform a Kaiser test. If positive (blue beads), recouple with a fresh solution of Fmoc-Gln(Trt)-OPfp for another 1-2 hours. |
| Pyroglutamate Peak in MS | The N-terminal Gln of the final peptide cyclized during handling or cleavage. | This is more common with unprotected Gln. The use of Gln(Trt) minimizes this during synthesis. Handle the final peptide at a neutral or slightly acidic pH. |
| +51 Da Adduct in MS | Formation of a 3-(1-Piperidinyl)alanine adduct, which can occur with C-terminal Cys residues. | While not directly related to Gln, it's a common Fmoc-SPPS side reaction. Using a bulky Trt protecting group on Cys can minimize this.[4] |
| Sluggish Trt Deprotection | Incomplete cleavage, particularly if Gln(Trt) is at the N-terminus of a long peptide.[18][19] | Extend the TFA cleavage time to 4-6 hours. A small test cleavage can help optimize the required time. |
Conclusion
Fmoc-Gln(Trt)-OPfp is a sophisticated and highly effective reagent for the incorporation of glutamine in modern peptide synthesis. Its design directly addresses the inherent challenges of this amino acid by employing a robust side-chain protecting group (Trt) to enhance solubility and prevent side reactions, coupled with a highly efficient C-terminal activating group (OPfp) to ensure rapid and clean peptide bond formation. By understanding the chemical principles behind each component and adhering to validated protocols, researchers can leverage Fmoc-Gln(Trt)-OPfp to reliably synthesize complex, high-purity peptides for a wide range of scientific and therapeutic applications.
References
- Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." Accessed January 22, 2026.
- AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Accessed January 22, 2026.
- Wikipedia. "Pentafluorophenyl esters." Accessed January 22, 2026.
- Benchchem. "Technical Support Center: Peptide Coupling with Pentafluorophenyl Esters." Accessed January 22, 2026.
- AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." Accessed January 22, 2026.
- APExBIO. "Fmoc-Gln(Trt)-OPfp - Protected Amino Acid Reagent." Accessed January 22, 2026.
- Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Accessed January 22, 2026.
- GenScript. "Terminology of Antibody Drug for Fmoc Deprotection." Accessed January 22, 2026.
- Aapptec Peptides. "N-Terminal Deprotection - Fmoc removal." Accessed January 22, 2026.
- PMC.
- Sigma-Aldrich. "Fmoc-Gln(Trt)-OPfp = 97.0 132388-65-9." Accessed January 22, 2026.
- ChemicalBook. "FMOC-GLN(TRT)-OPFP | 132388-65-9." Accessed January 22, 2026.
- Suzhou Highfine Biotech.
- Springer Nature Experiments. "Methods for Removing the Fmoc Group." Accessed January 22, 2026.
- Sigma-Aldrich. "Fmoc-Gln(Trt)-OPfp Novabiochem 132388-65-9." Accessed January 22, 2026.
- Dilun Biotechnology. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the." Accessed January 22, 2026.
- BOC Sciences. "Protecting Groups in Peptide Synthesis: A Detailed Guide." Accessed January 22, 2026.
- Sigma-Aldrich. "Fmoc-Gln(Trt)-OPfp Novabiochem 132388-65-9." Accessed January 22, 2026.
- Advanced ChemTech. "Fmoc-Gln(Trt)-OPfp." Accessed January 22, 2026.
- ChemicalBook. "FMOC-GLN(TRT)-OPFP | 132388-65-9." Accessed January 22, 2026.
- Merck Millipore. "Novabiochem® - Fmoc resin cleavage protocols." Accessed January 22, 2026.
- Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." Accessed January 22, 2026.
- Aapptec Peptides. "Fmoc-Gln(Trt)-OPfp [132388-65-9]." Accessed January 22, 2026.
- Amblard, F., et al. "Methods and protocols of modern solid phase peptide synthesis." Molecular Biotechnology 33.3 (2006): 239-254. Accessed January 22, 2026.
- Coin, I., et al. "Advances in Fmoc solid-phase peptide synthesis." Journal of peptide science 13.4 (2007): 223-241. Accessed January 22, 2026.
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- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Fmoc-Gln(Trt)-OPfp: Properties, Application, and Best Practices in Peptide Synthesis
This guide provides a comprehensive overview of Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester (Fmoc-Gln(Trt)-OPfp), a critical building block in modern solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, strategic applications, and detailed protocols for the effective use of this reagent. Our focus is on not just the "how," but the fundamental "why," offering insights grounded in chemical principles to empower your peptide synthesis workflows.
Introduction: The Strategic Importance of Fmoc-Gln(Trt)-OPfp in Peptide Synthesis
Glutamine is a frequently occurring amino acid in therapeutically relevant peptides. Its side chain contains a primary amide that, if left unprotected, can lead to undesirable side reactions during peptide synthesis. Fmoc-Gln(Trt)-OPfp is an engineered solution to this challenge, offering a trifecta of protecting and activating groups that ensure the fidelity and efficiency of peptide chain elongation.
The strategic selection of this derivative is rooted in three key functionalities:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group shields the α-amine of the glutamine residue. Its removal is typically achieved with a mild base, such as piperidine in DMF, ensuring that acid-labile side-chain protecting groups remain intact.
-
The Trt (trityl) group: This bulky, acid-labile group protects the side-chain amide of glutamine. The trityl group enhances the solubility of the protected amino acid derivative in common organic solvents used in SPPS, a significant advantage over the poorly soluble Fmoc-Gln-OH.[1][2] Furthermore, it effectively prevents the dehydration of the side-chain amide, a common side reaction when using carbodiimide coupling reagents.[2]
-
The OPfp (pentafluorophenyl ester) group: This is a highly efficient activating group for the carboxyl function. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, facilitating rapid and efficient amide bond formation with a low risk of racemization.[3][4] The use of pre-formed active esters like Fmoc-Gln(Trt)-OPfp simplifies the coupling step by eliminating the need for in-situ activation, which can be a source of side reactions and impurities.[5][6]
This combination of protecting and activating groups makes Fmoc-Gln(Trt)-OPfp a robust and reliable reagent for the incorporation of glutamine into peptide sequences, particularly in the synthesis of complex and sensitive peptides.[7]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Fmoc-Gln(Trt)-OPfp is essential for its proper storage, handling, and use in synthesis.
| Property | Value | Reference |
| CAS Number | 132388-65-9 | [8][9][10] |
| Molecular Formula | C45H33F5N2O5 | [8][9][10] |
| Molecular Weight | 776.75 g/mol | [10] |
| Appearance | White to off-white solid/powder | [10] |
| Purity | Typically ≥97.0% to ≥99.0% (HPLC) | [10][11] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water and ethanol. | [8][12] |
| Storage Temperature | 2-8°C or -20°C | [8][10][13] |
Handling and Storage Recommendations:
-
Storage: Fmoc-Gln(Trt)-OPfp should be stored in a tightly sealed container in a refrigerator (2-8°C) or freezer (-20°C) to minimize degradation.[8][10][13] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
-
Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Fmoc-Gln(Trt)-OPfp.[13][14] Avoid inhalation of dust and contact with skin and eyes.[14] Work in a well-ventilated area or a fume hood.
Mechanism of Action in Solid-Phase Peptide Synthesis
The utility of Fmoc-Gln(Trt)-OPfp is best understood within the context of the Fmoc-based solid-phase peptide synthesis (SPPS) cycle. The following diagram illustrates the key steps involved in the incorporation of a glutamine residue using this reagent.
Caption: A simplified workflow for the incorporation of a glutamine residue using Fmoc-Gln(Trt)-OPfp in SPPS.
The chemical transformations underlying the coupling step are depicted in the following reaction mechanism diagram:
Caption: The reaction mechanism for the coupling of Fmoc-Gln(Trt)-OPfp to a resin-bound peptide.
Detailed Experimental Protocols
The following protocols provide a starting point for the use of Fmoc-Gln(Trt)-OPfp in manual or automated peptide synthesis. Optimization may be required depending on the specific peptide sequence and resin.
Fmoc Deprotection
Objective: To remove the N-terminal Fmoc group from the resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat steps 3-5 for a second deprotection step to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
Coupling of Fmoc-Gln(Trt)-OPfp
Objective: To couple the Fmoc-Gln(Trt)-OPfp to the free N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Gln(Trt)-OPfp
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Gln(Trt)-OPfp (1.5 to 3 equivalents relative to the resin loading) in DMF. If using HOBt, add an equimolar amount (relative to the amino acid derivative) to this solution.
-
Add the solution to the deprotected and washed peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test). A negative Kaiser test indicates the completion of the coupling reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Note on HOBt: While pentafluorophenyl esters are highly reactive, the addition of HOBt can further accelerate the coupling reaction and suppress potential side reactions.[5]
Cleavage from Resin and Deprotection of the Trityl Group
Objective: To cleave the synthesized peptide from the resin and remove the Trityl side-chain protecting group.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the purified peptide under vacuum.
Conclusion: A Reliable Workhorse for Peptide Synthesis
Fmoc-Gln(Trt)-OPfp has established itself as a cornerstone reagent in the synthesis of glutamine-containing peptides. Its well-designed combination of protecting and activating groups addresses key challenges in peptide chemistry, namely the prevention of side-chain reactions, enhancement of solubility, and promotion of efficient and racemization-free coupling. By understanding the chemical principles behind its design and application, researchers can leverage the full potential of this versatile building block to synthesize complex peptides with high fidelity and yield.
References
- Atherton, E., & Sheppard, R. C. (n.d.). Solid Phase Peptide Synthesis using N,-Fluorenylmethoxycarbonylamino Acid Pentafluorophenyl Esters. RSC Publishing.
- BenchChem. (n.d.). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. BenchChem.
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Wikipedia. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OPfp [132388-65-9]. Aapptec Peptides. Retrieved from [Link]
-
ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Retrieved from [Link]
-
Kim, S. U., et al. (n.d.). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Korean Chemical Society. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-Gln(Trt)-OPfp: A Crucial Building Block for Pharmaceutical Peptide Intermediates. PharmaChem. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Nα-Ac-Nδ-trityl-L-glutamine. MySkinRecipes. Retrieved from [Link]
-
ResearchGate. (2025). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm) as an Alternative to the Trityl Group for the Side-Chain Protection of Cysteine and Asparagine/Glutamine. ResearchGate. Retrieved from [Link]
-
LOUIS | University of Alabama in Huntsville Research. (n.d.). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). UAH. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet - Fmoc-Gln(Trt)-OH. AAPPTec. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-L-Gln(Trt)-OH [132327-80-1]. Aapptec Peptides. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Fmoc-Gln(Trt)-Opfp. Amerigo Scientific. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Gln(Trt)-OH. CEM Corporation. Retrieved from [Link]
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- 2. peptide.com [peptide.com]
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- 5. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. nbinno.com [nbinno.com]
- 8. apexbt.com [apexbt.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-Gln(Trt)-OPfp = 97.0 132388-65-9 [sigmaaldrich.com]
- 11. Fmoc-Gln(Trt)-OH [cem.com]
- 12. FMOC-GLN(TRT)-OPFP | 132388-65-9 [m.chemicalbook.com]
- 13. labsolu.ca [labsolu.ca]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-Gln(Trt)-OPfp: A Cornerstone in Modern Peptide Synthesis
This guide provides an in-depth technical overview of Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester, commonly abbreviated as Fmoc-Gln(Trt)-OPfp. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core attributes, its strategic role in solid-phase peptide synthesis (SPPS), and practical, field-proven methodologies for its successful application.
Introduction: The Strategic Importance of Fmoc-Gln(Trt)-OPfp
In the intricate landscape of peptide synthesis, the precise and efficient incorporation of each amino acid residue is paramount to achieving the desired final product with high purity and yield. Glutamine, a frequently occurring residue in bioactive peptides, presents unique challenges due to its amide-containing side chain. Fmoc-Gln(Trt)-OPfp has emerged as a critical building block designed to overcome these hurdles, offering a trifecta of chemical functionalities that ensure seamless integration into a growing peptide chain.
This derivative combines three key chemical moieties:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amine, forming the cornerstone of the most widely used orthogonal protection strategy in SPPS. Its removal under mild basic conditions, typically with piperidine, leaves acid-labile side-chain protecting groups intact.[1][2]
-
The Trt (trityl) group: A bulky, acid-labile protecting group for the side-chain amide of glutamine. The Trt group effectively prevents undesirable side reactions such as dehydration to a nitrile or pyroglutamate formation, which can occur under the conditions of peptide coupling or Fmoc deprotection.[3][4] Furthermore, the presence of the Trt group significantly enhances the solubility of the amino acid derivative in common organic solvents used in SPPS, a notable advantage over the poorly soluble Fmoc-Gln-OH.[3]
-
The OPfp (pentafluorophenyl ester) group: A highly reactive activating group for the carboxyl function. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, facilitating rapid and efficient peptide bond formation with minimal risk of racemization.[5][6][7] This pre-activated ester form obviates the need for in-situ coupling reagents at the point of use, simplifying the synthesis workflow.
This strategic combination of protecting and activating groups makes Fmoc-Gln(Trt)-OPfp a highly reliable and efficient reagent for the incorporation of glutamine in Fmoc-based solid-phase peptide synthesis.
Physicochemical Properties of Fmoc-Gln(Trt)-OPfp
A comprehensive understanding of the physicochemical properties of Fmoc-Gln(Trt)-OPfp is essential for its proper handling, storage, and application.
| Property | Value | Reference(s) |
| Chemical Formula | C45H33F5N2O5 | [8] |
| Molecular Weight | 776.75 g/mol | [8][9] |
| CAS Number | 132388-65-9 | [8][10] |
| Appearance | Solid powder | [8][10] |
| Melting Point | 183-184 °C | [10] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform, Ethyl Acetate, DMSO, Acetone. Insoluble in water and ethanol. | [10][11][12] |
| Storage Conditions | 2-8°C | [8][10] |
| Primary Application | Fmoc solid-phase peptide synthesis | [8][13] |
Chemical Structure and Key Functional Groups
The efficacy of Fmoc-Gln(Trt)-OPfp stems from the specific arrangement of its functional groups, as illustrated below.
Caption: Key functional groups of Fmoc-Gln(Trt)-OPfp.
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol
The use of Fmoc-Gln(Trt)-OPfp simplifies the glutamine incorporation step in a standard Fmoc-SPPS workflow. The following protocol outlines the key steps for its application. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support (resin).
Pre-Coupling: N-terminal Fmoc Deprotection
Causality: Before the introduction of Fmoc-Gln(Trt)-OPfp, the N-terminal Fmoc group of the preceding amino acid on the resin-bound peptide must be removed to expose the free amine necessary for peptide bond formation.
Protocol:
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent, typically DMF, for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. The reaction time can vary from 5 to 20 minutes, and it is often performed in two stages (e.g., 2 minutes followed by 10 minutes with fresh solution) to ensure complete removal of the Fmoc group.[2][5]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. This washing step is critical to prevent side reactions in the subsequent coupling step.
Coupling of Fmoc-Gln(Trt)-OPfp
Causality: The pre-activated pentafluorophenyl ester of Fmoc-Gln(Trt)-OPfp reacts with the newly exposed N-terminal amine of the resin-bound peptide to form a stable amide (peptide) bond.
Protocol:
-
Solution Preparation: Dissolve Fmoc-Gln(Trt)-OPfp (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Coupling Reaction: Add the Fmoc-Gln(Trt)-OPfp solution to the deprotected peptide-resin. The coupling reaction is generally rapid due to the high reactivity of the OPfp ester.[6] Reaction times can range from 30 minutes to a few hours.
-
Monitoring (Optional but Recommended): The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (the beads remain colorless or yellowish) indicates the absence of free primary amines and thus a complete coupling reaction.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted Fmoc-Gln(Trt)-OPfp and the pentafluorophenol byproduct. Following the DMF washes, a wash with a less polar solvent like dichloromethane (DCM) is often performed.
Post-Coupling and Chain Elongation
Following the successful coupling of Fmoc-Gln(Trt)-OPfp, the synthesis cycle is repeated for the subsequent amino acids in the peptide sequence. This involves the deprotection of the Fmoc group from the newly added glutamine residue and coupling of the next protected amino acid.
Caption: Workflow for incorporating Fmoc-Gln(Trt)-OPfp in SPPS.
Trustworthiness: Self-Validating Systems and Troubleshooting
The robustness of this protocol relies on checkpoints and an understanding of potential pitfalls.
Ensuring Complete Reactions
-
Deprotection: Incomplete Fmoc removal will lead to deletion sequences where the glutamine residue is missing. The use of fresh deprotection solution and adequate reaction time is crucial.
-
Coupling: Incomplete coupling results in truncated peptides. Monitoring with the Kaiser test is a reliable in-process control. If the test is positive after the initial coupling time, the coupling step should be repeated.
Potential Side Reactions and Mitigation
While Fmoc-Gln(Trt)-OPfp is designed to minimize side reactions, awareness of potential issues is key to troubleshooting.
-
Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamate, particularly under basic conditions.[4] The Trt group offers significant protection against this. However, prolonged exposure to the basic conditions of Fmoc deprotection should be avoided.
-
Dehydration of the Side-Chain Amide: Under harsh activation conditions (not typically used with pre-activated OPfp esters), the glutamine side chain can dehydrate to form a nitrile. The Trt protecting group effectively prevents this.[3]
-
Premature Deprotection of the Trt Group: The Trt group is labile to strong acids. Care must be taken to ensure that no acidic contaminants are present during the SPPS cycles. The final cleavage from the resin and deprotection of the Trt group is achieved simultaneously using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA).[3]
Conclusion: An Indispensable Tool for Peptide Synthesis
Fmoc-Gln(Trt)-OPfp stands as a testament to the chemical ingenuity applied to solving the challenges of peptide synthesis. Its carefully designed structure, combining orthogonal protection and pre-activation, provides a reliable and efficient means of incorporating glutamine into complex peptide sequences. By preventing common side reactions and enhancing solubility, this reagent contributes to higher yields and purities of the final peptide product. For researchers and drug developers, a thorough understanding and proficient application of Fmoc-Gln(Trt)-OPfp are essential for the successful synthesis of a wide range of peptide-based therapeutics and research tools.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Atherton, E., & Sheppard, R. C. (1985). Solid Phase Peptide Synthesis using N,-Fluorenylmethoxycarbonylamino Acid Pentafluorophenyl Esters.
- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11975.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]
-
YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Hattori, T., & Yamamoto, H. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 24(11), 2536-2542.
-
Dilun Biotechnology. (2024, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 17). Fmoc-Gln(Trt)-OPfp: A Crucial Building Block for Pharmaceutical Peptide Intermediates. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. Fmoc-Gln(Trt)-OPfp ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. FMOC-GLN(TRT)-OPFP | 132388-65-9 [amp.chemicalbook.com]
- 11. apexbt.com [apexbt.com]
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- 13. Fmoc-Gln(Trt)-OPfp Novabiochem 132388-65-9 [sigmaaldrich.com]
A Comprehensive Technical Guide to Fmoc-Gln(Trt)-OPfp: Application in Modern Peptide Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development and complex peptide chemistry, the precise incorporation of glutamine residues presents a significant challenge. The inherent reactivity of the glutamine side-chain amide can lead to undesirable side reactions, primarily dehydration to form pyroglutamate or succinimide derivatives, compromising the purity, yield, and biological activity of the final peptide.[1] To circumvent these issues, chemists rely on meticulously designed protected amino acid building blocks. Among these, Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester , commonly abbreviated as Fmoc-Gln(Trt)-OPfp , has emerged as a cornerstone for the successful incorporation of glutamine in solid-phase peptide synthesis (SPPS).
This technical guide provides an in-depth exploration of Fmoc-Gln(Trt)-OPfp, from its fundamental physicochemical properties to its strategic application in SPPS. As a Senior Application Scientist, the insights presented herein are grounded in both theoretical principles and practical, field-proven methodologies, aiming to equip researchers with the knowledge to optimize their peptide synthesis workflows.
Physicochemical Properties and Core Data
Fmoc-Gln(Trt)-OPfp is a white to off-white solid, characterized by its dual protection scheme and pre-activated carboxyl group. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard in modern orthogonal SPPS strategies.[2][3] The side-chain amide of glutamine is shielded by the acid-labile trityl (Trt) group.[2][3] Critically, the carboxyl group is activated as a pentafluorophenyl (OPfp) ester, facilitating efficient and rapid amide bond formation without the need for additional in-situ coupling reagents.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C45H33F5N2O5 | [6][7][8][9] |
| Molecular Weight | 776.75 g/mol | [6][7][10] |
| CAS Number | 132388-65-9 | [6][7][8][10] |
| Appearance | Solid / Powder | [7] |
| Melting Point | 183-184°C | [10] |
| Storage Temperature | 2-8°C | [6][7][10] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water and ethanol. | [10][11] |
Strategic Importance of Protecting Groups and Activation
The efficacy of Fmoc-Gln(Trt)-OPfp in peptide synthesis is a direct result of the synergistic interplay between its constituent protective and activating moieties.
The Trityl (Trt) Group: A Bulwark for the Glutamine Side-Chain
The Trityl group is a sterically bulky protecting group that effectively prevents side-chain dehydration.[1] Its acid lability ensures that it remains stable throughout the iterative, base-mediated Fmoc deprotection steps of SPPS and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[2][3] The use of the Trt group is particularly advantageous as it is less than 0.1% removed during standard Nα-deprotection conditions, ensuring the integrity of the glutamine side-chain throughout the synthesis.[12]
The Pentafluorophenyl (OPfp) Ester: A Highly Reactive Activating Group
The OPfp ester is a highly efficient activating group for amide bond formation.[4][5] Pentafluorophenol is an excellent leaving group due to the electron-withdrawing nature of the fluorine atoms, which significantly increases the electrophilicity of the carbonyl carbon. This pre-activation strategy offers several advantages:
-
Elimination of In-Situ Activation: It obviates the need for carbodiimide-based coupling reagents (e.g., DCC, HBTU), which can sometimes lead to side reactions and racemization.[4][13]
-
Rapid Coupling Kinetics: OPfp esters exhibit high reactivity, leading to faster and more complete coupling reactions.[5]
-
Reduced Racemization: The use of pre-activated esters like OPfp is known to minimize the risk of racemization at the α-carbon.[4]
The following diagram illustrates the fundamental reaction of Fmoc-Gln(Trt)-OPfp during an SPPS coupling step.
Caption: Coupling mechanism of Fmoc-Gln(Trt)-OPfp in SPPS.
Experimental Protocol: Incorporation of Fmoc-Gln(Trt)-OPfp in SPPS
This section outlines a detailed, step-by-step methodology for the incorporation of Fmoc-Gln(Trt)-OPfp into a growing peptide chain on a solid support. This protocol assumes a standard Fmoc/tBu SPPS strategy.
Materials and Reagents:
-
Fmoc-Gln(Trt)-OPfp
-
Peptide synthesis grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) (optional, but recommended for faster coupling)[4]
-
Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang resin)
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Isopropanol (IPA)
Step-by-Step Workflow:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to synthesis.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a final wash with DCM and then DMF.
-
Self-Validating Checkpoint: Perform a Kaiser test or other qualitative ninhydrin test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc removal.
-
-
Coupling of Fmoc-Gln(Trt)-OPfp:
-
Prepare the coupling solution: Dissolve Fmoc-Gln(Trt)-OPfp (typically 2-3 equivalents relative to resin substitution) in DMF. For enhanced coupling efficiency, an additive like HOOBt (1 equivalent) can be included.[4]
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature. Coupling times can range from 1 hour to overnight, depending on the sequence.[4]
-
-
Post-Coupling Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.
-
Wash with DCM (2 times) and finally with DMF (2 times).
-
Self-Validating Checkpoint: Perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling. If the test is positive, a recoupling step may be necessary.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
The following diagram provides a visual representation of this experimental workflow.
Caption: SPPS cycle for incorporating Fmoc-Gln(Trt)-OPfp.
Cleavage, Purification, and Analysis
Upon completion of the synthesis, the peptide is cleaved from the solid support, and all protecting groups are removed.
Cleavage from the Resin:
-
A standard cleavage cocktail for peptides containing Trt-protected residues is Reagent K or a similar mixture containing a high concentration of TFA (e.g., 95%), with scavengers such as triisopropylsilane (TIPS) and water to capture the released Trt cations.[14]
-
The resin is treated with the cleavage cocktail for 2-4 hours at room temperature.
-
The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether to remove scavengers and dissolved byproducts.
Purification and Analysis:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16] A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.[16][17]
-
The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion
Fmoc-Gln(Trt)-OPfp stands as a testament to the power of strategic chemical design in overcoming the inherent challenges of peptide synthesis. Its combination of an orthogonal Fmoc protecting group, a robust Trt side-chain shield, and a highly reactive OPfp ester provides a reliable and efficient means of incorporating glutamine into complex peptide sequences. By understanding the chemical principles behind this building block and adhering to validated protocols, researchers and drug development professionals can significantly enhance the yield, purity, and overall success of their synthetic peptide endeavors.
References
-
Fmoc-Gln(Trt)-OPfp [132388-65-9]. Aapptec Peptides. [Link]
-
Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Anaspec. [Link]
-
Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. PubMed. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Synthetic Chemicals. [Link]
-
Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. Pharmaffiliates. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
-
“Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Digital CSIC. [Link]
-
Fmoc-Gln(Trt)-OPfp. PeptART. [Link]
-
Fmoc-Gln(Trt)-OPfp: A Crucial Building Block for Pharmaceutical Peptide Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- US5233044A - Active esters for solid phase peptide synthesis.
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]
-
Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- WO2016067271A1 - A process for the preparation of liraglutide.
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Phenomenex. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]
-
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid. PubChem. [Link]
Sources
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- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labsolu.ca [labsolu.ca]
- 7. Fmoc-Gln(Trt)-OPfp ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. FMOC-GLN(TRT)-OPFP | 132388-65-9 [m.chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. lcms.cz [lcms.cz]
- 16. bachem.com [bachem.com]
- 17. agilent.com [agilent.com]
Introduction: The Quintessential Building Block for Glutamine Incorporation
An In-Depth Technical Guide to Fmoc-Gln(Trt)-OPfp (CAS 132388-65-9) for Advanced Peptide Synthesis
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the precise and efficient incorporation of each amino acid is paramount to the success of synthesizing high-purity peptides. For glutamine, a frequently occurring residue in bioactive peptides, its unique side-chain amide presents specific challenges, including potential dehydration to a nitrile and poor solubility of its protected derivatives.[1][2][3] Fmoc-Gln(Trt)-OPfp emerges as a sophisticated and highly effective solution, engineered to overcome these obstacles. This reagent is a tripartite molecule: an N-terminal Fmoc group for temporary, base-labile protection; a side-chain Trityl (Trt) group for robust, acid-labile protection; and a C-terminal pentafluorophenyl (OPfp) ester for highly efficient, pre-activated coupling.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, enabling users to optimize their synthesis strategies, troubleshoot potential issues, and leverage the full potential of this critical reagent.
Part 1: Physicochemical Profile and Strategic Design
The efficacy of Fmoc-Gln(Trt)-OPfp stems directly from its chemical architecture. Each component is deliberately chosen to ensure orthogonality and efficiency within the Fmoc-SPPS workflow.
Core Physicochemical Properties
A summary of the essential properties of Fmoc-Gln(Trt)-OPfp provides a foundational understanding for its handling and application.
| Property | Value | Source(s) |
| CAS Number | 132388-65-9 | [4][5][6][7] |
| Molecular Formula | C₄₅H₃₃F₅N₂O₅ | [4][5][7] |
| Molecular Weight | 776.75 g/mol | [5][6] |
| Appearance | White to light yellow powder/solid | [5] |
| Purity (Typical) | ≥97.0% - ≥98.0% (HPLC) | [5] |
| Solubility | Soluble in DMSO, DCM, Chloroform, Ethyl Acetate; Insoluble in water and EtOH | [4][6] |
| Storage | Store at -20°C or 2-8°C. Keep container tightly closed in a cool, well-ventilated area. | [4][5][8] |
Diagram: Chemical Structure of Fmoc-Gln(Trt)-OPfp
Caption: Molecular components of Fmoc-Gln(Trt)-OPfp.
The Tripartite Advantage: A Mechanistic Breakdown
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group provides temporary protection of the alpha-amino function. Its key feature is its lability to basic conditions, typically a 20% solution of piperidine in DMF.[9][10] The deprotection proceeds via a β-elimination mechanism, which is rapid and clean, regenerating the free amine on the growing peptide chain, ready for the next coupling cycle.[11] This orthogonality is the cornerstone of Fmoc/tBu chemistry, as the Fmoc group is stable to the acidic conditions used for final cleavage.[12]
-
γ-Amide Trityl (Trt) Group: The side-chain amide of glutamine requires protection to prevent side reactions. The bulky trityl group serves two critical functions. First, it prevents the dehydration of the amide to a nitrile, a known side reaction when using carbodiimide activators like DCC or DIC.[1] Second, it dramatically improves the solubility of the amino acid derivative in organic solvents like DMF, a significant advantage over the poorly soluble Fmoc-Gln-OH.[1][3] The Trt group is highly acid-labile and is efficiently removed during the final cleavage from the resin with trifluoroacetic acid (TFA).
-
C-Terminal Pentafluorophenyl (OPfp) Ester: This is the "business end" of the molecule during the coupling step. The pentafluorophenyl group is a powerful electron-withdrawing moiety, which makes the ester highly activated and an excellent leaving group.[13] This pre-activation offers several advantages:
-
Rapid Kinetics: PFP esters react significantly faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters, driving the coupling reaction to completion quickly and minimizing side reactions.[14][15]
-
Avoidance of In-Situ Reagents: It eliminates the need to add potentially problematic coupling reagents (e.g., carbodiimides, uronium salts) to the reaction vessel. This protects the growing peptide chain from contact with these reagents and their byproducts.[13][15]
-
Reduced Racemization: The high reactivity and mild coupling conditions associated with PFP esters help to preserve the stereochemical integrity of the amino acid.[14]
-
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The true value of Fmoc-Gln(Trt)-OPfp is realized in its practical application. Its design allows for a streamlined and efficient SPPS workflow.
Diagram: SPPS Cycle with Fmoc-Gln(Trt)-OPfp
Caption: The core steps of an SPPS elongation cycle.
Experimental Protocol: Coupling of Fmoc-Gln(Trt)-OPfp
This protocol describes a representative manual coupling procedure on a 0.1 mmol scale using a standard solid-phase support like Wang or Rink Amide resin.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
Fmoc-Gln(Trt)-OPfp (0.3 mmol, 3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or bubbler (N₂) for agitation
Methodology:
-
Resin Swelling (Self-Validation: Ensures reagent access)
-
Place the peptide-resin (0.1 mmol) in the synthesis vessel.
-
Add DCM (approx. 5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM and wash the resin 3 times with DMF (5 mL each).
-
Causality: Swelling the resin beads is essential to open up the polymer matrix, ensuring that reagents can freely diffuse to the reactive sites of the growing peptide chains.
-
-
N-Terminal Fmoc Deprotection (Self-Validation: Exposes reactive site)
-
Add the 20% piperidine/DMF solution (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF (5 mL) and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times, 5 mL each) to completely remove piperidine and the Fmoc-dibenzofulvene adduct.
-
Causality: A two-stage deprotection ensures complete removal of the Fmoc group. Thorough washing is critical because residual piperidine can neutralize the incoming activated amino acid, and the adduct can interfere with subsequent steps.
-
-
Coupling Reaction (Self-Validation: Peptide bond formation)
-
Dissolve Fmoc-Gln(Trt)-OPfp (233 mg, 0.3 mmol) in DMF (approx. 3-4 mL).
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 60-90 minutes.
-
Causality: Using a 3-fold excess of the activated amino acid drives the reaction to completion according to Le Châtelier's principle. The OPfp ester is highly reactive and does not require additional activators or additives like HOBt, simplifying the process and reducing potential side reactions.[13][16]
-
-
Monitoring the Coupling
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a qualitative ninhydrin (Kaiser) test.[9] A negative result (beads remain yellow) indicates the absence of free primary amines and thus, a complete coupling. A positive result (beads turn blue/purple) indicates incomplete coupling.
-
Trustworthiness: This in-process control validates the success of the coupling step. If the test is positive, the coupling step should be repeated (a "double coupling").
-
-
Post-Coupling Wash
-
Drain the reaction solution from the vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times, 5 mL each) to remove any unreacted Fmoc-Gln(Trt)-OPfp and the pentafluorophenol byproduct.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol: Global Deprotection and Cleavage
Once the peptide sequence is fully assembled, the final step is to cleave it from the resin and remove all side-chain protecting groups, including the Trt group from glutamine.
Materials:
-
Dry peptide-resin (0.1 mmol)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler cocktail like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[17]
-
Cold diethyl ether
-
Centrifuge and tubes
Methodology:
-
Preparation:
-
Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under vacuum.
-
Causality: Residual DMF can interfere with the acidic cleavage, so it must be completely removed.
-
-
Cleavage Reaction:
-
Place the dry resin in a suitable reaction vial.
-
Add the cold cleavage cocktail (e.g., 5 mL of 95:2.5:2.5 TFA/TIS/Water) to the resin.
-
Agitate at room temperature for 2-4 hours.
-
Causality (Critical): The strong acid (TFA) cleaves the peptide from the acid-labile linker and removes acid-labile side-chain protecting groups like Trt and tBu.[17][18] Scavengers are essential: TIS and water are nucleophiles that trap the highly reactive trityl carbocations generated during deprotection. Without scavengers, these carbocations can irreversibly alkylate electron-rich side chains, particularly Tryptophan, leading to significant impurities.[18][19]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 40 mL). The peptide will precipitate as a white solid.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Part 3: Quality Control and Troubleshooting
Maintaining high standards of quality for both the reagent and the final product is essential.
Analytical Specifications and Troubleshooting
| Parameter / Issue | Typical Specification / Cause | Recommended Action / Solution |
| Reagent Purity | ≥98.0% (HPLC) | Always use high-purity reagents. Impurities can lead to deletion sequences or modified side chains. |
| Incomplete Coupling | Steric hindrance, peptide aggregation on-resin. | Perform a ninhydrin test. If positive, perform a second coupling ("double couple"). For difficult sequences, consider solvent changes (e.g., to NMP) or longer coupling times. |
| Premature Trt Loss | Exposure to acidic conditions. | The Trt group is stable to the 20% piperidine used for Fmoc removal but is labile to even mild acids.[19][20] Ensure no acid carryover from previous steps if non-standard protocols are used. |
| Side Products during Cleavage | Insufficient scavengers in the cleavage cocktail. | Always use a scavenger cocktail like TFA/TIS/Water, especially for peptides containing Trp, Met, or Cys.[17][18] The trityl cation is a potent alkylating agent. |
Final Product Analysis
The identity and purity of the crude peptide should always be confirmed post-cleavage using a combination of:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the peptide and quantify impurities.[15]
-
Mass Spectrometry (e.g., LC-MS, MALDI-TOF): To confirm the molecular weight of the desired product and identify the mass of any byproducts.[15]
Conclusion
Fmoc-Gln(Trt)-OPfp represents a pinnacle of rational design in peptide synthesis reagents. By combining a stable and solubility-enhancing side-chain protecting group with a highly efficient, pre-activated ester, it provides a reliable and streamlined method for incorporating glutamine. Its use minimizes common side reactions, simplifies coupling protocols by obviating the need for in-situ activators, and ultimately contributes to the synthesis of higher purity peptides. For any laboratory engaged in the chemical synthesis of peptides for research or therapeutic development, a thorough understanding and proficient application of this building block are indispensable for achieving success.
References
-
Safety Data Sheet: Fmoc-Gln(Trt)-OPfp | AAPPTec. (URL: [Link])
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation | PMC. (URL: [Link])
-
Pentafluorophenyl esters | Wikipedia. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis | [Source not explicitly named, likely a vendor technical note]. (URL: [Link])
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters | Dilun Biotechnology. (URL: [Link])
-
Fmoc-Gln(Trt)-OPfp | Amerigo Scientific. (URL: [Link])
-
Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis | PubMed. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory | Nowick Lab, UC Irvine. (URL: [Link])
-
Quality Factory Supply 132327-80-1 with Lowest Price, Factory Sells Fmoc-L-Gln(Trt)-OH | ZY Biochem. (URL: [Link])
-
Novabiochem® - Fmoc resin cleavage protocols | Merck Millipore. (URL: [Link])
-
Fmoc-Gln(Trt)-OPfp: A Crucial Building Block for Pharmaceutical Peptide Intermediates | NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? | ResearchGate. (URL: [Link])
-
CAS 132327-80-1; Fmoc-L-Gln(Trt)-OH | Aapptec Peptides. (URL: [Link])
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis | Luxembourg Bio Technologies. (URL: [Link])
-
Fmoc-Gln(Trt)-OPfp [132388-65-9] | Aapptec Peptides. (URL: [Link])
-
Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach | Oxford Academic. (URL: [Link])
-
Solid phase synthesis of peptides containing backbone-fluorinated amino acids | Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis | AAPPTEC. (URL: [Link])
-
Fmoc-Gln(Trt)-OH | CEM Corporation. (URL: [Link])
- Protecting groups for asparagine and glutamine in peptide synthesis | Google P
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | PMC - NIH. (URL: [Link])
-
Amino Acid Sidechain Deprotection | Aapptec. (URL: [Link])
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 4. apexbt.com [apexbt.com]
- 5. Fmoc-Gln(Trt)-OPfp ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. FMOC-GLN(TRT)-OPFP | 132388-65-9 [m.chemicalbook.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentafluorophenol and its derivatives [en.highfine.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
- 20. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Application of Fmoc-Gln(Trt)-OPfp in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains.[1][2][3] The Fmoc/tBu strategy, in particular, offers a milder and more versatile approach compared to the traditional Boc/Bzl chemistry, making it the preferred method for a wide range of research and pharmaceutical applications.[4] Within the Fmoc-SPPS paradigm, the precise and efficient incorporation of each amino acid is paramount to the success of the synthesis.
Glutamine (Gln), a frequently occurring amino acid in bioactive peptides, presents unique challenges due to its reactive side-chain amide. Unprotected, this functional group can lead to undesirable side reactions, compromising the purity and yield of the final peptide. Fmoc-Gln(Trt)-OPfp has emerged as a superior building block for the incorporation of glutamine, offering a trifecta of solutions: a base-labile Nα-amino protecting group (Fmoc), a sterically bulky and acid-labile side-chain protecting group (Trt), and a highly activated C-terminal ester (OPfp) for efficient coupling.
This technical guide provides a comprehensive exploration of the mechanism of action of Fmoc-Gln(Trt)-OPfp, aimed at researchers, scientists, and drug development professionals. We will deconstruct the role of each chemical moiety, elucidate the core mechanisms of its application in SPPS, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Chapter 1: Deconstructing Fmoc-Gln(Trt)-OPfp - A Symphony of Four Moieties
The efficacy of Fmoc-Gln(Trt)-OPfp lies in the synergistic function of its four key components. Understanding the individual role of each is crucial to appreciating its overall mechanism of action.
The Nα-Fmoc Group: A Base-Labile Temporary Guardian
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality of the glutamine. This protection is essential to prevent the amino acid from polymerizing with itself during the coupling reaction.[4] The Fmoc group is renowned for its stability in acidic conditions and its facile removal under mild basic conditions, a key feature of its orthogonality with acid-labile side-chain protecting groups.[1]
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, typically piperidine in a polar aprotic solvent like dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring. This initiates an elimination reaction that liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently trapped by the excess piperidine to form a stable adduct, which is washed away.[4]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Glutamine Side Chain and the Necessity of Protection
The side chain of glutamine contains a primary amide that, if left unprotected, can participate in several deleterious side reactions during SPPS. The most common of these is the formation of a pyroglutamate residue at the N-terminus of the peptide.[5][6] This occurs through an intramolecular nucleophilic attack of the N-terminal α-amino group on the side-chain amide, leading to a cyclic lactam and the elimination of ammonia.[6] This side reaction is particularly prevalent during the basic conditions of Fmoc deprotection and can also be catalyzed by heat.[7]
Another potential side reaction is the dehydration of the amide to a nitrile group, especially when using carbodiimide-based activators like DCC.[8] These side reactions result in undesired peptide impurities that can be difficult to separate from the target peptide, ultimately reducing the overall yield and purity.
The Trityl (Trt) Group: A Bulky and Acid-Labile Side-Chain Protector
To prevent the aforementioned side reactions, the glutamine side chain is protected with the triphenylmethyl (trityl, Trt) group. The Trt group is a large, sterically hindering moiety that physically blocks the side-chain amide from participating in intramolecular cyclization or dehydration reactions.[9][8] Its bulky nature provides excellent protection throughout the SPPS cycles.
Furthermore, the Trt group is highly acid-labile and is efficiently removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[10] This orthogonality with the base-labile Fmoc group is a cornerstone of the Fmoc/tBu strategy.[11]
Caption: The Trt group prevents pyroglutamate formation.
The Pentafluorophenyl (OPfp) Ester: A Highly Reactive Activating Group
The formation of the peptide bond requires the activation of the C-terminal carboxyl group of the incoming amino acid. Fmoc-Gln(Trt)-OPfp utilizes a pentafluorophenyl (OPfp) ester for this purpose. The OPfp ester is a highly reactive activating group due to the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring.[12][13] This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[12]
Kinetic studies have shown that the coupling speed with OPfp esters is significantly higher than with other active esters, which is advantageous for minimizing side reactions such as racemization.[13] The use of pre-formed, stable OPfp esters like Fmoc-Gln(Trt)-OPfp also avoids exposing the growing peptide chain to potentially harsh in-situ activating reagents.[13][14]
Caption: Peptide bond formation via an OPfp ester.
Chapter 2: The Core Mechanism of Action in SPPS: A Step-by-Step Workflow
The incorporation of glutamine using Fmoc-Gln(Trt)-OPfp follows the standard SPPS cycle. The high reactivity of the OPfp ester ensures efficient and rapid coupling.
The SPPS Cycle with Fmoc-Gln(Trt)-OPfp
The following diagram illustrates the key steps in a single cycle of peptide chain elongation using Fmoc-Gln(Trt)-OPfp.
Caption: A single cycle of SPPS with Fmoc-Gln(Trt)-OPfp.
Experimental Protocol: Coupling of Fmoc-Gln(Trt)-OPfp
This protocol is a self-validating system, incorporating monitoring steps to ensure reaction completion.
| Reagent/Parameter | Value/Description | Purpose |
| Resin | 100-200 mesh, 0.5-1.0 mmol/g substitution | Solid support for peptide synthesis. |
| Fmoc-Gln(Trt)-OPfp | 1.5 - 3.0 equivalents (relative to resin loading) | Activated amino acid for coupling. |
| Solvent | N,N-Dimethylformamide (DMF), peptide synthesis grade | To dissolve reagents and swell the resin. |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | To remove the Nα-Fmoc group. |
| Reaction Time | 30 - 60 minutes | Typical time for OPfp ester couplings. |
| Monitoring | Kaiser Test (Ninhydrin Test) | To detect the presence of free primary amines. |
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Kaiser Test (Pre-coupling): Take a small sample of resin beads and perform a Kaiser test. A positive result (deep blue color) confirms the presence of free N-terminal amines, indicating successful Fmoc deprotection.
-
Coupling: Dissolve Fmoc-Gln(Trt)-OPfp in DMF and add it to the resin. Agitate the mixture at room temperature.
-
Monitoring the Coupling: After 30 minutes, take a small resin sample and perform a Kaiser test. A negative result (yellow/colorless beads) indicates that the coupling reaction is complete. If the test is positive, continue the reaction and re-test every 15-20 minutes.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next deprotection and coupling cycle.
Chapter 3: Final Cleavage and Deprotection: Liberating the Peptide
After the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Trt group on glutamine, must be removed.
The Chemistry of TFA Cleavage
The standard method for cleavage and deprotection in Fmoc-SPPS is treatment with a strong acid, typically trifluoroacetic acid (TFA).[15] The acidic environment protonates the linkage to the resin and the side-chain protecting groups, leading to their cleavage through a carbocationic mechanism. The Trt group, being highly acid-labile, is efficiently removed under these conditions.[10]
The Critical Role of Scavengers
The cleavage of acid-labile protecting groups generates highly reactive carbocations, such as the trityl cation.[16] These electrophilic species can react with nucleophilic residues in the peptide, such as tryptophan, methionine, and cysteine, leading to undesired modifications.[15] To prevent these side reactions, scavengers are added to the cleavage cocktail.[3][17] Scavengers are nucleophilic compounds that trap the reactive carbocations.[16]
| Scavenger | Target Reactive Species | Typical Concentration |
| Triisopropylsilane (TIS) | Trityl and other carbocations | 1-5% |
| Water | t-butyl cations | 2.5-5% |
| 1,2-Ethanedithiol (EDT) | Trityl cations, prevents methionine oxidation | 2.5% |
| Thioanisole | Protects tryptophan | 2-5% |
A common and effective cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v). For peptides containing Trt-protected Gln, the inclusion of TIS is highly recommended.[18]
Experimental Protocol: Cleavage and Deprotection
-
Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Add the pre-chilled cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) to the resin in a fume hood.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Chapter 4: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test after extended reaction time) | - Steric hindrance in the peptide sequence. - Peptide aggregation on the resin. | - Increase the coupling time. - Increase the excess of Fmoc-Gln(Trt)-OPfp. - Consider using a different solvent system (e.g., NMP instead of DMF). - Perform a double coupling. |
| Pyroglutamate Formation Detected in Final Peptide | - Incomplete protection of the Gln side chain. - Premature deprotection of the Trt group. | - Ensure the use of high-quality Fmoc-Gln(Trt)-OPfp. - Avoid prolonged exposure to basic conditions. |
| Trityl Adducts on Sensitive Residues (e.g., Trp) | - Insufficient scavenging during TFA cleavage. | - Increase the concentration of TIS in the cleavage cocktail. - Ensure the cleavage cocktail is freshly prepared. |
| Dehydration of Gln Side Chain (Nitrile Formation) | - This is unlikely with OPfp activation but can occur with carbodiimides. | - The use of Fmoc-Gln(Trt)-OPfp inherently prevents this. If using other methods, ensure Trt protection is used. |
Conclusion
Fmoc-Gln(Trt)-OPfp stands as a testament to the chemical ingenuity that drives progress in peptide synthesis. By combining a base-labile Nα-protecting group, a robust and acid-labile side-chain protector, and a highly efficient activating group, it provides a reliable and effective solution for the incorporation of glutamine into peptide chains. Its mechanism of action is a well-orchestrated interplay of protection, activation, and deprotection, designed to maximize coupling efficiency while minimizing side reactions. For researchers and drug developers, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this critical building block in the synthesis of high-purity, high-yield peptides.
References
-
The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Retrieved from [Link]
-
Peptide Synthesis - What is the Fmoc Strategy in SPPS? (n.d.). BopTech. Retrieved from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022). Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39049–39056. [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018, January 4). ResearchGate. Retrieved from [https://www.researchgate.net/post/What_is_the_role_of_Triisopropylsilane_during_the_cleavage_of_peptides_from_the_resin_using_Solid_Phase_Synthesis]([Link]_ cleavage_of_peptides_from_the_resin_using_Solid_Phase_Synthesis)
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772–783. [Link]
-
6.7 Pyroglutamic Acid Peptides. (n.d.). Retrieved from [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 386, 1–32. [Link]
-
Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
-
Schilling, S., Wermann, M., Heiser, U., Hoffmann, T., & Demuth, H. U. (2004). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Biological chemistry, 385(8), 683–691. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 113-116. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide research and therapeutics, 20(1), 53–69. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]
-
Albericio, F., & Chinchilla, R. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203–303. [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772–783. [Link]
-
Liu, H., Gaza-Bulseco, G., Faldu, D., Chumsae, C., & Sun, J. (2011). N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. The Journal of biological chemistry, 286(13), 11211–11217. [Link]
-
Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. (n.d.). ResearchGate. Retrieved from [Link]
-
Fmoc-Gln(Trt)-OH. (n.d.). CEM Corporation. Retrieved from [Link]
Sources
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- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Pentafluorophenol and its derivatives [en.highfine.com]
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- 18. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Strategic Application of Fmoc-Gln(Trt)-OPfp in Solid-Phase Peptide Synthesis
Abstract
For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of building blocks in Solid-Phase Peptide Synthesis (SPPS) dictates the efficiency of synthesis and the purity of the final product. Fmoc-Gln(Trt)-OPfp is a cornerstone reagent for the incorporation of glutamine, engineered to circumvent common synthetic pitfalls. This guide provides an in-depth analysis of the distinct roles of the trityl (Trt) protecting group and the pentafluorophenyl (OPfp) ester within this molecule. We will explore the mechanistic basis for their selection, present field-proven protocols for their application, and offer insights into optimizing synthetic outcomes.
Deconstructing the Molecule: A Tripartite Analysis
The efficacy of Fmoc-Gln(Trt)-OPfp stems from the synergistic function of its three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Serves as the temporary, base-labile protecting group for the α-amino group. Its removal with a mild base like piperidine is the central deprotection step in the iterative cycle of Fmoc-based SPPS.[1]
-
Gln(Trt) (Trityl-protected Glutamine): The core of this guide. The bulky trityl group provides robust, acid-labile protection for the nucleophilic side-chain amide of glutamine.
-
OPfp (Pentafluorophenyl Ester): A highly reactive ester that activates the C-terminal carboxyl group, facilitating rapid and efficient peptide bond formation with minimal side reactions.[2][3][4]
This guide will now focus on the pivotal role of the Trt group in ensuring the fidelity of glutamine incorporation.
The Cornerstone of Side-Chain Protection: The Trityl (Trt) Group
The incorporation of glutamine residues in peptide synthesis is notoriously problematic without adequate side-chain protection.[5] The trityl group is the preferred choice in Fmoc chemistry for several critical reasons.
Mechanism of Protection and Prevention of Side Reactions
The primary function of the Trt group is to shield the side-chain amide of glutamine from unwanted chemical transformations during the synthesis cycle.
-
Preventing Dehydration: During the carboxyl activation step, particularly when using carbodiimide reagents, the unprotected side-chain amide of glutamine can undergo dehydration to form a nitrile derivative. The steric bulk of the Trt group physically prevents this side reaction.[6]
-
Inhibiting Pyroglutamate Formation: N-terminal glutamine residues are susceptible to intramolecular cyclization, where the terminal amine attacks the side-chain amide to form a pyroglutamate residue.[7][8] This reaction is catalyzed by the basic conditions used for Fmoc deprotection and terminates the peptide chain. The Trt group's presence on the side chain completely prevents this cyclization.[5]
Enhanced Solubility and Synthesis Efficiency
A significant practical advantage of the Trt group is the enhanced solubility it confers to the amino acid derivative. Fmoc-Gln-OH is poorly soluble in standard SPPS solvents like dimethylformamide (DMF), leading to challenges in dissolution and coupling efficiency. In contrast, Fmoc-Gln(Trt)-OH dissolves readily, ensuring smooth and reliable incorporation into the growing peptide chain.[5][9][10] This improved solubility contributes to higher purity of the final peptide product.[10]
Orthogonality and Cleavage
The Trt group is strategically chosen for its compatibility with the Fmoc/tBu orthogonal protection scheme.[1][11]
-
Stability: It is completely stable to the mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal.[1]
-
Acid Lability: The Trt group is cleaved under strongly acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), which are the same conditions used to cleave the completed peptide from most resins and remove other acid-labile side-chain protecting groups (like tBu, Boc, OtBu).[9][11] The cleavage occurs via the formation of a stable trityl cation.[12]
It is crucial to use "scavengers," such as triisopropylsilane (TIS) or water, in the cleavage cocktail to trap the reactive trityl cation and prevent it from reattaching to nucleophilic residues like tryptophan or cysteine.[12][13]
The Power of Activation: The Pentafluorophenyl (OPfp) Ester
While Fmoc-Gln(Trt)-OH can be activated in situ using coupling reagents, the pre-activated Fmoc-Gln(Trt)-OPfp derivative offers distinct advantages. Pentafluorophenyl esters are highly reactive leaving groups, making them exceptionally efficient for peptide bond formation.[2][3][4]
-
Rapid Coupling Kinetics: The coupling speed with OPfp esters is significantly faster than with other active esters, which helps to minimize side reactions such as racemization.[2][3]
-
Reduced Reagent Exposure: Using a pre-formed active ester avoids exposing the growing peptide chain to potentially harmful activating reagents and their byproducts.[4]
-
High Efficiency: OPfp esters have demonstrated the ability to drive coupling reactions to completion, even with challenging sequences or sterically hindered amino acids, often without the need for additives.[14][15]
Integrated Workflow: Protocol for Incorporating Fmoc-Gln(Trt)-OPfp
This protocol outlines a standard procedure for coupling Fmoc-Gln(Trt)-OPfp onto a solid-phase support.
Materials and Reagents
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine.
-
Fmoc-Gln(Trt)-OPfp
-
Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit or equivalent ninhydrin-based test.
Experimental Procedure
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
Coupling Reaction:
-
Prepare a solution of Fmoc-Gln(Trt)-OPfp (typically 1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The coupling time can vary from 30 minutes to 2 hours.
-
-
Monitoring the Coupling:
-
After the desired time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test. A negative result (clear or yellowish beads) indicates that the coupling reaction is complete.
-
If the test is positive, extend the coupling time or consider a second coupling with fresh reagent.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle of deprotection and coupling.
Data Summary and Considerations
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Equivalents of Fmoc-Gln(Trt)-OPfp | 1.5 - 3.0 eq. | Ensures the reaction goes to completion. Excess is removed by washing. |
| Coupling Time | 30 - 120 minutes | Monitor with Kaiser test for confirmation. OPfp esters are fast.[2][3][14] |
| Solvent | DMF, NMP | Fmoc-Gln(Trt)-OPfp has good solubility in these standard SPPS solvents.[9][10] |
| Monitoring | Kaiser Test | A reliable colorimetric test for the presence of free primary amines. |
| Trt Group Cleavage | 95% TFA / Scavengers | Typically 1-3 hours.[10] Scavengers (e.g., 2.5% TIS, 2.5% H₂O) are essential.[12] |
Visualizing the Process
Chemical Structure of Fmoc-Gln(Trt)-OPfp
Caption: Structure of Fmoc-Gln(Trt)-OPfp.
SPPS Cycle for Fmoc-Gln(Trt)-OPfp Incorporation
Caption: Key steps in the SPPS cycle.
Trt Group Protection and Cleavage Mechanism
Caption: Protection and acid-labile cleavage of the Trt group.
Conclusion
The strategic design of Fmoc-Gln(Trt)-OPfp provides a robust solution to the challenges associated with incorporating glutamine into synthetic peptides. The trityl group offers indispensable side-chain protection, preventing deleterious side reactions and enhancing solubility, while the pentafluorophenyl ester ensures rapid and efficient coupling. By understanding the mechanistic principles behind each component and adhering to validated protocols, researchers can significantly improve the yield and purity of complex peptides, accelerating discovery and development in peptide-based therapeutics.
References
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Peptide Coupling with Pentafluorophenyl Esters.
- Suzhou Highfine Biotech. (n.d.). Pentafluorophenol and its derivatives.
- PMC. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
- Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
- ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
- Aapptec Peptides. (n.d.). CAS 132327-80-1;Fmoc-L-Gln(Trt)-OH.
- BenchChem. (n.d.). Troubleshooting incomplete cleavage of the Trt protecting group.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Chemical and pharmaceutical industries. (n.d.). Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers.
- PubMed Central. (n.d.). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species.
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- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 15. pubs.acs.org [pubs.acs.org]
Stability of Fmoc-Gln(Trt)-OPfp under acidic conditions
An In-Depth Technical Guide to the Stability of Fmoc-Gln(Trt)-OPfp Under Acidic Conditions
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the success of synthesizing a target peptide with high fidelity and yield hinges on a meticulously planned protecting group strategy.[] The principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions, is the cornerstone of modern peptide chemistry.[2][3] This allows for the sequential and selective deprotection of specific functional groups, enabling the controlled elongation of the peptide chain and the introduction of post-translational modifications.
The molecule at the heart of this guide, Fmoc-Gln(Trt)-OPfp , is a sophisticated building block designed for use in Fmoc-based SPPS. It incorporates three key chemical moieties, each with a specific role and a distinct lability profile:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group of the amino acid. Its removal is typically achieved with a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[4][5] The Fmoc group is renowned for its stability under acidic conditions.[6][7]
-
The Trt (trityl) group: An acid-labile protecting group for the side-chain amide of glutamine. The bulky trityl group not only prevents potential side reactions of the amide, such as dehydration to a nitrile or pyroglutamate formation, but also enhances the solubility of the amino acid derivative in organic solvents.[8][9]
-
The OPfp (pentafluorophenyl ester) group: A highly activated ester at the C-terminus, facilitating efficient coupling to the free N-terminal amine of the growing peptide chain. Pfp esters are known for their high reactivity and relative stability, which allows for rapid amide bond formation with minimal risk of racemization.[10][11]
This guide provides a comprehensive technical analysis of the stability of Fmoc-Gln(Trt)-OPfp under acidic conditions. Understanding this stability is critical for researchers and drug development professionals to devise robust synthesis strategies, troubleshoot potential issues, and ensure the integrity of their final peptide products.
Chemical Logic of the Protecting Group Scheme
The combination of Fmoc, Trt, and Pfp groups in a single molecule represents a highly strategic choice for peptide synthesis. The orthogonality between the base-labile Fmoc group and the acid-labile Trt group is fundamental to the success of Fmoc-SPPS.[5] During the iterative cycles of peptide chain elongation, the Fmoc group is selectively removed to expose the α-amino group for the next coupling step, while the Trt group remains intact, safeguarding the glutamine side chain. The Trt group, along with other acid-labile side-chain protecting groups, is then removed during the final global deprotection step, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).
The primary focus of this guide is to dissect the behavior of Fmoc-Gln(Trt)-OPfp when subjected to acidic conditions, which are most relevant during the final cleavage and deprotection of the peptide from the solid support, or in specialized applications requiring selective on-resin side-chain deprotection.
Deprotection Mechanisms: A Visual Guide
To fully appreciate the stability profile of Fmoc-Gln(Trt)-OPfp, it is essential to understand the mechanisms by which the protecting groups are cleaved.
Caption: Mechanisms of Fmoc and Trt group deprotection.
Stability Profile Under Acidic Conditions
When Fmoc-Gln(Trt)-OPfp is exposed to acidic reagents like TFA, each component of the molecule exhibits a distinct stability profile.
The Fmoc Group: A Bastion of Acid Stability
The Fmoc group is exceptionally stable under acidic conditions.[6][7] The mechanism of its removal relies on the abstraction of a relatively acidic proton at the C9 position of the fluorene ring by a base, followed by β-elimination.[4][12][13] This pathway is not accessible under acidic conditions. Therefore, during standard TFA-mediated cleavage and deprotection, the Fmoc group on an N-terminal residue will remain intact unless it is the desired outcome to obtain a fully deprotected peptide, in which case the Fmoc group would have been removed in the final cycle of SPPS.
The Trt Group: The Primary Target of Acidolysis
The trityl group is designed to be labile in acidic conditions.[8] The cleavage mechanism proceeds via protonation of the amide nitrogen or oxygen, followed by the departure of the highly stabilized trityl carbocation.[14]
Sources
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. total-synthesis.com [total-synthesis.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Gln(Trt)-OPfp
Abstract
The incorporation of glutamine (Gln) residues into synthetic peptides presents unique challenges, primarily the propensity for intramolecular cyclization to form pyroglutamate (pGlu), an irreversible and chain-terminating side reaction. This guide provides an in-depth technical overview and a field-proven protocol for the use of Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester (Fmoc-Gln(Trt)-OPfp), a specialized reagent designed to overcome these hurdles in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). By leveraging a pre-activated carboxyl group and a sterically bulky side-chain protecting group, this reagent ensures high coupling efficiency and minimizes common side reactions, enabling the successful synthesis of complex glutamine-containing peptides for research and drug development.
Introduction: The Glutamine Challenge in SPPS
Glutamine is a frequently occurring amino acid in therapeutic and biologically active peptides. However, its incorporation during SPPS is notoriously problematic. The primary issue stems from the terminal amide of the glutamine side chain, which can act as an intramolecular nucleophile.
Under the acidic conditions often present during coupling steps or repeated Fmoc deprotection cycles, the N-terminal amine of a glutamine residue can attack its own side-chain amide, leading to the formation of a five-membered lactam ring known as pyroglutamate.[1][2][3] This cyclization is not only irreversible but also caps the N-terminus, preventing further chain elongation and resulting in truncated peptide impurities that are often difficult to separate from the desired product.[4]
To address this, two key chemical strategies are employed in the design of Fmoc-Gln(Trt)-OPfp:
-
Side-Chain Protection: The side-chain amide is protected with a bulky trityl (Trt) group. This group is acid-labile and is removed during the final cleavage step with trifluoroacetic acid (TFA).[5][6] Its steric hindrance effectively prevents the intramolecular cyclization that leads to pyroglutamate formation.[5][7] An additional benefit is the significantly improved solubility of the protected amino acid derivative in common SPPS solvents like dimethylformamide (DMF).[5][8]
-
Carboxyl Group Activation: The carboxylic acid is pre-activated as a pentafluorophenyl (PFP) ester. The electron-withdrawing nature of the five fluorine atoms makes the pentafluorophenoxide ion an excellent leaving group.[9] This results in a highly reactive acylating agent that facilitates rapid and efficient peptide bond formation, often without the need for additional coupling reagents.[9][10][11][12] The high reactivity minimizes the time the N-terminus of the growing peptide chain remains exposed, further reducing the window for potential side reactions.[12][13]
The combination of these features makes Fmoc-Gln(Trt)-OPfp a superior building block for incorporating glutamine into peptide sequences with high fidelity and yield.[14][15]
Caption: Key components of the Fmoc-Gln(Trt)-OPfp reagent.
Experimental Protocol: Coupling of Fmoc-Gln(Trt)-OPfp
This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide or Wang resin). Reagent quantities are based on a 0.1 mmol synthesis scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Peptide synthesis resin (e.g., Rink Amide) | 100-200 mesh | Standard Supplier |
| Fmoc-Gln(Trt)-OPfp | Peptide Synthesis Grade | Verified Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Low amine content |
| Piperidine | Reagent Grade | Anhydrous |
| Dichloromethane (DCM) | ACS Grade | Anhydrous |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Redistilled |
| Trifluoroacetic acid (TFA) | Reagent Grade | >99% purity |
| Triisopropylsilane (TIS) | Reagent Grade | >98% purity |
| Deionized Water (H₂O) | Type 1 Ultrapure | N/A |
Step-by-Step Coupling Procedure
The workflow details the sequential steps from resin preparation to the incorporation of the Fmoc-Gln(Trt)-OPfp residue.
Caption: SPPS workflow for Fmoc-Gln(Trt)-OPfp coupling.
-
Resin Preparation (N-terminal Deprotection):
-
Start with the peptide-resin that has undergone the previous Fmoc deprotection step and subsequent washing. The N-terminal amine must be free.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.[16][17]
-
Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove all residual piperidine.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve 1.5 to 3.0 equivalents of Fmoc-Gln(Trt)-OPfp (relative to the resin loading capacity) in a minimal volume of DMF.
-
Expert Tip: Unlike standard couplings that require an activator like HBTU or HOBt/DIC, the OPfp ester is pre-activated.[18][19] No additional coupling reagents are necessary, which simplifies the process and eliminates a source of potential side products.
-
-
Coupling Reaction:
-
Reaction Monitoring:
-
After the coupling period, take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines.[20]
-
A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5x) to remove any unreacted amino acid and the pentafluorophenol byproduct.
-
Perform a final wash sequence with DCM (3x) and DMF (3x) to prepare the resin for the next deprotection cycle.
-
Troubleshooting and Scientific Validation
A robust protocol includes understanding and mitigating potential failures. The use of Fmoc-Gln(Trt)-OPfp is designed to be straightforward, but sequence-dependent issues or suboptimal conditions can arise.
Primary Side Reaction: Pyroglutamate Formation
-
Causality: As previously discussed, this occurs when an N-terminal glutamine's free amine attacks its own side-chain amide.[1][2] While the Trt group offers significant protection, this side reaction can still occur if the Trt group is prematurely or partially cleaved, or if the N-terminus remains deprotected for extended periods under acidic catalysis.[4]
-
Self-Validation & Mitigation:
-
Ensure Trt Integrity: The Trt group is stable to the basic conditions of Fmoc deprotection but labile to acid.[5][21] Avoid any acidic washes between deprotection and coupling steps.
-
Minimize Coupling Time: The rapid kinetics of OPfp ester coupling is a key advantage.[9][11] Do not extend coupling times unnecessarily. A standard 1-2 hour coupling is usually sufficient.
-
Avoid On-Resin Acid Exposure: If using highly acid-sensitive resins like 2-chlorotrityl chloride resin, ensure that all neutralization and handling steps are performed carefully to prevent premature cleavage of side-chain protecting groups.[16]
-
Incomplete Coupling
-
Causality: Incomplete coupling is often due to steric hindrance from the growing peptide chain or the formation of secondary structures (aggregation) on the resin.[22]
-
Self-Validation & Mitigation:
-
Monitoring is Critical: Always validate the completion of the coupling step using a qualitative test like the Kaiser test.[23][24] Never proceed to the next cycle assuming the reaction is complete.
-
Double Couple: If the first coupling is incomplete, simply repeat the coupling step with a fresh solution of Fmoc-Gln(Trt)-OPfp.
-
Solvent Choice: Ensure the use of high-quality, amine-free DMF. For particularly difficult sequences, consider using "magic mixture" solvents or N-methyl-2-pyrrolidone (NMP) to disrupt aggregation.
-
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups, including the Trt group on glutamine, must be removed.
-
Standard Cleavage Cocktail: A common and effective cocktail for removing the Trt group and cleaving from most acid-labile resins is Reagent B.
-
TFA / H₂O / TIS (95:2.5:2.5, v/v/v) [25]
-
-
Protocol:
-
Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
The Trt group is highly acid-labile and will be efficiently cleaved under these conditions.[5][26] The triisopropylsilane (TIS) acts as a scavenger, quenching the reactive trityl cations that are released, thereby preventing re-alkylation of sensitive residues like tryptophan or methionine.[25]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purify the peptide using standard methods, typically reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
-
CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]
-
Hattori, T., et al. (2022). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Retrieved from [Link]
-
S4Science. (n.d.). Monitoring Peptide Synthesis. Retrieved from [Link]
-
Dilun Biotechnology. (2024). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Nα-Ac-Nδ-trityl-L-glutamine. Retrieved from [Link]
-
RSC Publishing. (2023). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Retrieved from [Link]
-
Liu, D., et al. (2016). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. NIH National Library of Medicine. Retrieved from [Link]
-
LOUIS - UAH. (n.d.). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). Retrieved from [Link]
-
eqipped. (n.d.). Fmoc-Gln(Trt)-Opfp 25 G | 8.52133.0025. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Fmoc-Gln(Trt)-OPfp: A Crucial Building Block for Pharmaceutical Peptide Intermediates. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
PubMed. (1998). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Retrieved from [Link]
-
ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Retrieved from [Link]
-
NIH National Library of Medicine. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Retrieved from [Link]
-
ResearchGate. (2018). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm) as an Alternative to the Trityl Group for the Side-Chain Protection of Cysteine and Asparagine/Glutamine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. Retrieved from [Link]
-
Protheragen. (n.d.). Fmoc-Gln(Trt)-OPfp. Retrieved from [Link]
-
MDPI. (2021). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved from [Link]
-
ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent?. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sustainable Approaches in Solid-phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
CEM Corporation. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OPfp [132388-65-9]. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Beier, S., & Mutter, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Gln(Trt)-OH. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Synthesis of electroactive glutamine building blocks for Fmoc‐SPPS. Retrieved from [Link]
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Maximizing Coupling Efficiency of Fmoc-Gln(Trt)-OPfp in Solid-Phase Peptide Synthesis: An Application Note
Abstract
The incorporation of glutamine (Gln) residues into synthetic peptides is a critical step in the development of therapeutics and research tools. However, the inherent reactivity of the glutamine side-chain amide presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to undesirable side reactions and decreased peptide purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the coupling efficiency of Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester (Fmoc-Gln(Trt)-OPfp). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer expert insights to mitigate common pitfalls, ensuring the successful synthesis of high-purity glutamine-containing peptides.
Introduction: The Glutamine Challenge in SPPS
Glutamine is a frequently occurring amino acid in bioactive peptides and proteins, contributing to their structure, function, and solubility. However, its unprotected side-chain amide can lead to two primary complications during Fmoc-based SPPS:
-
Pyroglutamate Formation: The N-terminal glutamine residue is particularly susceptible to intramolecular cyclization, forming a pyroglutamyl (pGlu) residue.[1][2] This reaction terminates peptide chain elongation and introduces a significant impurity that can be difficult to separate from the target peptide.[1] This side reaction is especially prevalent during the acylation of the N-terminal Gln.[1]
-
Dehydration: Under standard activation conditions, the side-chain amide of glutamine can undergo dehydration to form a nitrile, another common impurity.
To circumvent these issues, side-chain protection of glutamine is essential. The trityl (Trt) group is a widely used protecting group for the glutamine side-chain amide due to its acid lability, allowing for its removal during the final cleavage from the resin with trifluoroacetic acid (TFA).[3][4] Furthermore, the bulky Trt group enhances the solubility of the protected amino acid derivative, which is a significant advantage as Fmoc-Gln-OH has very low solubility in common SPPS solvents like DMF and NMP.[3]
This guide focuses on the use of a pre-activated form of Trt-protected glutamine, Fmoc-Gln(Trt)-OPfp, to further enhance coupling efficiency and minimize side reactions.
The Role of Pentafluorophenyl (Pfp) Esters in Efficient Coupling
Pentafluorophenyl (Pfp) esters are highly reactive activated esters used in peptide synthesis to facilitate rapid and efficient amide bond formation.[5][6] The strong electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and thus extremely susceptible to nucleophilic attack by the free amine of the growing peptide chain.[5][7]
Key advantages of using Pfp esters like Fmoc-Gln(Trt)-OPfp include:
-
Rapid Coupling Kinetics: Pfp esters react quickly, often completing the coupling reaction in a short period, which can minimize side reactions that are time-dependent, such as racemization.[5][7][8]
-
Reduced Side Reactions: The use of pre-formed active esters avoids exposing the growing peptide chain to in-situ activating reagents, which can sometimes lead to unwanted modifications.[9]
-
Additive-Free Potential: Recent studies have shown that Pfp esters can drive peptide bond formation to completion with near-stoichiometric amounts of reactants without the need for coupling additives, leading to cleaner reactions and simpler purification.[6][7]
-
Suppression of Racemization: The high reactivity of Pfp esters generally leads to a lower risk of racemization compared to some other activation methods.[8]
Core Principles and Mechanistic Overview
The coupling of Fmoc-Gln(Trt)-OPfp to a resin-bound peptide with a free N-terminal amine is a nucleophilic acyl substitution reaction. The process can be visualized as follows:
Caption: Reaction scheme for Fmoc-Gln(Trt)-OPfp coupling.
The free amine of the resin-bound peptide attacks the activated carbonyl carbon of the Pfp ester. This is followed by the departure of the highly stable pentafluorophenoxide anion, an excellent leaving group, resulting in the formation of a new peptide bond.
Detailed Experimental Protocols
The following protocols are designed to provide a robust framework for achieving high coupling efficiency with Fmoc-Gln(Trt)-OPfp.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier |
| Fmoc-Gln(Trt)-OPfp | ≥97.0% | , , [10], [11], [12] |
| Solid-phase synthesis resin (e.g., Rink Amide, Wang) | 100-200 mesh | Standard SPPS suppliers |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard chemical suppliers |
| Piperidine | Reagent grade | Standard chemical suppliers |
| Dichloromethane (DCM) | Reagent grade | Standard chemical suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Standard chemical suppliers |
| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | Standard chemical suppliers |
| Ninhydrin test kit | Standard SPPS suppliers | |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard chemical suppliers |
| Triisopropylsilane (TIS) | Reagent grade | Standard chemical suppliers |
| Water | HPLC grade | Standard chemical suppliers |
Standard Coupling Protocol
This protocol is suitable for most standard peptide sequences.
Caption: Standard Fmoc-Gln(Trt)-OPfp coupling workflow.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has undergone successful Fmoc deprotection, exposing the free N-terminal amine. Confirm complete deprotection using a qualitative test such as the Kaiser (ninhydrin) test.[13]
-
Coupling Solution Preparation: In a separate vessel, dissolve 1.5 to 3.0 equivalents of Fmoc-Gln(Trt)-OPfp in DMF. For a 0.1 mmol scale synthesis, use approximately 2-3 mL of DMF.
-
Coupling Reaction: Add the Fmoc-Gln(Trt)-OPfp solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol for Difficult Couplings
For sterically hindered sequences or peptides known to aggregate, the following modifications can improve coupling efficiency.
Step-by-Step Procedure:
-
Resin Preparation: As per the standard protocol.
-
Coupling Solution Preparation: Dissolve 2.0 to 4.0 equivalents of Fmoc-Gln(Trt)-OPfp and 1.0 equivalent of HOBt in DMF. The addition of HOBt can accelerate the coupling reaction.[9]
-
Coupling Reaction: Add the coupling solution to the resin. If aggregation is a concern, consider using a solvent mixture such as DMF/DCM (1:1) or adding a chaotropic salt.
-
Extended Reaction Time and Temperature: Agitate the reaction mixture for 2-4 hours. If the coupling remains incomplete, the reaction temperature can be moderately increased (e.g., to 35-40°C), or the reaction can be left overnight at room temperature.
-
Monitoring and Washing: As per the standard protocol. If the Kaiser test remains positive, a second coupling (recoupling) with a fresh solution of Fmoc-Gln(Trt)-OPfp is recommended.
Quantitative Data and Performance Metrics
| Parameter | Standard Coupling | Difficult Coupling | Rationale |
| Fmoc-Gln(Trt)-OPfp (equivalents) | 1.5 - 3.0 | 2.0 - 4.0 | Increased excess drives the reaction to completion for hindered sequences. |
| HOBt (equivalents) | 0 | 1.0 | Acts as a catalyst to accelerate the coupling rate.[9] |
| Reaction Time | 1 - 2 hours | 2 - 4 hours (or overnight) | Allows more time for the reaction to proceed to completion. |
| Temperature | Room Temperature | Room Temperature to 40°C | Increased temperature can overcome kinetic barriers. |
| Expected Purity of Crude Peptide | 85-95% | 75-90% | Purity is dependent on the overall sequence and synthesis conditions. |
Data is based on typical results for model peptides and may vary depending on the specific sequence and synthesis scale.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance - Peptide aggregation | - Recouple with fresh reagents. - Increase the equivalents of Fmoc-Gln(Trt)-OPfp. - Add HOBt to the coupling solution. - Switch to a more polar solvent or a solvent mixture (e.g., NMP, DMF/DCM). - Perform the coupling at a slightly elevated temperature. |
| Pyroglutamate Formation | - Prolonged exposure of N-terminal Gln to basic conditions. - Slow coupling of the subsequent amino acid. | - Use a pre-activated amino acid like Fmoc-Gln(Trt)-OPfp to ensure rapid coupling. - Ensure the subsequent coupling step is efficient to minimize the time the N-terminal Gln is exposed. |
| Low Yield | - Incomplete coupling at one or more steps. - Premature chain termination. | - Carefully monitor each coupling and deprotection step. - Use optimized protocols for difficult sequences. |
Conclusion
Fmoc-Gln(Trt)-OPfp is a highly effective reagent for the incorporation of glutamine into synthetic peptides, offering rapid coupling kinetics and minimizing the risk of common side reactions. By understanding the underlying chemical principles and employing the optimized protocols outlined in this application note, researchers can significantly enhance the efficiency and success rate of their peptide syntheses. The use of this pre-activated, side-chain protected glutamine derivative is a cornerstone of modern strategies for producing high-purity, complex peptides for a wide range of applications in research and drug development.
References
- Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using preformed symmetrical anhydrides and pentafluorophenyl esters.
- BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. BenchChem Technical Guides.
- Hattori, T., & Yamamoto, H. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 25(11), 2486-2493.
- Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Dilun Biotechnology News.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- X-MOL. (2026). Optimizing Peptide Synthesis with Pentafluorophenol: A Manufacturer's Guide.
- AAPPTec. (n.d.).
- Barlos, K., & Gatos, D. (1990). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International journal of peptide and protein research, 36(5), 443-447.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 89-94.
- AstaTech. (2025). The Crucial Role of Protected Amino Acids in Peptide Synthesis.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- APExBIO. (n.d.). Fmoc-Gln(Trt)-OPfp.
- Biosynth. (n.d.). Fmoc-Gln(Trt)-OPfp.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OPfp.
- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OPfp Novabiochem.
- ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu)
- Oxford Academic. (2000). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OPfp.
- BenchChem. (2025). Purity Analysis of Crude Peptides: A Comparative Guide to Glutamine Side-Chain Protection in Fmoc-SPPS.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Licha, K., & Schirner, M. (2014). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. Theranostics, 4(6), 581-588.
- Liu, H., Gaza-Bulseco, G., Chumsae, C., & Newmaster, K. (2008). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Journal of pharmaceutical sciences, 97(8), 3020-3031.
- BOC Sciences. (n.d.).
- Wöhr, T., & Mutter, M. (2008). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Liu, H., Ponniah, G., & Zhang, Z. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of biological chemistry, 286(44), 38211-38221.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Yu, X., Gilar, M., Kaska, J., & Bouvier, E. S. (2013). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical biochemistry, 438(1), 20-27.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(12), 749-758.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Pícaro, N., & Roda, G. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- CEM Corpor
- Chen, Y. C., & Barany, G. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2096-2107.
Sources
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Application Notes: Sequential Deprotection and Use of Fmoc-Gln(Trt)-OPfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing Fmoc-Gln(Trt)-OPfp
The reagent Fmoc-Gln(Trt)-OPfp is a highly specialized building block for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide drug development and biomedical research.[1][2][3] A precise understanding of its tripartite structure is essential for its successful application. This molecule is not subject to a single "deprotection" event; rather, each component plays a distinct and sequential role in the C-terminus to N-terminus assembly of a peptide chain.[3][4][5]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group attached to the α-amine of the glutamine. Its purpose is to prevent self-polymerization and ensure that peptide bond formation occurs only at the desired N-terminus of the growing chain. It is removed at the beginning of each coupling cycle.[2][6]
-
Trt (Trityl): The bulky trityl group is an acid-labile protecting group for the side-chain amide of glutamine.[7][8] It prevents potential side reactions, such as dehydration or undesired cyclization, during synthesis. The Trt group remains intact throughout the chain assembly and is only removed during the final cleavage of the peptide from the solid support.[9]
-
OPfp (Pentafluorophenyl ester): This is not a protecting group but a highly effective C-terminal activating group.[10][11][12] The electron-withdrawing nature of the pentafluorophenyl ring makes the ester carbonyl highly susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, facilitating efficient peptide bond formation.[10][12] The OPfp group is consumed during the coupling reaction.
This guide provides a structured, in-depth protocol detailing the correct, sequential use and removal of each functional moiety of Fmoc-Gln(Trt)-OPfp within a standard Fmoc-SPPS workflow.
The SPPS Workflow for Fmoc-Gln(Trt)-OPfp
The journey of incorporating a Gln(Trt) residue using this reagent involves three distinct stages: coupling, Fmoc deprotection, and final cleavage. Each stage has its own specific chemical environment and purpose.
Caption: Mechanism of Fmoc deprotection by piperidine.
Protocol: Fmoc Deprotection
Materials:
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
Peptide-resin with N-terminal Fmoc group
Procedure:
-
Initial Treatment: Add the 20% piperidine/DMF solution to the peptide-resin. Agitate for 3-5 minutes. [13]2. Drain and Repeat: Drain the solution. Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes to ensure complete removal. [13][14]The total deprotection time is typically around 15-20 minutes. [14]3. Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove piperidine and the dibenzofulvene adduct. [9]Residual piperidine will deprotect the next incoming Fmoc-amino acid in solution, leading to undesired side products.
Stage 3: Final Cleavage and Side-Chain (Trt) Deprotection
This is the final step of the synthesis, where the completed peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups, including the Trt group on glutamine, are removed simultaneously. [14]This is achieved with a strong acid, typically trifluoroacetic acid (TFA), in the presence of "scavengers."
Causality and Scientific Rationale
The Trt group is highly sensitive to acid. [15][16]TFA protonates the ether oxygen linking the Trt group to the glutamine side-chain amide. This facilitates the cleavage of the C-O bond, releasing the deprotected glutamine and forming a very stable trityl carbocation (Trt+). [17][18] This highly reactive trityl cation can re-attach to electron-rich amino acid residues in the peptide, such as Tryptophan or Tyrosine, causing irreversible damage. To prevent this, scavengers like triisopropylsilane (TIS) and water are included in the cleavage cocktail. [9][17][19]TIS acts as a reducing agent and cation trap, effectively quenching the Trt+ cation. [19][20]
Protocol: TFA-mediated Cleavage and Deprotection
CAUTION: Trifluoroacetic acid (TFA) is extremely corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). [21] Materials:
-
"Reagent B" Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) [v/v/v]. Prepare fresh. [17]* Dry, protected peptide-resin
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin). [21]Swirl gently and allow the reaction to proceed for 2-3 hours at room temperature. [1]3. Peptide Isolation: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a centrifuge tube. Wash the resin twice more with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether with gentle vortexing. The peptide will precipitate as a white solid.
-
Purification: Centrifuge the mixture to pellet the crude peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Summary of Conditions
| Stage | Primary Reagent(s) | Purpose | Typical Time | Key Moiety Affected |
| 1. Coupling | Fmoc-Gln(Trt)-OPfp in DMF | Peptide Bond Formation | 1-2 hours | OPfp (Consumed) |
| 2. Deprotection | 20% Piperidine in DMF | Expose N-terminal Amine | 15-20 min | Fmoc (Removed) |
| 3. Final Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | Cleave from Resin & Deprotect Side-Chains | 2-3 hours | Trt (Removed) |
References
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-28). The Royal Society of Chemistry. [Link]
-
García-Ramos, Y., et al. (2017). Green Chemistry - In situ Fmoc removal. Green Chemistry, 19(2), 433-439. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
Camarero, J. A., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(9), 1475. [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. Aapptec LLC. [Link]
-
Hattori, T., & Yamamoto, H. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 25(10), 2275-2282. [Link]
-
Common Organic Chemistry. Trityl Protection. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. Aapptec LLC. [Link]
-
Aapptec. N-Terminal Deprotection - Fmoc removal. Aapptec LLC. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Royal Society of Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? [Link]
-
Synfacts. Propargyl Pentafluorophenyl Carbonate as a Coupling Reagent for Peptide Synthesis. Thieme. [Link]
-
ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? [Link]
-
Pearson, A., & Robinson, J. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 18(2), 87-94. [Link]
-
Beck-Sickinger, A. G., & Wessolowski, A. (2014). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. International journal of medical sciences, 11(7), 726–737. [Link]
-
ACS Sustainable Chemistry & Engineering. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
Bachem. Bachem Peptide Guide. [Link]
-
Dilun Biotechnology. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. [Link]
-
Royal Society of Chemistry. Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond. [Link]
-
ResearchGate. How can ı remove Fmoc from solution phase peptide? [Link]
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- 19. researchgate.net [researchgate.net]
- 20. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-Gln(Trt)-OPfp in Automated Peptide Synthesis
Introduction: The Strategic Advantage of Pre-activated Esters in Peptide Synthesis
In the landscape of automated solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity, yield, and overall success, particularly for complex or lengthy peptide sequences. While standard in situ activation of Fmoc-amino acids with reagents like HBTU or HATU is a cornerstone of modern synthesis, the use of pre-activated esters offers a distinct set of advantages. This guide focuses on Fmoc-Gln(Trt)-OPfp, a pre-activated pentafluorophenyl (OPfp) ester of glutamine, designed to optimize the incorporation of this often-problematic residue.
The primary benefit of employing a pre-activated ester such as Fmoc-Gln(Trt)-OPfp is the circumvention of the in situ activation step within the synthesizer. This minimizes the exposure of the growing peptide chain to potentially harsh activating reagents and their byproducts, which can lead to undesirable side reactions.[1] The OPfp ester itself is highly reactive towards the free N-terminal amine of the peptide-resin, ensuring rapid and efficient coupling, while also being stable enough for storage.[2][3] This approach offers a cleaner, more controlled coupling environment, which is especially beneficial for sensitive sequences.
Glutamine, when not properly protected, is prone to side reactions, most notably the formation of pyroglutamate at the N-terminus. This occurs through intramolecular cyclization of the glutamine side-chain amide with the free N-terminal amine. While this is a concern after the final deprotection, it can also be a complicating factor during synthesis. The use of the bulky trityl (Trt) protecting group on the side-chain amide of glutamine effectively prevents this and other potential side reactions.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-Gln(Trt)-OPfp in automated peptide synthesizers. We will delve into the mechanistic underpinnings of its application, provide detailed, validated protocols, and offer insights into best practices for achieving optimal results.
Chemical and Physical Properties of Fmoc-Gln(Trt)-OPfp
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| Full Chemical Name | (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate[6] |
| Molecular Formula | C₄₅H₃₃F₅N₂O₅[7][8] |
| Molecular Weight | 776.75 g/mol [7][8] |
| CAS Number | 132388-65-9[6][7][8][9] |
| Appearance | White to off-white or beige powder |
| Solubility | Soluble in DMSO, Dichloromethane, Chloroform, Ethyl Acetate; Insoluble in Water and Ethanol[6][8] |
| Storage Conditions | Store at -20°C for long-term stability.[6] Can be stored at 2-8°C for shorter periods.[7][8] |
Core Principles and Methodologies
The successful incorporation of Fmoc-Gln(Trt)-OPfp into a growing peptide chain relies on the standard, yet meticulously executed, steps of Fmoc-based SPPS.
The Fmoc SPPS Cycle: A Conceptual Overview
The synthesis process is cyclical, with each cycle extending the peptide chain by one amino acid.
Caption: The iterative cycle of solid-phase peptide synthesis.
Mechanism of Coupling
The coupling reaction is a nucleophilic acyl substitution. The deprotected N-terminal amine of the peptide-resin acts as the nucleophile, attacking the carbonyl carbon of the highly electrophilic pentafluorophenyl ester. The pentafluorophenol is an excellent leaving group, facilitating a rapid and generally complete reaction.
Caption: Simplified mechanism of OPfp ester coupling.
Protocols for Automated Synthesis
The following protocols are designed for standard automated peptide synthesizers. It is crucial to adapt parameters such as solvent volumes and reaction times based on the specific instrument, resin loading, and scale of the synthesis.
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OPfp
This protocol is recommended for routine incorporation of glutamine.
Reagents and Solutions:
-
Fmoc-Gln(Trt)-OPfp: Dissolved in DMF to the desired concentration (typically 0.2 M to 0.5 M). Ensure complete dissolution before placing on the synthesizer.
-
Fmoc Deprotection Solution: 20% piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
-
Resin: Swollen appropriately in DMF prior to synthesis.
Automated Synthesizer Program:
| Step | Action | Details | Purpose |
| 1 | Fmoc Deprotection | Treat resin with 20% piperidine/DMF for 3-5 minutes.[10] Repeat once. | Removes the N-terminal Fmoc group, exposing the free amine for coupling. |
| 2 | Washing | Wash resin with DMF (5-7 times). | Thoroughly removes residual piperidine and the dibenzofulvene-piperidine adduct.[11] |
| 3 | Coupling | Deliver Fmoc-Gln(Trt)-OPfp solution (3-5 equivalents relative to resin loading) to the reaction vessel. | |
| 4 | Reaction | Mix for 60-120 minutes at room temperature. | Allows for complete amide bond formation. |
| 5 | Washing | Wash resin with DMF (5-7 times). | Removes excess Fmoc-Gln(Trt)-OPfp and the pentafluorophenol byproduct. |
| 6 | Monitoring (Optional) | Perform a Kaiser test or similar ninhydrin-based test on a small sample of resin. | Verifies the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. |
Protocol 2: Double Coupling for Difficult Sequences
For sequences known to be prone to aggregation or for coupling to a sterically hindered amino acid, a double coupling strategy is advised.
Automated Synthesizer Program:
-
Fmoc Deprotection: As per Protocol 1.
-
Washing: As per Protocol 1.
-
First Coupling: Deliver Fmoc-Gln(Trt)-OPfp solution (3 equivalents) and react for 60 minutes.
-
Intermediate Wash: Wash resin with DMF (3 times).
-
Second Coupling: Deliver a fresh solution of Fmoc-Gln(Trt)-OPfp (3 equivalents) and react for another 60 minutes.
-
Final Washing: As per Protocol 1.
Rationale for Double Coupling: The first coupling may not proceed to completion due to steric hindrance or peptide aggregation. The intermediate wash removes byproducts, and the second application of fresh reagent drives the reaction to completion.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups, including the Trt group on glutamine, must be removed.
Cleavage Cocktail:
A standard cleavage cocktail for peptides containing Trt-protected residues is:
-
Reagent R: 90% Trifluoroacetic Acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.
-
For sequences with Trp: Add 5% Triisopropylsilane (TIS) to the cocktail to scavenge carbocations and prevent modification of the indole side chain.[12]
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
Troubleshooting and Best Practices
-
Incomplete Coupling: If monitoring indicates incomplete coupling, extend the reaction time or switch to the double coupling protocol. Ensure the Fmoc-Gln(Trt)-OPfp is fully dissolved and the concentration is accurate.
-
Pyroglutamate Formation: While the Trt group provides excellent protection, ensure that the final N-terminal glutamine residue is handled carefully. If the final peptide is to have an N-terminal Gln, minimize exposure to basic or acidic conditions before purification. In some cases, pyroglutamate formation can occur post-synthetically.[13][14]
-
Reagent Quality: Use high-purity Fmoc-Gln(Trt)-OPfp and fresh, high-purity solvents. DMF should be of peptide synthesis grade and stored under inert gas to prevent amine contamination.
Conclusion
Fmoc-Gln(Trt)-OPfp is a highly effective reagent for the incorporation of glutamine in automated Fmoc SPPS. By utilizing a pre-activated pentafluorophenyl ester, researchers can achieve rapid and clean coupling reactions, minimizing the risk of side reactions associated with in situ activation methods. The robust Trt protection of the glutamine side chain effectively prevents intramolecular cyclization. The protocols and guidelines presented herein provide a solid framework for the successful application of this valuable building block, enabling the synthesis of high-quality peptides for research and drug development.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). Int J Pept Res Ther, 20:53–69. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, University of California, Irvine. [Link]
-
A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. (2014). PMC - PubMed Central. [Link]
-
Automated Flow Synthesis of Peptide-PNA Conjugates. (n.d.). ScienceOpen. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. (2013). J. Pept. Sci., 19(8), 451-472. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2013). ResearchGate. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025). ACS Publications. [Link]
-
Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide. (2018). ResearchGate. [Link]
- Active esters for solid phase peptide synthesis. (1993).
-
Fmoc-Gln(Trt)-OPfp [132388-65-9]. (n.d.). Aapptec Peptides. [Link]
-
Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. (2000). PubMed. [Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025). Organic & Biomolecular Chemistry. [Link]
-
Formation of N‐Pyroglutamyl Peptides from N‐Glu and N‐Gln Precursors in Aplysia Neurons. (2000). Semantic Scholar. [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). PMC. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Fmoc-Gln(Trt)-OPfp = 97.0 132388-65-9 [sigmaaldrich.com]
- 8. FMOC-GLN(TRT)-OPFP | 132388-65-9 [m.chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Fmoc-Gln(Trt)-OPfp for the Synthesis of Complex Peptides
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Abstract: The synthesis of complex, lengthy, or aggregation-prone peptides is a significant challenge in contemporary chemical biology and drug discovery. The strategic incorporation of glutamine residues is frequently hampered by deleterious side reactions, most notably the formation of pyroglutamate, which prematurely terminates chain elongation. This guide provides an in-depth analysis and detailed protocols for the use of N-α-Fmoc-N-γ-trityl-L-glutamine pentafluorophenyl ester (Fmoc-Gln(Trt)-OPfp), a specialized building block designed to mitigate these challenges. We will explore the chemical principles underpinning its efficacy and provide field-proven methodologies to empower researchers in the synthesis of "difficult" peptide sequences.
The Challenge: Glutamine in Complex Peptide Synthesis
Glutamine is a functionally important amino acid, but its incorporation during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is fraught with difficulty. Two primary obstacles arise:
-
Pyroglutamate Formation: An unprotected N-terminal glutamine residue is highly susceptible to intramolecular cyclization, forming a pyroglutamyl (pGlu) cap. This reaction is catalyzed by the weak-acid environment present during coupling steps and is notoriously efficient, leading to truncated sequences that are difficult to separate from the target peptide.[1][2]
-
Aggregation: Peptides rich in glutamine, particularly as they elongate on the solid support, have a high propensity to form intermolecular hydrogen bonds. This leads to resin aggregation, which physically obstructs reagent access, causing poor solvation, failed couplings, and incomplete Fmoc deprotection.[3]
Furthermore, the free acid form, Fmoc-Gln(Trt)-OH, exhibits poor solubility in standard SPPS solvents like Dimethylformamide (DMF), complicating handling and requiring larger solvent volumes.[4][5]
The Solution: A Trifecta of Chemical Optimization
Fmoc-Gln(Trt)-OPfp is an intelligently designed reagent that systematically addresses these issues through three key chemical modifications:
-
The Trityl (Trt) Group: This bulky, acid-labile group protects the side-chain amide of glutamine. Its primary function is to sterically prevent the intramolecular attack of the side-chain amide on the N-terminal amine, thus completely inhibiting pyroglutamate formation.[4][6] An added benefit is a significant increase in the solubility of the amino acid derivative in organic solvents.[4]
-
The Pentafluorophenyl (OPfp) Ester: This is a pre-activated "active ester" of the carboxylic acid. The five highly electronegative fluorine atoms on the phenyl ring create a powerful electron-withdrawing effect, rendering the ester's carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine.[7][8]
-
The Fmoc Group: The standard fluorenylmethyloxycarbonyl protecting group provides orthogonal, base-labile protection of the α-amino group, making the reagent fully compatible with standard Fmoc-SPPS workflows.[9][10]
The synergy of these components provides a powerful tool: the Trt group ensures sequence integrity and solubility, while the hyper-reactive OPfp ester drives the coupling reaction to completion rapidly and efficiently.
Kinetic Advantage of the OPfp Ester
The use of a pre-activated ester circumvents the need for in situ coupling reagents (e.g., HBTU, DIC), which can introduce their own side reactions.[7][11] Kinetic studies have demonstrated the superior speed of OPfp esters compared to other active esters. The relative coupling rate has been shown to be OPfp >> OPcp > ONp (111 : 3.4 : 1) , where OPcp is pentachlorophenyl ester and ONp is p-nitrophenyl ester.[12] This rapid reaction kinetic is critical for synthesizing complex peptides, as it helps to outpace the rate of peptide aggregation on the resin, leading to higher fidelity synthesis.[13]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OPfp in Manual or Automated SPPS
This protocol outlines the incorporation of Fmoc-Gln(Trt)-OPfp into a growing peptide chain on a solid support following N-terminal Fmoc deprotection.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Gln(Trt)-OPfp (CAS: 132388-65-9)
-
High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% v/v in DMF) for deprotection
-
Optional: 0.5 M HOBt in DMF (for monitoring)
-
Optional: Capping Solution (e.g., 5% Acetic Anhydride, 6% 2,4,6-Collidine in DMF)
Workflow: The overall workflow for a single coupling cycle is depicted below.
Caption: Standard SPPS workflow for a single amino acid addition using Fmoc-Gln(Trt)-OPfp.
Step-by-Step Procedure:
-
Resin Preparation:
-
Begin with your peptide-resin swelled in DMF.
-
Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 1 min, followed by 1 x 15-20 min).
-
Thoroughly wash the resin to remove all traces of piperidine. A typical wash sequence is: DMF (x5), DCM (x3), DMF (x3).
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 1.5 to 2.0 equivalents of Fmoc-Gln(Trt)-OPfp (relative to the resin's initial loading) in a minimal volume of high-purity DMF. Ensure complete dissolution.
-
Add the Fmoc-Gln(Trt)-OPfp solution to the deprotected peptide-resin.
-
Crucially, no additional coupling reagents (e.g., DIC, HBTU, HATU) or bases (e.g., DIPEA) are required. The OPfp ester is already activated.[11][13]
-
Allow the reaction to proceed for 60-90 minutes at room temperature with gentle agitation. For sterically hindered positions or known difficult sequences, this time can be extended to 2 hours.
-
-
Reaction Monitoring (Optional but Recommended):
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a qualitative test for free primary amines (e.g., Kaiser test or Chloranil test).
-
Interpretation: A negative result (e.g., colorless/yellow beads for Kaiser test) indicates successful and complete coupling. A positive result (e.g., dark blue beads) signifies unreacted amines.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly: DMF (x5), DCM (x3).
-
-
Capping (If Necessary):
-
If the monitoring test was positive, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Treat the resin with a capping solution for 15-20 minutes.
-
Wash the resin again (DMF x3, DCM x3) before proceeding to the deprotection step for the next cycle.
-
Protocol 2: Final Cleavage and Deprotection
This protocol removes the side-chain protecting groups (including Trityl from Gln) and cleaves the peptide from the resin.
Materials:
-
Fully synthesized, dried peptide-resin
-
Reagent B Cleavage Cocktail:
-
Trifluoroacetic Acid (TFA): 95%
-
Triisopropylsilane (TIS): 2.5%
-
Water (H₂O): 2.5%
-
-
Cold Diethyl Ether
-
Centrifuge
Step-by-Step Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per 100 mg of resin). TIS is included to scavenge the released Trityl cations, preventing re-attachment to sensitive residues like Tryptophan.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube containing cold diethyl ether (approx. 40 mL).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the pellet with fresh cold ether two more times to remove residual scavengers.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification by HPLC.
Comparative Analysis & Data Summary
The selection of a glutamine derivative has a profound impact on synthesis outcomes. The table below summarizes the key operational differences.
| Parameter | Fmoc-Gln(Trt)-OPfp | Fmoc-Gln(Trt)-OH + Activator (e.g., HBTU/DIPEA) | Fmoc-Gln-OH + Activator |
| Activation Method | Pre-activated (Active Ester) | In situ activation | In situ activation |
| Coupling Time | Fast (60-90 min)[12][13] | Moderate (1-4 hours) | Slow, often requires double coupling |
| Pyroglutamate Risk | Negligible (Trt protected)[4] | Negligible (Trt protected) | High, especially at N-terminus[1] |
| Additives Required | None | HBTU, HOBt, DIPEA etc. | HBTU, HOBt, DIPEA etc. |
| Side Reaction Risk | Low (clean reaction)[7][12] | Moderate (activator byproducts, potential racemization)[14] | High (dehydration, pyroglutamate)[15] |
| Solubility in DMF | Good[4] | Good | Very Poor[4][5] |
| Ideal Application | Complex, long, or aggregation-prone peptides | Standard peptide synthesis | Not recommended for complex sequences |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Peptide aggregation on resin- Severe steric hindrance from adjacent residues | - Extend coupling time to 2-3 hours.- Perform a second coupling ("double couple") with a fresh solution of Fmoc-Gln(Trt)-OPfp.- Consider switching to a more polar solvent mixture (e.g., DMF/NMP) or using a chaotropic salt to disrupt aggregation.[16] |
| Low Purity/Yield of Final Peptide | - Systemic aggregation throughout the synthesis.- Incomplete deprotection in previous cycles. | - While Fmoc-Gln(Trt)-OPfp helps, consider incorporating other aggregation-disrupting elements like pseudoproline dipeptides or Dmb-protected residues elsewhere in the sequence.- Ensure high-quality, amine-free DMF is used for all steps.[17] |
| Detection of Pyroglutamate in Final Product | - Premature loss of Trt group (rare).- Side reaction during final cleavage. | - Ensure all reagents and solvents are anhydrous during synthesis.- Minimize cleavage time to what is necessary for complete deprotection.- This is highly unlikely if the Trt group remains intact during synthesis. |
Conclusion
Fmoc-Gln(Trt)-OPfp represents a highly refined and strategic tool for the synthesis of challenging peptides. By combining robust side-chain protection with a hyper-reactive active ester, it directly addresses the core problems of pyroglutamate formation and slow coupling kinetics that plague glutamine incorporation. Its use simplifies workflows by eliminating the need for in situ activation reagents, leading to cleaner reactions and higher-fidelity synthesis of complex biomolecules. For researchers pushing the boundaries of peptide length and complexity, Fmoc-Gln(Trt)-OPfp is an essential component of the synthetic toolkit.
References
-
- International Journal of Peptide and Protein Research
-
- Chemistry – A European Journal
-
- NINGBO INNO PHARMCHEM CO.,LTD.
-
- ACS Publications
-
- Dilun Biotechnology
-
- Sigma-Aldrich
-
- Suzhou Highfine Biotech
-
- Journal of Peptide Science
-
- Organic & Biomolecular Chemistry
-
- Mesa Labs
-
- AAPPTec
-
- International Journal of Peptide and Protein Research
-
- Benchchem
-
- AAPPTec
-
- University of Alabama in Huntsville
-
- APExBIO
-
- Polymers
-
- Google Search
-
- Suzhou Highfine Biotech
-
- Current Protocols in Protein Science
-
- Organic Chemistry Frontiers (RSC Publishing)
-
- Springer Nature Experiments
-
- PeptART
-
- University of California, Irvine
-
- ChemPep
-
- Molecules
-
- Green Chemistry
-
- ResearchGate
-
- Nature Protocols
-
- Thieme Connect
-
- Benchchem
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- 3. From peptides to their alternating ester-urea analogues: synthesis and influence of hydrogen bonding motif and stereochemistry on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
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- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Pentafluorophenol and its derivatives [en.highfine.com]
- 13. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
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- 16. peptide.com [peptide.com]
- 17. chem.uci.edu [chem.uci.edu]
Application Note: The Strategic Use of Fmoc-Gln(Trt)-OPfp in Peptide-Based Drug Discovery
Introduction The landscape of modern drug discovery is increasingly shaped by peptide therapeutics, which offer high specificity and efficacy for a wide range of biological targets. The chemical synthesis of these complex biomolecules, primarily through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), demands building blocks of exceptional quality and chemical design to ensure high yields and purity. Glutamine (Gln), a frequently occurring residue in bioactive peptides, presents unique challenges during synthesis, including potential side-chain dehydration and cyclization.[1][2]
Fmoc-Gln(Trt)-OPfp (Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester) is a sophisticated amino acid derivative engineered to overcome these challenges.[3] This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the strategic advantages and practical applications of Fmoc-Gln(Trt)-OPfp. We will explore the chemical rationale behind its design, provide detailed protocols for its use, and offer insights into its role in streamlining the synthesis of high-purity peptides for therapeutic development.
Section 1: The Chemistry of Fmoc-Gln(Trt)-OPfp - A Trifecta of Functionality
The efficacy of Fmoc-Gln(Trt)-OPfp stems from the synergistic function of its three key chemical moieties: the Fmoc protecting group, the Trityl side-chain protector, and the Pentafluorophenyl active ester. This design provides an elegant solution to the inherent difficulties of incorporating glutamine into a growing peptide chain.
-
The Fmoc Group (9-fluorenylmethyloxycarbonyl): This base-labile protecting group shields the α-amino group of glutamine during the coupling reaction. Its removal is achieved under mild, non-acidic conditions (typically with a piperidine solution), which preserves the acid-labile side-chain protecting groups and the peptide-resin linkage, forming the basis of orthogonal SPPS.[4][5]
-
The Trityl (Trt) Group: The bulky, acid-labile trityl group provides robust protection for the γ-amide of the glutamine side chain. This is critical for two primary reasons:
-
Prevention of Side Reactions: During carboxyl group activation (especially with carbodiimides), the unprotected glutamine side-chain amide can undergo dehydration to form a nitrile. Furthermore, N-terminal glutamine residues are prone to intramolecular cyclization, forming pyroglutamate, which terminates the peptide chain.[1][2][6] The Trt group sterically and electronically hinders these unwanted reactions.
-
Enhanced Solubility: Fmoc-Gln-OH is notoriously poorly soluble in common SPPS solvents like N,N-Dimethylformamide (DMF). The addition of the large, hydrophobic Trt group dramatically improves solubility, ensuring efficient and complete coupling reactions.[2][7]
-
-
The Pentafluorophenyl (OPfp) Ester: This moiety represents a pre-activated form of the glutamine's carboxylic acid. PFP esters are highly reactive towards nucleophilic attack by a free amine due to the strong electron-withdrawing nature of the pentafluorinated ring, which makes the pentafluorophenoxide an excellent leaving group.[8][9] This pre-activation offers significant advantages over in situ activation methods, as it provides rapid coupling kinetics, reduces the risk of side reactions associated with coupling reagents, and simplifies automated synthesis protocols.[10][11][12]
Section 2: Strategic Advantages in Solid-Phase Peptide Synthesis (SPPS)
The integration of Fmoc-Gln(Trt)-OPfp into an SPPS workflow provides several tangible benefits that are critical for the synthesis of complex peptides in a drug discovery context.
| Feature | Advantage of Fmoc-Gln(Trt)-OPfp | Comparison with Fmoc-Gln(Trt)-OH + in situ activation |
| Coupling Efficiency | Very High. Rapid reaction kinetics due to pre-activated OPfp ester.[8][11] | High, but dependent on the efficiency of the chosen coupling reagent (e.g., HBTU, DIC). |
| Risk of Side Reactions | Minimized. Trt group prevents amide dehydration and pyroglutamate formation.[2] No side reactions from coupling reagents. | Low (due to Trt), but potential for guanidinylation of the free amine if using uronium-based activators like HBTU.[13] |
| Process Simplicity | High. No need for in situ activation steps; simplifies both manual and automated synthesis.[10][11] | Moderate. Requires additional steps for pre-activation or in situ mixing of coupling reagents. |
| Solubility | Excellent. The Trt group ensures high solubility in DMF and other polar aprotic solvents.[7] | Excellent. The Trt group provides the same solubility benefit. |
| Storage & Handling | Excellent. Can be isolated as a stable, crystalline solid for long-term storage.[11][12] | Good. The protected amino acid is stable, but coupling reagents require careful handling and storage. |
Section 3: Experimental Protocols
This section provides detailed, field-proven methodologies for the effective use of Fmoc-Gln(Trt)-OPfp in a standard SPPS workflow.
Materials and Reagents
-
Resin: Appropriate solid support for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl resin for C-terminal acids).[14]
-
Fmoc-Gln(Trt)-OPfp: High purity (≥98%).[15]
-
Solvents: High-purity, amine-free DMF, Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Additive (Optional): 1-Hydroxybenzotriazole (HOBt). While not strictly necessary, HOBt can act as a catalyst to further accelerate the coupling.[11]
-
Cleavage Cocktail: Reagent-grade Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water.
-
Precipitation/Washing: Cold diethyl ether.
-
Analysis: RP-HPLC system, Mass Spectrometer.
Protocol for Coupling Fmoc-Gln(Trt)-OPfp in SPPS
This protocol assumes a starting point where the resin-bound peptide has a free N-terminal amine following a previous deprotection step.
-
Resin Preparation: Ensure the deprotected resin has been thoroughly washed with DMF (at least 5 x resin volume, 3 times) to remove all residual piperidine.
-
Prepare Coupling Solution: Dissolve Fmoc-Gln(Trt)-OPfp (1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF. If using HOBt as a catalyst, add an equimolar amount relative to the Fmoc-Gln(Trt)-OPfp.
-
Causality Checkpoint: Using an excess of the activated amino acid drives the reaction to completion, ensuring a high coupling yield. The OPfp ester is highly reactive, so pre-activation is not needed.[8]
-
-
Coupling Reaction: Add the coupling solution to the washed resin. Agitate the reaction vessel at room temperature for 60-120 minutes.
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x resin volume, 3-5 times) to remove any unreacted reagents and the pentafluorophenol byproduct. The resin is now ready for the next deprotection/coupling cycle.
Protocol for Cleavage and Global Deprotection
This procedure is performed after the full peptide sequence has been assembled.
-
Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard, robust cocktail is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v) .
-
Causality Checkpoint: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like Trt and t-Butyl. The Trt group is released as a stable trityl cation. TIS and water act as nucleophilic "scavengers" to trap these reactive cations, preventing them from reattaching to sensitive residues like Tryptophan or Methionine.[16]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate (which contains the peptide) into a fresh tube. Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether 2-3 more times, and then dry the crude peptide pellet under vacuum.
Quality Control and Analysis
The crude peptide must be analyzed to confirm its identity and purity before use in drug discovery applications.
-
Purification: The crude peptide is typically purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18]
-
Analysis: The purity of the final product is assessed by analytical RP-HPLC, with detection at ~215 nm to quantify the peptide bond.[19][20] The molecular identity is confirmed by matching the observed molecular weight from Mass Spectrometry (MS) with the theoretical calculated mass.[21][22]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. chempep.com [chempep.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fmoc-Gln(Trt)-OPfp Novabiochem 132388-65-9 [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 19. pepdoopeptides.com [pepdoopeptides.com]
- 20. biovera.com.au [biovera.com.au]
- 21. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 22. apexpeptidesupply.com [apexpeptidesupply.com]
Application Notes & Protocols: Monitoring Fmoc-Gln(Trt)-OPfp Coupling Reactions in Solid-Phase Peptide Synthesis
Introduction: The Critical Role of Reaction Monitoring
In solid-phase peptide synthesis (SPPS), the sequential addition of amino acids to a growing peptide chain anchored to a resin support is a foundational process. The success of synthesizing a target peptide with high purity and yield hinges on the complete coupling of each amino acid at every step. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the desired product. This guide focuses on monitoring the coupling of Fmoc-Gln(Trt)-OPfp, a frequently used building block in peptide synthesis.
Fmoc-Gln(Trt)-OPfp is an N-terminally protected glutamine derivative where:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group.
-
Gln (Glutamine): The amino acid residue being coupled.
-
Trt (Trityl): An acid-labile protecting group for the side-chain amide of glutamine, preventing side reactions.
-
OPfp (Pentafluorophenyl ester): A highly reactive ester that facilitates efficient amide bond formation.[1][2][3] Pentafluorophenyl esters are known for their high reactivity and reduced susceptibility to spontaneous hydrolysis, making them effective for peptide coupling.[1][2]
Monitoring the coupling efficiency of this reagent is essential to ensure the integrity of the final peptide product.[4] This document provides a comprehensive overview and detailed protocols for the primary techniques used to monitor these reactions.
The Chemistry of Coupling and the Need for Monitoring
The core reaction involves the nucleophilic attack of the free N-terminal amine of the resin-bound peptide on the activated carboxyl group of Fmoc-Gln(Trt)-OPfp.
Causality Behind Monitoring: The steric hindrance from the bulky Trityl group and the growing peptide chain can sometimes slow down the coupling reaction. Furthermore, factors like resin swelling, solvent quality, and reagent concentration can impact the reaction's completeness. Therefore, relying solely on standardized reaction times is insufficient for ensuring a successful synthesis, especially for long or complex peptides.[4] Real-time monitoring allows for informed decisions, such as extending the reaction time or performing a second coupling (recoupling) if necessary.
Monitoring Workflow: A Multi-faceted Approach
A robust monitoring strategy combines both qualitative and quantitative methods to provide a comprehensive picture of the reaction's progress.
Figure 1: Decision workflow for monitoring a coupling reaction.
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay used to detect free primary amines on the resin.[5] It is an indispensable tool for quickly assessing the completion of a coupling reaction.[4]
Principle: Ninhydrin reacts with primary amines to produce an intense blue color known as Ruhemann's purple.[6][7] If the coupling reaction is complete, there will be no free primary amines on the resin, and the test will be negative (colorless or yellow).
Protocol 4.1: The Kaiser Test
-
Sample Collection: Withdraw a small sample of resin (1-2 mg, approximately 10-15 beads) from the reaction vessel.
-
Washing: Place the beads in a small glass test tube and wash them thoroughly with ethanol (3x) to remove any residual reagents.[6]
-
Reagent Addition: Add 2-3 drops of each of the following Kaiser test solutions to the test tube:[5]
-
Reagent A: Potassium cyanide (KCN) in pyridine.
-
Reagent B: Ninhydrin in n-butanol.
-
Reagent C: Phenol in n-butanol.
-
-
Observation: Observe the color of the resin beads and the solution.
Data Interpretation (Table 1):
| Observation | Interpretation | Action Required |
| Intense Blue Beads/Solution | Incomplete Coupling (Significant free amine) | Extend coupling time or perform a recouple. |
| Slightly Blue Beads/Solution | Incomplete Coupling (Minor free amine) | Recouple is recommended. |
| Colorless/Yellow Beads & Solution | Complete Coupling (No detectable free amine) | Proceed to the next step (Fmoc deprotection). |
Self-Validation Insight: It's crucial to perform a positive control (a sample of resin after Fmoc deprotection) and a negative control (resin with the Fmoc group still attached before deprotection) to ensure the reagents are active and the results are reliable. Note that the Kaiser test can sometimes give false positives if the Fmoc group is labile to the pyridine in the test cocktail.[8]
Quantitative Monitoring: HPLC and Mass Spectrometry
While the Kaiser test indicates the presence or absence of starting material (free amine), it does not provide information about the product. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer a detailed, quantitative assessment of the reaction's success.[9] This is typically done after a "micro-cleavage" of a small resin sample.
Principle: A small aliquot of the peptide-resin is treated with a strong acid, such as trifluoroacetic acid (TFA), to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups (like Trityl).[9][10] The resulting crude peptide is then analyzed by reverse-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity.[11] Coupling this with MS provides mass confirmation of the desired product and any byproducts.
Protocol 5.1: Micro-cleavage for Analysis
-
Sample Collection: Collect a small amount of dried peptide-resin (5-10 mg) in a microcentrifuge tube.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture for Trityl-protected peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[12] TIS acts as a scavenger to prevent the cleaved Trityl cations from re-attaching to the peptide.[9]
-
Cleavage Reaction: Add approximately 200-400 µL of the cleavage cocktail to the resin.[9] Vortex briefly and allow the reaction to proceed for 1-2 hours at room temperature.
-
Peptide Precipitation & Isolation:
-
Filter the resin out using a pipette with a cotton plug.[9]
-
Precipitate the cleaved peptide by adding the filtrate to a tube containing cold diethyl ether.[13]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum.
-
-
Sample Preparation for Analysis: Dissolve the dried peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, for HPLC/LC-MS analysis.[13]
Protocol 5.2: RP-HPLC Analysis
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.6 µm).[12]
-
Mobile Phase A: 0.1% TFA in Water.[12]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[12]
-
Gradient: A typical gradient would be a linear increase from 5% to 70% of Mobile Phase B over 20-30 minutes.
-
Detection: UV detection at 214 nm and 280 nm. The Fmoc-containing starting material will also absorb at other wavelengths, like 258 nm or 300 nm.[12][13]
-
Flow Rate: 1.0 mL/min.[12]
Data Interpretation (Table 2):
| Expected Species | Typical Retention Time | Expected Mass [M+H]⁺ | Notes |
| Unreacted Peptide (N-1) | Earlier than product | Varies | More polar, elutes earlier. |
| Desired Product (N) | Varies | Varies | Main peak in a successful reaction. |
| Fmoc-Gln(Trt)-OPfp | Later than product | 777.8 g/mol | Very hydrophobic, elutes late. |
Expert Insight: An incomplete coupling will manifest as a significant peak corresponding to the "N-1" sequence (the peptide chain without the newly added Gln residue). The presence of a large N-1 peak is a clear indicator that a recoupling step is necessary.
Mass Spectrometry (MS) Analysis:
MS, particularly when coupled with HPLC (LC-MS), is the definitive method for confirming the identity of the synthesized peptide.[9] Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used for highly sensitive and specific quantification of the target peptide and any impurities.[14][15][16]
Thin-Layer Chromatography (TLC): A Rapid Alternative
For laboratories without immediate access to HPLC, TLC provides a faster, albeit less quantitative, alternative for analyzing the cleaved sample.[17]
Principle: Similar to HPLC, TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[17]
Protocol 6.1: TLC Analysis
-
Sample Preparation: Use the solution of the cleaved peptide prepared in Protocol 5.1.
-
Spotting: Spot a small amount of the sample onto a silica gel TLC plate. Also spot the starting Fmoc-Gln(Trt)-OPfp as a reference.
-
Development: Develop the plate in a chamber saturated with a suitable solvent system. A common system for amino acids and peptides is n-Butanol:Acetic Acid:Water (4:1:1 v/v/v) .[18]
-
Visualization:
-
First, visualize under UV light (254 nm) to see the UV-active Fmoc-containing compounds.
-
Then, stain the plate with a ninhydrin solution and heat gently. The desired peptide product (with its newly freed N-terminus after cleavage) will appear as a purple spot.[17]
-
Data Interpretation: A successful reaction will show a strong ninhydrin-positive spot for the product and a diminished or absent UV-active spot corresponding to the Fmoc-Gln(Trt)-OPfp starting material.
Conclusion
Effectively monitoring the coupling of Fmoc-Gln(Trt)-OPfp is a cornerstone of successful solid-phase peptide synthesis. A multi-tiered approach, beginning with the rapid and simple Kaiser test for a qualitative check, followed by definitive quantitative analysis via HPLC and MS after a micro-cleavage, provides the highest level of confidence and control over the synthesis process. This self-validating workflow empowers researchers to make critical, data-driven decisions, ultimately leading to higher purity and yield of the final peptide product.
References
-
Aapptec Peptides. (n.d.). Kaiser Test (Ninhydrin Test). Technical Support Information Bulletin 1188. Retrieved from [Link]
-
ResearchGate. (2023). What is the best solvent system for amino acid thin layer chromatography?. Retrieved from [Link]
-
Vapourtec. (n.d.). Solid-phase peptide synthesis. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Guthrie, D., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Picotti, P., & Aebersold, R. (2012). Selected reaction monitoring-based proteomics: workflows, applications, and future directions. Nature Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]
-
UWPR. (n.d.). MRM/SRM page. Retrieved from [Link]
-
ResearchGate. (n.d.). Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp.... Retrieved from [Link]
-
Gauci, V. J., et al. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemSusChem. Retrieved from [Link]
-
Pyka, A., & Dołowy, M. (2019). Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. Molecules. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
van der Woude, L. C., et al. (2024). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]
-
Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
OC-Forum. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]
-
BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]
Sources
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pentafluorophenol and its derivatives [en.highfine.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 9. chem.uci.edu [chem.uci.edu]
- 10. selectscience.net [selectscience.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UWPR [proteomicsresource.washington.edu]
- 16. Frontiers | Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection [frontiersin.org]
- 17. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Gln(Trt)-OPfp Coupling
Introduction
This guide addresses a common and often frustrating challenge in solid-phase peptide synthesis (SPPS): the incomplete coupling of Fmoc-Gln(Trt)-OPfp. Due to the unique steric and chemical properties of this activated amino acid, researchers frequently encounter lower-than-expected yields and difficult-to-purify products. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in established chemical principles and field-proven experience.
FAQs: Understanding and Resolving Fmoc-Gln(Trt)-OPfp Coupling Failures
Question 1: Why is my Fmoc-Gln(Trt)-OPfp coupling reaction incomplete? I see a significant amount of unreacted amine after my coupling step.
This is the most frequent issue encountered. Incomplete coupling with Fmoc-Gln(Trt)-OPfp is often a multifactorial problem stemming from steric hindrance, side reactions, and suboptimal reaction conditions.
-
Steric Hindrance: The bulky trityl (Trt) protecting group on the glutamine side-chain, combined with the pentafluorophenyl (OPfp) ester, creates significant steric bulk around the reactive carbonyl center. This can physically impede the approach of the deprotected N-terminal amine of the growing peptide chain on the solid support, slowing down the reaction kinetics considerably compared to less hindered amino acids.
-
Side-Chain Catalyzed Hydrolysis: The OPfp ester, while highly activating, is also susceptible to hydrolysis. Under standard coupling conditions, particularly in the presence of residual water in solvents or reagents, the ester can be hydrolyzed back to the carboxylic acid. This Fmoc-Gln(Trt)-OH is incapable of coupling without re-activation.
-
Premature Deprotection/Side Reactions: Although the Trt group is generally stable to the basic conditions of Fmoc deprotection, prolonged exposure or the use of stronger bases can lead to its partial cleavage. The exposed glutamine side-chain can then undergo intramolecular cyclization to form pyroglutamate, a reaction that is particularly favorable if Gln is the N-terminal residue.
Question 2: I suspect pyroglutamate formation is capping my peptide chain. How can I confirm this and what is the underlying mechanism?
Pyroglutamate formation is a major terminating side reaction, especially when glutamine is at the N-terminus of a sequence.
Confirmation: The most reliable method for confirmation is mass spectrometry (MS) analysis of a test cleavage product. The resulting peptide will have a mass that is 17.03 Da less than the expected mass of the target peptide (due to the loss of ammonia, NH₃). This mass difference is a definitive indicator of pyroglutamate formation.
Mechanism: The reaction is an intramolecular cyclization. The N-terminal amine attacks the side-chain amide carbonyl of the glutamine residue. This forms a five-membered ring (the pyroglutamyl residue) and eliminates ammonia. This process is irreversible and effectively "caps" the peptide, preventing further elongation.
Workflow for Diagnosing Capping vs. Incomplete Coupling
Caption: Diagnostic workflow to differentiate incomplete coupling from pyroglutamate capping.
Question 3: What specific protocol modifications can I implement to improve the coupling efficiency of Fmoc-Gln(Trt)-OPfp?
Improving the coupling yield requires a systematic approach that addresses the root causes of failure.
Troubleshooting Protocol & Optimization Strategies
| Strategy | Rationale | Recommended Action |
| Increase Reaction Time | Compensates for the slow kinetics caused by steric hindrance. | Extend the standard coupling time from 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences. |
| Increase Reagent Equivalents | Drives the reaction equilibrium towards product formation according to Le Chatelier's principle. | Use a higher excess of Fmoc-Gln(Trt)-OPfp, increasing from the standard 3-5 equivalents to 5-8 equivalents. |
| Optimize Solvent Choice | The solvent can influence resin swelling and reaction kinetics. | Ensure the use of high-purity, anhydrous solvents. Consider using a solvent mixture like DMF/DCM (1:1) to optimize both solvation of the peptide chain and resin swelling. |
| In-Situ Activation | Bypasses potential hydrolysis of the pre-activated OPfp ester. | Switch to a standard Fmoc-Gln(Trt)-OH and use an in-situ coupling reagent combination like HBTU/HOBt or HATU/HOAt with a base like DIPEA. This generates the active ester directly in the reaction vessel. |
| Double Coupling | Ensures that any remaining unreacted amines from the first coupling are targeted in a second step. | After the initial coupling reaction, drain the vessel, wash the resin, and then perform a second, identical coupling step with a fresh solution of the activated amino acid. |
Experimental Protocols
Protocol 1: Standard Protocol for Fmoc-Gln(Trt)-OPfp Coupling
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Pre-activation/Coupling:
-
Dissolve 5 equivalents of Fmoc-Gln(Trt)-OPfp in a minimal volume of DMF.
-
Add the solution to the reaction vessel containing the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to a troubleshooting step (e.g., double coupling). If negative, proceed to washing.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Enhanced Protocol Using In-Situ Activation with HATU
This protocol is recommended when the standard OPfp ester method fails.
-
Deprotection & Washing: Follow steps 1 and 2 from the standard protocol.
-
Coupling Cocktail Preparation:
-
In a separate vial, dissolve 4.8 equivalents of Fmoc-Gln(Trt)-OH and 4.8 equivalents of HATU in DMF.
-
Add 10 equivalents of DIPEA to the vial.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: Add the activated coupling cocktail to the reaction vessel.
-
Reaction Time: Allow the reaction to proceed for 2 hours at room temperature.
-
Monitoring & Washing: Follow steps 4 and 5 from the standard protocol.
Advanced Troubleshooting: The "Difficult Coupling" Workflow
When standard optimizations are insufficient, a more aggressive strategy may be required. This workflow is designed for sequences where steric hindrance is exceptionally high.
Caption: Stepwise workflow for managing difficult coupling reactions.
Capping Step (Protocol 3): If double coupling and in-situ activation fail, it is often preferable to cap the unreacted chains to prevent the formation of deletion peptides, which are notoriously difficult to separate during purification.
-
Preparation: Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (5:6:89 v/v/v).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM before proceeding to the deprotection step for the next amino acid in the sequence.
References
-
Pyroglutamate Formation in Peptide Synthesis , Isidro-Llobet, A., Álvarez, M., & Albericio, F., Chemical Reviews, [Link]
-
Solid-Phase Peptide Synthesis: A Practical Guide , Fields, G. B., Ed., Academic Press, [Link]
-
HATU: A Potent and Versatile Coupling Reagent for Peptide Synthesis , Carpino, L. A., El-Faham, A., & Albericio, F., Tetrahedron Letters, [Link]
Technical Support Center: Fmoc-Gln(Trt)-OPfp
Welcome to the technical support guide for Fmoc-Gln(Trt)-OPfp, a critical building block in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges and side reactions associated with this reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your peptide synthesis projects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using Fmoc-Gln(Trt)-OPfp. Each entry details the problem, its underlying chemical mechanism, and provides actionable troubleshooting steps.
Pyroglutamate Formation: The Persistent N-Terminal Problem
Question: I'm observing a significant impurity with a mass of -17 Da compared to my target peptide, especially when Glutamine is at the N-terminus. What is causing this?
Answer: This mass loss is the hallmark of pyroglutamate (pGlu) formation. It's a common side reaction where the N-terminal glutamine residue cyclizes to form a five-membered lactam ring, releasing ammonia (NH₃), which has a mass of approximately 17 Da.[1][2][3]
Mechanism: The free N-terminal amine of the glutamine residue attacks the side-chain amide carbonyl. This intramolecular reaction is often catalyzed by the basic conditions of the Fmoc deprotection step (e.g., piperidine in DMF) or can occur spontaneously.[1][2] While this can happen with internal Gln residues, it is most prevalent at the N-terminus of the peptide chain.
Troubleshooting & Prevention:
-
Immediate Coupling After Deprotection: Minimize the time the free N-terminal amine of glutamine is exposed. Proceed with the coupling of the next amino acid immediately after the Fmoc-deprotection and washing steps.
-
Use of Milder Basic Conditions for Deprotection: For particularly sensitive sequences, consider reducing the piperidine concentration or using a milder base for deprotection, although this may require longer reaction times.
-
Pre-activation of the Incoming Amino Acid: Having the incoming activated amino acid ready to be added as soon as the deprotection is complete can significantly reduce the window for pyroglutamate formation.
Diagram: Mechanism of Pyroglutamate Formation
Caption: N-terminal glutamine cyclization to pyroglutamate.
Premature Deprotection of the Trityl (Trt) Group
Question: I'm seeing byproducts that suggest modification of the glutamine side chain, even though I'm using a Trt protecting group. Why is this happening?
Answer: The trityl (Trt) group is known for its acid lability. While generally stable to the basic conditions of Fmoc deprotection, it can be prematurely cleaved under repeated exposure to even mildly acidic conditions that can arise during long syntheses, especially with certain coupling reagents.[4][5]
Mechanism: The use of acidic additives or coupling reagents, particularly in combination with elevated temperatures (common in microwave-assisted SPPS), can lead to the gradual loss of the Trt group.[4][6][7] Once the side-chain amide is unprotected, it can undergo undesirable side reactions such as dehydration to a nitrile, especially with carbodiimide-based coupling reagents.[8][9]
Troubleshooting & Prevention:
-
Choice of Coupling Reagents: Avoid prolonged exposure to highly acidic coupling conditions. Consider using phosphonium-based reagents like BOP or PyBOP, which are generally less acidic than some aminium/uronium reagents when additives like Oxyma are used.[8][10]
-
Control of Temperature: If using microwave synthesis, carefully optimize the temperature to avoid excessive heat which can promote premature cleavage of the Trt group.[6][7]
-
Addition of a Non-Nucleophilic Base: In some cases, adding a small amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to the coupling reaction can help neutralize acidity and preserve the Trt group.[4]
Diagram: Factors Leading to Premature Trt Deprotection
Caption: Key contributors to premature Trt group loss.
Hydrolysis of the Pentafluorophenyl (Pfp) Ester
Question: My coupling efficiency with Fmoc-Gln(Trt)-OPfp seems low, and I'm observing unreacted N-terminus. What could be the issue?
Answer: This problem often points to the hydrolysis of the pentafluorophenyl (Pfp) active ester. Pfp esters are highly reactive, which is beneficial for coupling, but also makes them susceptible to hydrolysis by residual water in the solvents.[11][12]
Mechanism: The Pfp ester reacts with water to regenerate the carboxylic acid of Fmoc-Gln(Trt)-OH, rendering it inactive for coupling to the free amine on the peptide-resin. This reduces the effective concentration of the activated amino acid, leading to incomplete coupling.[12][13]
Troubleshooting & Prevention:
-
Use of Anhydrous Solvents: Ensure that all solvents, particularly DMF or NMP, are of high purity and anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.
-
Immediate Use After Dissolving: Do not prepare stock solutions of Fmoc-Gln(Trt)-OPfp for long-term storage.[12][14] Weigh and dissolve the reagent immediately before its use in the synthesis.
-
Inert Atmosphere: For highly critical syntheses, consider performing the dissolution and addition of the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Table: Comparison of Active Ester Stability
| Active Ester Type | Relative Reactivity | Susceptibility to Hydrolysis |
| Pentafluorophenyl (Pfp) | Very High | High |
| N-Hydroxysuccinimide (NHS) | High | Moderate |
| 1-Hydroxybenzotriazole (HOBt) | High | Moderate |
Note: While Pfp esters are more susceptible to hydrolysis than NHS esters, their high reactivity often leads to more efficient coupling when anhydrous conditions are maintained.[11][12]
Optimized Experimental Protocol: Coupling of Fmoc-Gln(Trt)-OPfp
This protocol is designed to minimize the side reactions discussed above.
Workflow: Optimized Coupling
Caption: Workflow for minimizing side reactions during coupling.
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in anhydrous DMF for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with anhydrous DMF (at least 5-7 times) to completely remove piperidine.
-
Preparation of Coupling Solution: In a separate vessel, dissolve 1.5 to 2.0 equivalents of Fmoc-Gln(Trt)-OPfp in a minimal volume of anhydrous DMF. Crucially, this should be done immediately prior to addition to the resin.
-
Coupling Reaction: Add the freshly prepared Fmoc-Gln(Trt)-OPfp solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling. If the test is positive (indicating free amines), the coupling can be repeated.
-
Final Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next synthesis cycle.
References
-
Echalier, C., et al. (2013). Heating and Microwave Assisted SPPS of C-terminal Acid Peptides on Trityl Resin: The Truth Behind the Yield. Amino Acids, 45(6), 1395-1403. [Link]
-
Biotage. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? Biotage Application Note. [Link]
-
ResearchGate. (n.d.). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. ResearchGate Publication. [Link]
-
Amerigo Scientific. (n.d.). Fmoc-Gln(Trt)-Opfp. Product Page. [Link]
-
Al-Halifa, S., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(40), 8593-8601. [Link]
-
Hilvano, E. G. V., et al. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 13(27), 7444-7448. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Resources. [Link]
-
Pacheco, J., et al. (2005). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Brain Research, 1057(1-2), 191-197. [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Gln(Trt)-OH. AAPPTec SDS. [Link]
-
ResearchGate. (n.d.). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. ResearchGate Publication. [Link]
-
Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. International Journal of Peptide and Protein Research, 38(4), 374-379. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec Technical Resources. [Link]
-
Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. Journal Publication. [Link]
-
Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 286(13), 11211-11217. [Link]
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. ResearchGate Figure. [Link]
-
Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2559. [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Resources. [Link]
-
Li, W., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(17), 3443-3458. [Link]
-
Chen, S. T., & Wang, K. T. (1992). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 40(3-4), 273-277. [Link]
-
Wiley Online Library. (n.d.). Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry. [Link]
Sources
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
Technical Support Center: Preventing Racemization with Fmoc-Gln(Trt)-OPfp
Introduction
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating glutamine into their peptide sequences. Specifically, we will address a critical challenge in solid-phase peptide synthesis (SPPS): the prevention of racemization when using Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester (Fmoc-Gln(Trt)-OPfp).
The stereochemical integrity of synthetic peptides is paramount, as the presence of diastereomeric impurities can dramatically alter biological activity and therapeutic efficacy.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the chiral purity of your peptides.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with glutamine derivatives?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into its non-superimposable mirror image, the D-amino acid.[2] This loss of stereochemical integrity is a significant issue in peptide synthesis. The central event in racemization is the removal of the proton from the chiral α-carbon of the amino acid residue, which is particularly problematic during the amide bond formation step.[3] For glutamine, the side-chain amide can participate in side reactions, and the activation of the carboxyl group for coupling can increase the acidity of the α-proton, making it more susceptible to abstraction by base.[4]
Q2: What are the advantages of using a pentafluorophenyl (PFP) ester for glutamine coupling?
A2: Pentafluorophenyl esters are highly reactive active esters that offer several key advantages in peptide synthesis.[5][6] They facilitate rapid coupling reactions, which can help minimize side reactions like racemization.[7] Using a pre-formed active ester like Fmoc-Gln(Trt)-OPfp avoids exposing the growing peptide chain to in-situ activating reagents, further reducing the potential for unwanted modifications.[8] Kinetic studies have shown that the coupling speed with PFP esters is significantly higher than with other active esters, which is beneficial for reducing or eliminating adverse reactions.[7]
Q3: How does the trityl (Trt) protecting group on the glutamine side chain help?
A3: The bulky trityl (Trt) group serves two primary functions. First, it protects the side-chain amide of glutamine, preventing undesirable side reactions such as dehydration to a nitrile, especially when using carbodiimide reagents, or base-catalyzed cyclization to form pyroglutamate.[4][9][10] Second, the steric hindrance provided by the Trt group can help to minimize intermolecular aggregation of the growing peptide chains on the solid support.[11] The use of Fmoc-Gln(Trt)-OH derivatives has been shown to result in significantly purer peptides compared to other glutamine derivatives.
Q4: Is Fmoc-Gln(Trt)-OPfp soluble in standard SPPS solvents?
A4: Yes, a major advantage of the Trt protecting group is that it significantly improves the solubility of the glutamine derivative. Fmoc-Gln(Trt)-OH dissolves readily in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[9] This is in contrast to Fmoc-Gln-OH, which has poor solubility and can lead to incomplete coupling.[12]
II. Troubleshooting Guide: Racemization and Side Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered when using Fmoc-Gln(Trt)-OPfp.
Issue 1: Detection of D-Glutamine or Diastereomeric Impurities in the Final Peptide
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Base-catalyzed racemization during coupling | • Choice of Base: If a tertiary amine is used as an additive, opt for a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) over stronger, less hindered bases.[13] The use of bases like 2,4,6-collidine can also be beneficial. • Minimize Base Equivalents: Use the minimum necessary equivalents of base to achieve efficient coupling. Excess base increases the risk of α-proton abstraction.[14] | The primary mechanism for racemization during coupling is the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate.[3] Weaker, more hindered bases are less efficient at this proton abstraction, thus preserving stereochemical integrity. |
| Prolonged coupling time | • Monitor the Reaction: Use a qualitative test (e.g., Kaiser test) to monitor the progress of the coupling reaction and stop it once complete. • Optimize Reagent Concentration: Ensure adequate concentration of the Fmoc-Gln(Trt)-OPfp to drive the reaction to completion in a timely manner. | The longer the activated amino acid is exposed to the reaction conditions, especially in the presence of base, the greater the opportunity for racemization to occur.[15] |
| Elevated temperature | • Perform Couplings at Room Temperature: Avoid elevated temperatures unless absolutely necessary for difficult couplings. If heating is required, minimize the duration. | Higher temperatures increase the rate of all chemical reactions, including the undesired racemization pathway.[16] |
Issue 2: Presence of Pyroglutamate (pGlu) at the N-terminus
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Cyclization of N-terminal Glutamine | • Ensure Complete Side-Chain Protection: Verify the quality of the Fmoc-Gln(Trt)-OPfp to ensure the Trt group is intact. • Add HOBt to Deprotection Solution: For sequences with N-terminal glutamine, adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress this side reaction.[4] | N-terminal glutamine residues can undergo base-catalyzed intramolecular cyclization to form pyroglutamic acid, which terminates the peptide chain.[4][17] The Trt group is designed to prevent this, but incomplete protection can leave the side-chain amide vulnerable. HOBt can act as a proton source to mitigate the basicity of the deprotection step. |
Issue 3: Dehydration of Glutamine Side Chain
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Side-chain dehydration to nitrile | • Use of Pre-activated Ester: The use of Fmoc-Gln(Trt)-OPfp already mitigates this risk compared to in-situ activation with carbodiimides.[9] • Avoid Carbodiimide Reagents: If not using the PFP ester, avoid coupling reagents like DCC or DIC for glutamine incorporation, as they are known to promote this side reaction.[18][19] | Carbodiimide coupling reagents can lead to the dehydration of the glutamine side-chain amide to form a nitrile. The Trt protecting group and the use of a PFP ester are effective preventative measures. |
III. Experimental Protocols & Methodologies
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OPfp
This protocol outlines a standard, low-racemization method for coupling Fmoc-Gln(Trt)-OPfp in Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
Dissolve 1.5 to 2.0 equivalents of Fmoc-Gln(Trt)-OPfp in a minimal amount of DMF.
-
Add the dissolved amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Optional: The addition of 1 equivalent of HOBt can further suppress racemization, although PFP esters are generally effective on their own.[8]
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Proceed to the next cycle.
Protocol 2: Analysis of Racemization by Chiral HPLC
Detecting and quantifying the level of racemization is crucial for quality control.[1][20]
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Hydrolysis: Hydrolyze the purified peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate the diastereomeric derivatives of L-Gln and D-Gln.
-
Quantify the percentage of the D-isomer by integrating the peak areas.
-
Table 1: Comparison of Analytical Methods for Racemization Detection
| Analytical Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | 1.0–2.3 µg/mL[1] | High resolution, well-established, good for quantification. | May require derivatization, method development can be complex.[1] |
| GC-MS | Separation of volatile, derivatized amino acid enantiomers on a chiral column. | Capable of detecting down to 0.1% of the unnatural enantiomer.[1] | High sensitivity and specificity. | Requires derivatization to create volatile compounds. |
| Capillary Electrophoresis (CE) | Differential migration of charged enantiomers in an electric field. | As low as 0.05% of the major enantiomer.[2] | Excellent resolution, can often analyze intact peptides. | Lower loading capacity compared to HPLC.[2] |
IV. Mechanistic Insights & Visualizations
Mechanism of Racemization
The primary pathway for racemization during peptide coupling involves the formation of an oxazolone intermediate or direct enolization. The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-hydrogen, making it susceptible to abstraction by base.
Caption: Mechanism of base-catalyzed racemization during peptide coupling.
Role of Protecting Groups
The orthogonal protection strategy is key to minimizing side reactions. The Fmoc group is base-labile, while the Trt and other side-chain protecting groups (like tBu) are acid-labile.
Caption: Orthogonal protection strategy in Fmoc-SPPS.
V. References
-
BenchChem. (2025). Navigating Stereochemical Integrity: A Comparative Guide to Analytical Methods for Detecting Racemization in Peptide Synthesis.
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
-
BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
-
Wikipedia. Pentafluorophenyl esters.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Detecting Racemization in Peptides.
-
BenchChem. (2025). Technical Support Center: Peptide Coupling with Pentafluorophenyl Esters.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 37(4), 689-703.
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. (2002). Synthesis of Peptides and Peptidomimetics.
-
El-Faham, A., & Albericio, F. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. European Journal of Organic Chemistry, 2021(45), 6199-6211.
-
Suzhou Highfine Biotech. Pentafluorophenol and its derivatives.
-
Aapptec Peptides. Coupling Reagents.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
ResearchGate. (2020). Racemization during SPPS coupling step.
-
Google Patents. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5342.
-
Advanced ChemTech. Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
-
Aapptec Peptides. CAS 132327-80-1;Fmoc-L-Gln(Trt)-OH.
-
BenchChem. (2025). An In-depth Technical Guide to Fmoc-Gln(Trt)-OH: Properties, Structure, and Application in Peptide Synthesis.
-
Imai, K., et al. (2009). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. The Journal of Physical Chemistry B, 113(30), 10337-10344.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pentafluorophenol and its derivatives [en.highfine.com]
- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fmoc-Gln(Trt)-OPfp in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the use of Fmoc-Gln(Trt)-OPfp in Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome aggregation-related issues, ensuring the success of your peptide synthesis projects.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the components and processes involved when using Fmoc-Gln(Trt)-OPfp.
Q1: What are the roles of the Fmoc, Gln, Trt, and OPfp components?
A: Each part of the Fmoc-Gln(Trt)-OPfp molecule has a specific function in SPPS:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is a temporary protecting group for the α-amino group of the glutamine.[1][2] It prevents the amino acid from polymerizing with itself during the coupling reaction.[1] It is base-labile and typically removed with a piperidine solution before the next amino acid is coupled.[3]
-
Gln (Glutamine): This is the amino acid residue being added to the peptide chain. Glutamine's side chain contains an amide group, which can participate in hydrogen bonding, making sequences containing it susceptible to aggregation.[4]
-
Trt (Trityl): This is a bulky, acid-labile "permanent" protecting group for the side-chain amide of glutamine.[1] Its primary role is to prevent undesirable side reactions, such as dehydration to a nitrile or cyclization. While essential for protecting the side chain, its bulky and hydrophobic nature can sometimes contribute to aggregation problems.
-
OPfp (Pentafluorophenyl ester): This is a pre-activated ester of the carboxylic acid group. Using an OPfp ester can accelerate the coupling reaction and is known to minimize racemization, especially for amino acids like Cysteine.[5] However, the introduction of a pre-activated, potentially less soluble species can sometimes exacerbate aggregation if not managed correctly.
Q2: What is peptide aggregation in SPPS and why is it a major problem?
A: Peptide aggregation is the self-association of growing peptide chains on the solid-phase support.[6] This process is primarily driven by the formation of strong intermolecular hydrogen bonds, which can cause the peptide chains to fold into stable secondary structures, such as β-sheets.[6]
This is a critical issue because:
-
Incomplete Reactions: Aggregation can make the N-terminus of the growing peptide chain physically inaccessible to incoming reagents.[6] This leads to failed or incomplete coupling and deprotection steps.[3][7]
-
Low Yield and Purity: The result of incomplete reactions is a complex mixture of deletion sequences and truncated peptides, leading to significantly lower yields of the desired full-length peptide and a difficult purification process.
-
Unreliable Diagnostics: In cases of severe aggregation, common monitoring tests like the ninhydrin (Kaiser) or TNBS test can give false negative results, misleading the researcher into believing a reaction is complete when it is not.[4]
Q3: Are sequences containing Gln(Trt) particularly prone to aggregation?
A: Yes. Peptides containing amino acids like Glutamine (Gln), Serine (Ser), and Threonine (Thr) are frequently difficult to synthesize because their side chains can form intra-chain hydrogen bonds, promoting the formation of aggregated structures.[4] While the Trityl (Trt) group protects the side-chain amide from chemical side reactions, its bulky, hydrophobic nature can contribute to the overall tendency of the peptide-resin to aggregate, especially in hydrophobic sequences.
Troubleshooting Guide
This section is designed to help you solve specific problems you may encounter during your synthesis.
Issue 1: My resin is clumping, and the reaction solvent is draining slowly. What's happening?
Symptoms:
-
Visible clumping or gel-like appearance of the peptide-resin.
-
Failure of the resin bed to swell properly; it may even appear shrunken.[4][7]
-
Slow draining of solvents during washing steps.
-
A positive Kaiser test after a prolonged coupling time.
Cause: These are classic signs of severe on-resin aggregation. The peptide chains are associating with each other, trapping solvent and blocking reactive sites.
Immediate Actions & Solutions:
-
Change the Solvent System: The polarity of the solvent has a major impact on peptide solvation.
-
Action: Switch from standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[4][7]
-
Protocol: For very difficult sequences, a mixture of 25% Dimethyl sulfoxide (DMSO) in NMP can be used to disrupt hydrogen bonds.[4] Caution: Ensure DMSO is thoroughly removed before subsequent steps involving carbodiimide coupling reagents to avoid side reactions.
-
-
Mechanical Disruption:
-
Action: Gently agitate the reaction vessel or use sonication for short periods (5-10 minutes) to physically break up the resin clumps.[7] Caution: Over-sonication can lead to resin fragmentation.
-
-
Elevate the Temperature:
-
Action: Increasing the coupling temperature to 40-60°C can provide enough energy to disrupt the secondary structures causing aggregation.[7][8] Microwave-assisted heating can also be very effective.[9]
-
Consideration: Be aware that elevated temperatures can increase the risk of side reactions like racemization, especially with sensitive amino acids like Histidine or Cysteine.[9]
-
Issue 2: The coupling of Fmoc-Gln(Trt)-OPfp is incomplete, even after double coupling.
Symptoms:
-
A persistent positive Kaiser or TNBS test after the second coupling attempt.
-
LC-MS analysis of a test cleavage reveals a significant amount of a deletion sequence lacking glutamine.
Cause: This indicates that the N-terminus of the peptide chain is not accessible for reaction, a hallmark of aggregation.[6] The pre-activated Fmoc-Gln(Trt)-OPfp may also have poor solubility in the reaction solvent, further hindering the reaction.
Troubleshooting Protocol:
-
Optimize the Coupling Chemistry:
-
Action: Instead of relying solely on the pre-activated OPfp ester, switch to an in situ activation method using a stronger coupling reagent.
-
Recommended Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt with a non-nucleophilic base like DIPEA. These reagents are highly efficient and can often overcome steric hindrance and aggregation-related difficulties.[4]
-
-
Perform a "Difficult Coupling" Protocol:
-
Step 1: Swell the resin in NMP or a 1:1 mixture of DMF/DCM.
-
Step 2: In a separate vessel, dissolve 3 equivalents of Fmoc-Gln(Trt)-OH and 3 equivalents of HATU in NMP. Add 6 equivalents of DIPEA. Allow to pre-activate for 2-5 minutes.
-
Step 3: Add the activated amino acid solution to the resin.
-
Step 4: Allow the coupling reaction to proceed for 2-4 hours at room temperature, or 1 hour at 40°C.
-
Step 5: Wash the resin thoroughly and perform a Kaiser test to confirm completion.
-
Workflow for Diagnosing and Solving Aggregation
Caption: A logical workflow for troubleshooting aggregation issues.
Advanced Strategies & Preventative Measures
For sequences known to be "difficult," it is often better to implement a preventative strategy from the outset rather than attempting to rescue a failed synthesis.[4]
Q4: How can I proactively prevent aggregation when I know my sequence contains multiple Gln residues?
A: The most effective way to prevent aggregation is to disrupt the hydrogen bonding network of the peptide backbone itself.[7]
Strategy 1: Backbone Protection with Dmb/Hmb Groups
-
Principle: Incorporating a temporary, removable group onto the backbone amide nitrogen, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), effectively blocks the sites responsible for intermolecular hydrogen bonding.[7] These groups are introduced as dipeptides (e.g., Fmoc-Xaa-(Dmb)Gly-OH) and are cleaved during the final TFA treatment.
-
Recommendation: For long or difficult sequences, incorporate a Dmb/Hmb protected residue every 6-7 amino acids to effectively disrupt aggregation.[7]
Strategy 2: Use of Pseudoproline Dipeptides
-
Principle: Pseudoproline dipeptides are derivatives of Serine or Threonine that introduce a "kink" into the peptide backbone, mimicking the structure-breaking properties of proline.[4] This disruption prevents the linear peptide chains from aligning and forming β-sheets.[4]
-
Application: While not directly applicable to Gln itself, if your sequence contains a Ser or Thr residue near the problematic Gln, inserting an Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide can disrupt aggregation that would otherwise be initiated or propagated by the Gln residue.
Comparative Table of Anti-Aggregation Strategies
| Strategy | Mechanism | When to Use | Key Advantage | Considerations |
| Solvent/Temp Change | Improves solvation and disrupts H-bonds kinetically. | First-line response to observed aggregation. | Easy to implement immediately. | May not be sufficient for very strong aggregation. |
| Chaotropic Salts | Salts like LiCl or KSCN disrupt ordered water structures and H-bonds.[7] | For moderate to severe aggregation. | Can be very effective. | Must be thoroughly washed out; potential for side reactions. |
| Low-Loading Resin | Increases the distance between peptide chains, reducing interaction.[4] | Proactively for known difficult or long sequences. | Fundamentally reduces the likelihood of aggregation. | Lower overall yield per gram of resin. |
| Backbone Protection | Reversibly protects the amide backbone nitrogen.[7] | Proactively for highly aggregation-prone sequences. | The most universally effective method.[4] | Requires specialized and more expensive dipeptide building blocks. |
Mechanism of On-Resin Peptide Aggregation
Caption: Inter-chain hydrogen bonds lead to aggregation, blocking N-termini.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
dos Santos, E., Teixeira, L., Bairrão, F., & Eifler-Lima, V. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
-
Li, M., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 28(13), 5183. Retrieved from [Link]
-
SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Wang, S., et al. (2023). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods, 12(6), 1263. Retrieved from [Link]
-
Various Authors. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate. Retrieved from [Link]
-
Various Authors. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? ResearchGate. Retrieved from [Link]
-
Basic principles. (2000). In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Gln(Trt)-OPfp cleavage from resin troubleshooting
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the critical final step in Solid-Phase Peptide Synthesis (SPPS): the cleavage of peptides containing Fmoc-Gln(Trt)-OH from the resin. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you navigate common challenges and ensure the successful isolation of your target peptide.
Foundational Concepts: Understanding Your Chemistry
Before diving into troubleshooting, it's crucial to understand the roles of the key chemical moieties involved in your synthesis. A frequent point of confusion is the role of the pentafluorophenyl (PFP) ester in the context of cleavage.
Q1: What are the distinct roles of Fmoc, Trt, and OPfp in my synthesis of a peptide with Gln?
A1: These three components serve different purposes at different stages of Fmoc-SPPS:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group for the N-terminal α-amine of the amino acid. It is stable to acid but is removed at the beginning of each coupling cycle using a weak base, typically a solution of 20% piperidine in DMF.[1] The N-terminal Fmoc group of the final amino acid must be removed before initiating the final acid-mediated cleavage from the resin.[2]
-
Trt (Trityl): The trityl group is a bulky, acid-labile protecting group used for the side-chain amide of glutamine (Gln) and asparagine (Asn).[3] Its purpose is to prevent potential side reactions at the amide nitrogen during synthesis, such as nitrile formation upon activation with carbodiimides, and to improve the solubility of the Fmoc-amino acid derivative.[3] The Trt group is removed simultaneously with resin cleavage during the final TFA treatment.
-
OPfp (Pentafluorophenyl ester): This is a highly reactive "active ester" used to facilitate the formation of the peptide bond (coupling). The electron-withdrawing nature of the pentafluorophenyl group makes the ester an excellent leaving group, promoting rapid and efficient amide bond formation with minimal racemization.[4][5][6] The OPfp group is part of the incoming amino acid monomer and is consumed during the coupling reaction; it is not present on the peptide-resin during the final cleavage step.
Core Troubleshooting Guide
This section addresses the most common issues encountered during the cleavage of peptides containing Gln(Trt) residues.
Q2: My peptide yield is extremely low after cleavage and precipitation. What went wrong?
A2: Low peptide yield is one of the most frequent problems and can stem from several factors related to the cleavage step itself.
-
Potential Cause 1: Incomplete Cleavage. The peptide has not been efficiently cleaved from the solid support. This can be due to insufficient acid strength or volume, shortened reaction time, or the use of a resin linker that requires harsher conditions. For standard linkers like Wang or Rink Amide, a 2-3 hour cleavage is typical.
-
Potential Cause 2: TFA Inhibition. Residual basic solvents from synthesis, particularly DMF, can neutralize the trifluoroacetic acid (TFA), reducing its effectiveness.[2] It is critical to thoroughly wash the peptide-resin with a solvent like dichloromethane (DCM) and dry it under vacuum before adding the cleavage cocktail.
-
Potential Cause 3: Precipitation Issues. The peptide may be cleaved successfully but fails to precipitate efficiently from the cold ether. This can happen if the peptide is very short, very hydrophobic, or if the ether is not sufficiently cold.
Troubleshooting Protocol: Diagnosing Low Yield
-
Verify Pre-Cleavage Washing: Confirm your protocol includes extensive washing with DCM (at least 5-6 times) and drying of the resin in vacuo for at least 30 minutes before cleavage.
-
Perform a Test Cleavage: Before committing your entire batch, perform a small-scale "microcleavage" on 5-10 mg of resin.[7] This allows for rapid analysis by mass spectrometry to confirm the presence of the desired peptide.
-
Re-cleave the Resin: If you suspect incomplete cleavage, you can recover the resin by filtration after your initial attempt, wash it with DCM, and subject it to a fresh cleavage cocktail for an additional 1-2 hours.[8] Analyze the filtrate from this second cleavage for your product.
-
Optimize Precipitation: If cleavage is confirmed but precipitation fails, concentrate the TFA filtrate under a gentle stream of nitrogen to about 10-20% of its original volume before adding it dropwise to a larger volume (at least 10x) of ice-cold diethyl ether.[8][9]
Q3: My mass spectrum shows a peak at [M+243] Da. What is this impurity?
A3: A mass increase of 243 Da corresponds to the mass of the trityl group (C₁₉H₁₅). This indicates incomplete removal of the Trt protecting group from the glutamine side chain.
-
Mechanism of Trt Removal & Side Reactions: The cleavage of the Trt group is an acid-catalyzed process that proceeds via the formation of a stable but highly reactive trityl carbocation (Trt⁺).[10] This cation is the source of many potential side reactions. If not effectively "scavenged," it can re-attach to the deprotected Gln side chain or alkylate other nucleophilic residues in your peptide, such as Tryptophan (Trp) or Methionine (Met).[10]
-
The Critical Role of Scavengers: To prevent these side reactions, a "cleavage cocktail" containing TFA and nucleophilic scavengers is essential.[2][11] The scavenger's job is to trap the reactive cations generated during deprotection.
-
Triisopropylsilane (TIS): This is the most effective scavenger for trityl cations.[11][12][13] It reduces the Trt⁺ cation to the neutral and stable triphenylmethane. Its inclusion is mandatory for any peptide containing Trt-protected residues.
-
Water (H₂O): Acts as a scavenger for tert-butyl cations generated from Boc, OtBu, or tBu protecting groups.[12]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at protecting Trp residues from alkylation and can also help cleave Trt groups from Cysteine.[11]
-
Visualizing the Cleavage and Scavenging Process
The following diagram illustrates the critical step of Trt cation formation and its subsequent quenching by the scavenger TIS.
Caption: Acid-catalyzed cleavage and scavenger action.
Q4: My HPLC profile shows multiple peaks close to my main product. How do I identify and prevent these impurities?
A4: A complex HPLC chromatogram points to side reactions during cleavage. Beyond incomplete Trt deprotection, other modifications can occur.
-
Potential Cause 1: Alkylation by tert-butyl cations. If your peptide contains residues like Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), or Lys(Boc), the cleavage process liberates tert-butyl cations. These can alkylate sensitive residues, especially Met and Trp.
-
Potential Cause 2: Aspartimide Formation. Sequences containing Asp-Gly or Asp-Ser are particularly prone to forming a cyclic aspartimide intermediate under acidic conditions. This can then reopen to form a mixture of the correct α-peptide and the incorrect β-peptide, which are often difficult to separate by HPLC.[14]
-
Potential Cause 3: Oxidation. Methionine is susceptible to oxidation to methionine sulfoxide (+16 Da), especially during prolonged cleavage times.
Data Presentation: Recommended Cleavage Cocktails
The choice of cleavage cocktail is the single most important factor in preventing side reactions. The table below summarizes standard cocktails for peptides containing Gln(Trt).
| Cocktail Name | Composition (v/v/v) | Key Scavengers | Primary Application and Notes |
| Reagent T | TFA / TIS / H₂O (95:2.5:2.5) | TIS, Water | General Purpose Standard. Excellent for most sequences containing Gln(Trt) and other acid-labile groups like Boc and OtBu. TIS scavenges the Trt cation, while water quenches tert-butyl cations.[2][10][15] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | For Tryptophan-containing peptides. A more robust, albeit malodorous, cocktail. EDT is highly effective at preventing Trp modification.[2][11] |
| Modified Reagent T | TFA / TIS / H₂O / EDT (94:2.5:2.5:1) | TIS, Water, EDT | For peptides with Cys(Trt) or Met. A good compromise that adds EDT to the standard cocktail to protect against Trp modification and assist with Cys(Trt) deprotection without the full complement of Reagent K's components.[11] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Gln(Trt)-Containing Peptide from Resin
This protocol is suitable for a 0.1 mmol scale synthesis on Wang or Rink Amide resin.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the final amino acid.
-
Transfer the peptidyl-resin (approx. 200-300 mg) to a fritted reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (6 x 10 mL) to remove all residual DMF.
-
Dry the resin under high vacuum for at least 30 minutes.
-
-
Cleavage Cocktail Preparation (Perform in a certified fume hood):
-
Prepare 10 mL of the chosen cleavage cocktail fresh. For a standard peptide, use Reagent T :
-
9.5 mL Trifluoroacetic acid (TFA)
-
0.25 mL Triisopropylsilane (TIS)
-
0.25 mL DI Water
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Stopper the vessel and gently agitate at room temperature for 2-3 hours. A color change (often to orange or brown) is normal as the protecting groups are cleaved.
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean 50 mL polypropylene centrifuge tube.
-
Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.
-
-
Precipitation and Washing:
-
Place the centrifuge tube in an ice bath. Add 40-50 mL of ice-cold diethyl ether to the TFA solution. A white precipitate should form immediately.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times by resuspending in 30 mL of cold ether, vortexing, and centrifuging. This removes residual scavengers and cleaved protecting groups.[9]
-
-
Drying:
-
After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Visualizing the Experimental Workflow
This diagram outlines the complete process from the final on-resin peptide to the purified product, ready for analysis.
Caption: SPPS final cleavage and work-up workflow.
Protocol 2: Analytical Validation by HPLC and Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the crude, dried peptide in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile/Water with 0.1% TFA).
-
HPLC Analysis:
-
Mass Spectrometry (MS) Analysis:
-
Analyze the sample using ESI-MS or MALDI-TOF to confirm the molecular weight of the main peak.[17][18]
-
Compare the observed mass with the theoretical mass of your target peptide.
-
Look for expected masses of common side products (e.g., +243 for residual Trt, +56 for t-butylation, +16 for oxidation) to diagnose specific issues.[19]
-
By systematically addressing these common pitfalls and employing robust analytical validation, you can effectively troubleshoot the cleavage of Gln(Trt)-containing peptides and achieve high-purity products for your research.
References
- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
- Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.).
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Organic Process Research & Development - ACS Publications.
- The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide - Benchchem. (n.d.).
- Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC. (2021). National Center for Biotechnology Information.
- Verification of automated peptide identifications from proteomic tandem mass spectra - NIH. (n.d.).
- Impact of scavengers on Trt group removal and side reactions - Benchchem. (n.d.).
- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology. (2026).
- Pentafluorophenyl esters - Wikipedia. (n.d.).
- Technical Support Center: Mass Spectrometry for Peptide Sequence Verification - Benchchem. (n.d.).
- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction - ACS Publications. (2025).
- Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.).
- Cleavage Cocktail Selection - CDN. (n.d.).
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- A Comparative Guide to Cleavage Cocktails for Trityl (Trt) Group Removal - Benchchem. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- HPLC analysis of the crude product obtained by oxidation and cleavage... - ResearchGate. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? | ResearchGate. (2018).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Advice on microcleaveage during SPPS to check progress : r/Chempros - Reddit. (2024).
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.).
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate. (2014).
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Byproducts with Fm-Gln(Trt)-OPfp
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering unexpected byproducts when using Fmoc-Gln(Trt)-OPfp. Here, we will delve into the root causes of common side reactions, provide detailed troubleshooting protocols, and offer preventative strategies to ensure the highest purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant peak in my HPLC analysis with a mass of -17 Da relative to my target peptide. What is this byproduct and why is it forming?
A1: This byproduct is almost certainly the pyroglutamate (pGlu) derivative of your peptide.
Pyroglutamate formation is a common side reaction associated with N-terminal glutamine residues. It occurs through an intramolecular cyclization where the N-terminal amine attacks the side-chain amide of glutamine, leading to the elimination of ammonia (NH₃), which has a mass of approximately 17 Da.[1][2][3] This modification is particularly prevalent when the N-terminal Gln is exposed to even mildly acidic or basic conditions during synthesis or cleavage.[4][5][6]
Underlying Mechanism:
The formation of the stable five-membered lactam ring of pyroglutamate is thermodynamically favorable.[1] While the trityl (Trt) group on the glutamine side-chain provides some steric hindrance, it does not completely prevent this cyclization.[7] The use of pentafluorophenyl (OPfp) ester activation can sometimes exacerbate this issue if coupling is slow or if the N-terminus of the growing peptide chain remains deprotected for an extended period, allowing for this intramolecular reaction to occur.
Troubleshooting & Prevention Protocol:
-
Minimize Deprotection Times: Use short deprotection times with 20% piperidine in DMF (e.g., 2 x 5-7 minutes) to reduce the exposure of the N-terminal amine to basic conditions.
-
Ensure Efficient Coupling:
-
Use a sufficient excess of Fmoc-Gln(Trt)-OPfp (typically 1.5-2 equivalents).
-
Consider the addition of a catalytic amount of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the coupling solution. These additives can suppress side reactions and accelerate the desired amide bond formation.[4][8]
-
-
In Situ Neutralization: After Fmoc deprotection, perform the subsequent coupling step immediately without a separate neutralization wash. This minimizes the time the free N-terminal amine is available for cyclization.
-
Alternative Glutamine Derivatives: If pyroglutamate formation remains a persistent issue, consider using a different protected glutamine derivative, such as Fmoc-Gln(Trt)-OH with a standard coupling reagent like HBTU/DIEA. While OPfp esters offer rapid coupling, in some sequences, a more controlled activation might be beneficial.[9]
Q2: My mass spectrometry results show a peak with a mass of +242 Da. What could be the source of this modification?
A2: This mass addition corresponds to the trityl (Trt) cation adduct.
The trityl protecting group is highly acid-labile and is cleaved during the final trifluoroacetic acid (TFA) cleavage cocktail.[10] However, the resulting trityl cation is a potent electrophile that can re-attach to nucleophilic residues in your peptide, most commonly tryptophan, but also methionine or even tyrosine.
Mechanism of Trityl Cation Adduct Formation:
During TFA cleavage, the Trt group is released as a stable carbocation. Scavengers, such as triisopropylsilane (TIS) and water, are added to the cleavage cocktail to quench these reactive species. If the scavengers are insufficient or inefficient, the trityl cation can alkylate electron-rich side chains of the peptide.
Troubleshooting & Prevention Protocol:
-
Optimize Your Cleavage Cocktail: Ensure an adequate concentration of scavengers. A standard and effective cocktail for peptides containing Trt-protected residues is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For particularly sensitive sequences, increasing the TIS concentration to 5% can be beneficial.
-
Pre-cool the Cleavage Cocktail: Performing the cleavage reaction on ice can help to reduce the rate of side reactions.
-
Minimize Cleavage Time: Limit the cleavage time to the minimum required for complete deprotection (typically 1.5-2 hours). Prolonged exposure to the highly acidic environment increases the likelihood of side reactions.
-
Thorough Precipitation and Washing: After cleavage, ensure efficient precipitation of the peptide with cold diethyl ether and wash the peptide pellet thoroughly to remove residual scavengers and cleaved protecting groups.
Advanced Troubleshooting
Q3: I am observing a byproduct with the same mass as my target peptide, but it elutes earlier on my reverse-phase HPLC. What could this be?
A3: This is likely a diastereomer of your peptide, indicating racemization has occurred at the glutamine residue during coupling.
Pentafluorophenyl esters are highly reactive "active esters" designed for rapid coupling.[8][11] However, this high reactivity can sometimes lead to racemization, especially if the coupling reaction is slow or if the base used for activation is too strong or in excess.[12]
Mechanism of Racemization:
The α-proton of the activated amino acid is acidic and can be abstracted by a base, leading to the formation of an enolate intermediate. This planar intermediate can be protonated from either face, resulting in a mixture of D and L isomers.
Troubleshooting & Prevention Protocol:
-
Optimize Coupling Conditions:
-
Avoid excessive pre-activation times.
-
If using a base, such as diisopropylethylamine (DIEA), use it sparingly and ensure it is of high quality. Consider using a less hindered base like 2,4,6-collidine.[9]
-
-
Lower Coupling Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.
-
Use of Additives: The inclusion of HOBt or Oxyma Pure can help to minimize racemization by forming a less reactive intermediate that is more resistant to enolization.
-
Alternative Activation: Switch to Fmoc-Gln(Trt)-OH and a coupling reagent known for low racemization, such as COMU or TBTU, with the addition of HOBt.
Q4: I'm seeing a series of peaks with masses corresponding to deletions of amino acids prior to the glutamine residue. What is causing this?
A4: This is likely due to premature chain termination caused by incomplete coupling of the Fmoc-Gln(Trt)-OPfp.
The bulky trityl protecting group can sometimes sterically hinder the coupling reaction, leading to incomplete acylation of the N-terminal amine.[10] If the unreacted amine is not capped, it will not be available for the next coupling cycle, resulting in a truncated peptide sequence.
Workflow for Diagnosing Incomplete Coupling:
Troubleshooting & Prevention Protocol:
-
Monitor Coupling Completion: After the glutamine coupling step, perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling.
-
Double Coupling: If the sequence is known to be difficult, or if the Kaiser test is positive, perform a second coupling with fresh Fmoc-Gln(Trt)-OPfp and coupling reagents.
-
Capping: If incomplete coupling persists after a second attempt, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Solvent Considerations: Ensure that your DMF is of high purity and anhydrous. Water can hydrolyze the active ester, reducing its coupling efficiency.
Data Summary: Common Byproducts and Their Characteristics
| Byproduct | Mass Change (Da) | Typical HPLC Elution | Primary Cause |
| Pyroglutamate | -17 | Earlier than target | Intramolecular cyclization of N-terminal Gln |
| Trityl Adduct | +242 | Later than target | Insufficient scavenging during cleavage |
| Racemized Peptide | 0 | Slightly earlier or as a shoulder | Base-mediated enolization during coupling |
| Deletion Sequence | Varies | Earlier than target | Incomplete coupling |
References
-
Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. PubMed Central. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Various Sources. [Link]
-
Cyclization reactions of N-terminal glutamine and glutamate residues in a polypeptide chain. ResearchGate. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PubMed Central. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
-
Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. PubMed Central. [Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Royal Society of Chemistry. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Wiley Online Library. [Link]
-
Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
-
Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
- Methods of detecting and measuring glutamine and analogues thereof, and methods related thereto.
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed Central. [Link]
-
Quantification of glutamine in proteins and peptides using enzymatic hydrolysis and reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. [Link]
-
Pyroglutamate formation mechanism. ResearchGate. [Link]
-
N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. PubMed Central. [Link]
-
A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). LOUIS | University of Alabama in Huntsville Research. [Link]
-
Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. PubMed. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. eScholarship.org. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. [Link]
-
Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. PubMed. [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]
-
Common methods for determination of glutamine in glutamine peptides. ResearchGate. [Link]
-
Massive glutamine cyclization to pyroglutamic acid in human serum discovered using NMR spectroscopy. PubMed. [Link]
-
Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PubMed Central. [Link]
-
Fmoc-Gln(Trt)-OPfp. PeptART. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Fmoc-Gln(Trt)-OPfp. Aapptec Peptides. [Link]
-
COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]
-
Comparative HPLC measurements. ResearchGate. [Link]
-
Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp. ResearchGate. [Link]
Sources
- 1. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Gln(Trt)-OPfp
Welcome to the technical support center for Fmoc-Gln(Trt)-OPfp. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this critical reagent in solid-phase peptide synthesis (SPPS). Here, we will move beyond standard protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your synthesis yields.
Introduction to Fmoc-Gln(Trt)-OPfp
Fmoc-Gln(Trt)-OPfp is a highly valuable derivative of glutamine for Fmoc-based solid-phase peptide synthesis. It incorporates two key features to ensure successful peptide chain elongation:
-
Trityl (Trt) side-chain protection: The bulky trityl group provides robust protection for the side-chain amide of glutamine, effectively preventing common side reactions such as pyroglutamate formation, which can truncate the peptide chain.[1][2]
-
Pentafluorophenyl (OPfp) ester activation: The pentafluorophenyl ester is a highly reactive activating group for the carboxyl terminus. This high reactivity leads to rapid and efficient coupling reactions, which can be crucial for minimizing side reactions and improving overall yield.[3][4][5] Kinetic studies have shown that the coupling speed of OPfp esters is significantly higher than other active esters like ONp (p-nitrophenyl) and OPCP (pentachlorophenyl).[3]
By combining stable side-chain protection with a highly activated carboxyl group, Fmoc-Gln(Trt)-OPfp is designed for reliable and efficient incorporation of glutamine into peptide sequences.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with Fmoc-Gln(Trt)-OPfp in a question-and-answer format.
Q1: I'm observing low coupling efficiency or incomplete reaction with Fmoc-Gln(Trt)-OPfp. What are the likely causes and how can I improve my yield?
A1: While Fmoc-Gln(Trt)-OPfp is designed for high reactivity, several factors can lead to incomplete coupling. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Handling: Ensure your Fmoc-Gln(Trt)-OPfp is of high purity (≥97%) and has been stored correctly (typically at 2-8°C) to prevent degradation.[6][7] Moisture can hydrolyze the active ester, so handle the reagent in a dry environment.
-
Solvent Quality: Use high-purity, amine-free solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The presence of amines in the solvent can react with the OPfp ester, reducing its availability for coupling. For difficult sequences prone to aggregation, NMP is often a superior solvent to DMF.[8]
-
Reaction Time and Temperature: Although OPfp esters are highly reactive, sterically hindered couplings or sequences prone to aggregation may require longer reaction times.[9] While most couplings are complete within 1-2 hours at room temperature, extending the reaction time to 4 hours or even overnight can be beneficial. Gentle heating can also be employed, but with caution to avoid potential side reactions.
-
Double Coupling: For particularly stubborn couplings, a second coupling step with fresh Fmoc-Gln(Trt)-OPfp and reagents is a reliable strategy to drive the reaction to completion.[9][10]
-
Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction. The Kaiser test is a common method for detecting free primary amines on the resin.[11][12] A positive result (blue beads) indicates an incomplete reaction, necessitating a recoupling step. For secondary amines or N-terminal proline, the chloranil test is a suitable alternative.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an OPfp ester over standard in-situ activation methods (e.g., HBTU/HOBt)?
A1: The primary advantage of using a pre-activated OPfp ester like Fmoc-Gln(Trt)-OPfp is the avoidance of bringing the activating reagent into contact with the growing peptide chain.[4] This can be particularly beneficial in preventing side reactions that may be catalyzed by the coupling reagents themselves. Additionally, the high reactivity of the OPfp ester can lead to faster and cleaner coupling reactions.[3][5]
Q2: Can pyroglutamate formation still occur when using Fmoc-Gln(Trt)-OPfp?
A2: The trityl (Trt) protecting group on the side chain of glutamine is highly effective at preventing pyroglutamate formation during peptide synthesis.[1][2] This side reaction, which involves the cyclization of the N-terminal glutamine to form a pyroglutamyl residue, is a common issue with unprotected or inadequately protected glutamine.[13][14] While the Trt group offers excellent protection, it is crucial to ensure its stability throughout the synthesis until the final cleavage step.
Q3: Are there any specific considerations for the deprotection and cleavage of peptides containing Gln(Trt)?
A3: Yes. The trityl group is removed during the final cleavage from the resin, typically using a strong acid like trifluoroacetic acid (TFA). It is essential to use a scavenger, such as triisopropylsilane (TIPS), in the cleavage cocktail.[15] The trityl cation released during deprotection is a potent alkylating agent and can modify sensitive residues like tryptophan. Scavengers are necessary to quench these reactive species.
Q4: How does Fmoc-Gln(Trt)-OPfp compare to other activated glutamine derivatives?
A4: Fmoc-Gln(Trt)-OPfp is one of several options for incorporating glutamine in SPPS. Other common derivatives include those activated with different leaving groups or those using alternative side-chain protecting groups. Compared to in-situ activation of Fmoc-Gln(Trt)-OH, the pre-activated OPfp ester offers convenience and potentially cleaner reactions. Other commercially available pre-activated esters, such as those with ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) or ONp (p-nitrophenyl) groups, are also used. However, kinetic studies suggest that OPfp esters are significantly more reactive.[3]
Experimental Protocols & Workflows
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OPfp
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OPfp (2-3 equivalents relative to the resin loading) in DMF.
-
Coupling Reaction: Add the Fmoc-Gln(Trt)-OPfp solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove any unreacted reagents.
Protocol 2: Double Coupling for Difficult Sequences
-
First Coupling: Follow steps 1-3 of the standard coupling protocol.
-
First Wash: Wash the resin with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed with a second coupling.
-
Second Coupling: Prepare a fresh solution of Fmoc-Gln(Trt)-OPfp as in step 2 of the standard protocol and add it to the resin. Agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Repeat the Kaiser test to confirm completion. Once complete, wash the resin thoroughly with DMF (3 x 1 min).
Data Presentation
| Parameter | Standard Protocol | Troubleshooting Recommendation | Rationale |
| Equivalents of Fmoc-Gln(Trt)-OPfp | 2-3 | 3-5 | Increasing the excess of the activated amino acid can drive the reaction to completion, especially for difficult couplings.[9] |
| Coupling Time | 1-2 hours | 2-4 hours or overnight | Steric hindrance and peptide aggregation can slow down the reaction rate.[9] |
| Solvent | DMF | NMP or DMF/DCM mixtures | NMP has superior solvating properties which can help to overcome peptide aggregation.[8] |
| Monitoring | Kaiser Test | Kaiser Test / Chloranil Test | Essential for confirming the completion of the coupling reaction before proceeding to the next step.[11] |
Visualizations
Workflow for Fmoc-Gln(Trt)-OPfp Coupling
Caption: Standard workflow for coupling Fmoc-Gln(Trt)-OPfp in SPPS.
Chemical Structures
Caption: Key chemical structures.
References
-
Foth, P. J., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 28(1), e202103443. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-Gln(Trt)-OPfp: A Crucial Building Block for Pharmaceutical Peptide Intermediates. [Link]
- Atherton, E., & Sheppard, R. C. (1985). The application of fluorenylmethoxycarbonyl-amino-acid pentafluorophenyl esters to solid phase peptide synthesis under polar reaction conditions.
-
Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of biological chemistry, 286(48), 41211–41219. [Link]
-
Oak Bioscience. (2024). Fmoc-Gln(Trt)-OPfp. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in pharmacology, 11, 237. [Link]
-
ResearchGate. Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. [Link]
-
Aapptec Peptides. Fmoc-Gln(Trt)-OPfp [132388-65-9]. [Link]
-
Tokairin, Y., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino acids, 51(3), 419–432. [Link]
-
Dick, F., et al. (2007). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Journal of pharmaceutical sciences, 96(7), 1833–1843. [Link]
-
Loidl, G., et al. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in experimental medicine and biology, 611, 163–164. [Link]
-
Pícharová, M., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of peptide science : an official publication of the European Peptide Society, 32(1), e70064. [Link]
-
ResearchGate. (2025). Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides. [Link]
-
Harris, S. F., et al. (2013). Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Journal of medicinal chemistry, 56(17), 6947–6957. [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-Gln(Trt)-OPfp: A Crucial Building Block for Pharmaceutical Peptide Intermediates. [Link]
-
ResearchGate. (2018). Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp... [Link]
-
Coin, I., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 25(7), e3169. [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of peptide research : official journal of the American Peptide Society, 53(5), 507–517. [Link]
-
CEM Corporation. Fmoc-Gln(Trt)-OH. [Link]
-
Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 20(1), 53–69. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Pentafluorophenol and its derivatives [en.highfine.com]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-Gln(Trt)-OPfp = 97.0 132388-65-9 [sigmaaldrich.com]
- 7. FMOC-GLN(TRT)-OPFP | 132388-65-9 [amp.chemicalbook.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Guide to Glutamine Incorporation in SPPS: Fmoc-Gln(Trt)-OH vs. Fmoc-Gln(Trt)-OPfp
For Researchers, Scientists, and Drug Development Professionals
The precise incorporation of glutamine (Gln) is a critical step in the solid-phase peptide synthesis (SPPS) of many therapeutic and research-grade peptides. However, the inherent reactivity of its side-chain amide presents significant challenges, including dehydration to a nitrile or cyclization to pyroglutamate, which can compromise the purity and yield of the final product.[1][2] The choice of the glutamine building block is therefore a crucial decision in the design of a successful synthesis strategy. This guide provides an in-depth comparison of two commonly employed glutamine derivatives: the standard, carboxyl-protected Fmoc-Gln(Trt)-OH, and its pre-activated pentafluorophenyl (Pfp) ester counterpart, Fmoc-Gln(Trt)-OPfp.
The Foundational Choice: Fmoc-Gln(Trt)-OH
Fmoc-Gln(Trt)-OH is a widely adopted standard in Fmoc-based SPPS for the introduction of glutamine residues.[2][3] The trityl (Trt) protecting group on the side-chain amide is instrumental in preventing the aforementioned side reactions, particularly during the activation of the carboxylic acid.[2][4] Furthermore, the Trt group enhances the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating more efficient and complete coupling reactions.[4]
The use of Fmoc-Gln(Trt)-OH necessitates an in-situ activation step immediately prior to its introduction to the resin-bound peptide. This is typically achieved using a variety of coupling reagents, with uronium/aminium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) being a popular choice due to their efficiency and rapid reaction kinetics.[5][6]
The Pre-activated Alternative: Fmoc-Gln(Trt)-OPfp
Fmoc-Gln(Trt)-OPfp is a pre-activated derivative of Fmoc-Gln(Trt)-OH, where the carboxylic acid is converted to a highly reactive pentafluorophenyl (Pfp) ester.[7][8] The electron-withdrawing nature of the pentafluorophenyl group makes the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to rapid peptide bond formation.[7] Pfp esters are known for their high reactivity, which can translate to significantly reduced coupling times and a lower propensity for racemization.[7][9]
Unlike Fmoc-Gln(Trt)-OH, the OPfp derivative does not require a separate in-situ activation step, simplifying the synthesis workflow. These esters are generally stable, crystalline solids that can be stored for extended periods, offering a convenient "ready-to-use" solution for peptide synthesis.[6][8]
Head-to-Head Performance Comparison
| Feature | Fmoc-Gln(Trt)-OH | Fmoc-Gln(Trt)-OPfp |
| Activation | Requires in-situ activation (e.g., with HBTU/DIPEA) | Pre-activated Pfp ester |
| Coupling Time | Typically 10-30 minutes with HBTU activation[5] | Can be as rapid as 30-45 seconds under microwave conditions[9] |
| Racemization | Low, but can be influenced by the choice of base and pre-activation time[6][10] | Very low to negligible, even with hindered amino acids[9] |
| Side Reactions | Trt group effectively prevents side-chain dehydration and pyroglutamate formation[2][4] | Trt group provides the same protection; rapid kinetics may further minimize side reactions |
| Workflow | Multi-step: dissolve amino acid, add coupling reagents, pre-activate, then couple | Simplified: dissolve and couple |
| Handling | Requires handling of multiple, often moisture-sensitive, coupling reagents | Single, stable reagent |
Mechanistic Overview
The fundamental difference between the two reagents lies in the activation of the carboxyl group for amide bond formation.
Fmoc-Gln(Trt)-OH: In-situ Activation
With Fmoc-Gln(Trt)-OH, the carboxylic acid is activated just before the coupling step. Using HBTU as an example, the process involves the formation of an HOBt (hydroxybenzotriazole) active ester, which then rapidly reacts with the free amine on the peptide-resin.
Caption: Direct coupling workflow for the pre-activated Fmoc-Gln(Trt)-OPfp.
Experimental Protocols
The following are representative protocols for the incorporation of glutamine using both derivatives in a manual SPPS workflow.
Protocol 1: Coupling of Fmoc-Gln(Trt)-OH using HBTU/DIPEA
Materials:
-
Fmoc-Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Gln(Trt)-OH (3 equivalents)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 2: Coupling of Fmoc-Gln(Trt)-OPfp
Materials:
-
Fmoc-Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Gln(Trt)-OPfp (3 equivalents)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling: Dissolve Fmoc-Gln(Trt)-OPfp in a minimal amount of DMF and add it directly to the deprotected peptidyl resin. Agitate the mixture for 15-30 minutes at room temperature. For challenging sequences, the addition of an equivalent of HOBt can be beneficial. [6]5. Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
Conclusion and Recommendations
Both Fmoc-Gln(Trt)-OH and Fmoc-Gln(Trt)-OPfp are excellent choices for incorporating glutamine into synthetic peptides, with the Trt group providing essential protection against side reactions. The decision between the two often comes down to a balance of procedural simplicity, speed, and cost.
Fmoc-Gln(Trt)-OH remains the workhorse for many laboratories. It is a well-characterized and reliable reagent, and the use of in-situ activation methods is a standard and familiar procedure for most peptide chemists. While it involves an additional activation step, the reagents are readily available and cost-effective.
Fmoc-Gln(Trt)-OPfp offers a compelling alternative, particularly for applications where speed and efficiency are paramount. Its pre-activated nature simplifies the workflow, reduces the number of reagents to be handled, and can significantly shorten coupling times. [9]The extremely low potential for racemization makes it an attractive option for the synthesis of peptides where chiral purity is of utmost importance. [9] For automated peptide synthesis, the stability and "ready-to-use" format of Fmoc-Gln(Trt)-OPfp can be particularly advantageous, minimizing the potential for side reactions that might occur in pre-mixed solutions of amino acids and coupling reagents over time.
Ultimately, the selection should be guided by the specific requirements of the synthesis, available instrumentation, and economic considerations. For routine syntheses, Fmoc-Gln(Trt)-OH with standard activation is a proven and reliable method. For high-throughput synthesis, difficult sequences, or when maximal speed and chiral purity are required, Fmoc-Gln(Trt)-OPfp presents a powerful and efficient solution.
References
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction - ACS Publications. (URL: [Link])
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])
-
Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed. (URL: [Link])
-
HBTU activation for automated Fmoc solid-phase peptide synthesis. - Semantic Scholar. (URL: [Link])
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed. (URL: [Link])
-
Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents - ResearchGate. (URL: [Link])
-
HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed. (URL: [Link])
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. (URL: [Link])
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed. (URL: [Link])
-
Racemization during SPPS coupling step. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. (URL: [Link])
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. (URL: [Link])
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (URL: [Link])
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The Challenge of Glutamine and the Role of Activated Esters
An In-Depth Guide to Activated Esters for Glutamine Incorporation: A Comparative Analysis of Fmoc-Gln(Trt)-OPfp
For researchers and professionals in peptide synthesis and drug development, the successful incorporation of amino acids is paramount to achieving high-purity, biologically active peptides. The introduction of glutamine (Gln) presents a specific set of challenges, primarily the propensity of its side-chain amide to undergo dehydration, especially during carboxyl group activation with carbodiimides. This guide provides a detailed comparison of using the pre-activated pentafluorophenyl (PFP) ester, Fmoc-Gln(Trt)-OPfp , against other common activation strategies, supported by experimental logic and protocols.
Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of N-terminally protected amino acids. Each coupling step requires the activation of the C-terminal carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond with the N-terminal amine of the growing peptide chain.
The primary challenges associated with glutamine incorporation are:
-
Side-Chain Dehydration: Under standard activation conditions, particularly with carbodiimide reagents, the side-chain amide of Gln can dehydrate to form a nitrile. This side reaction is often irreversible and leads to a difficult-to-remove impurity.[1][2]
-
Pyroglutamate Formation: At the N-terminus, unprotected Gln can cyclize to form pyroglutamate, terminating the peptide chain.
-
Aggregation: Glutamine-containing sequences can be prone to aggregation, hindering subsequent coupling and deprotection steps.[3]
To overcome these issues, a dual strategy of side-chain protection and efficient carboxyl activation is employed. The bulky trityl (Trt) group is a standard choice for protecting the side-chain amide, effectively preventing dehydration.[2][4] With the side chain secured, the focus shifts to the activation of the carboxyl group for coupling. This is where activated esters, particularly PFP esters, offer a distinct advantage.
Activated esters are compounds where the carboxyl group of an amino acid is converted into a more reactive form, making it a better electrophile for the nucleophilic attack by the amine.[5] The reactivity of the ester is dictated by the electron-withdrawing capacity of the alcohol moiety; a better leaving group results in a faster reaction.[6][7]
Fmoc-Gln(Trt)-OPfp: A Superior Solution for Glutamine Coupling
Fmoc-Gln(Trt)-OPfp is a building block where the three critical functionalities are optimized: the N-terminus is protected by the base-labile Fmoc group, the side chain by the acid-labile Trt group, and the C-terminus is pre-activated as a highly reactive pentafluorophenyl ester.
The Chemical Advantage of the PFP Ester:
The PFP group is an exceptional activating group due to the five highly electronegative fluorine atoms on the phenyl ring. These atoms create a powerful inductive electron-withdrawing effect, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack.[6] The pentafluorophenoxide anion is an excellent leaving group, which facilitates the rapid formation of the amide bond.[6] Kinetic studies have demonstrated the superior reactivity of PFP esters compared to alternatives like pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters, with relative coupling rates reported as OPFP >> OPCP > ONp (111 : 3.4 : 1) .[8]
This high reactivity translates into several practical benefits:
-
Rapid Coupling Kinetics: Faster reaction times reduce the overall synthesis time and minimize the exposure of the peptide to potentially harmful reagents.[6][9]
-
Reduced Racemization: Racemization is a significant risk during activation.[10][11] The extremely fast coupling rates of PFP esters significantly lower the risk of epimerization, ensuring the chiral integrity of the final peptide.[6][9]
-
Stability and Convenience: Unlike in situ activation which requires the handling of multiple, often moisture-sensitive reagents, Fmoc-Gln(Trt)-OPfp is a stable, crystalline solid.[1] It can be weighed and dissolved for immediate use, a significant advantage in automated SPPS workflows.[1]
Comparative Analysis: Fmoc-Gln(Trt)-OPfp vs. Alternative Methods
The primary alternative to using a pre-formed PFP ester is the in situ activation of its corresponding carboxylic acid, Fmoc-Gln(Trt)-OH, using a separate coupling reagent.
| Feature | Fmoc-Gln(Trt)-OPfp | In Situ Activation of Fmoc-Gln(Trt)-OH (e.g., with HATU/DIPEA) |
| Methodology | Direct addition of the pre-activated amino acid to the resin. | Pre-activation of Fmoc-Gln(Trt)-OH with a coupling reagent and base before addition to the resin. |
| Coupling Speed | Very Fast. The high reactivity of the PFP ester leads to rapid amide bond formation.[8][9] | Fast. Reagents like HATU are highly efficient but involve a discrete activation step.[12][13] |
| Risk of Racemization | Very Low. The pre-formed, purified ester and rapid kinetics minimize racemization risk.[1][6] | Low to Moderate. While additives like HOAt (in HATU) suppress racemization, the activation step itself presents an opportunity for epimerization.[11][12] |
| Side Reactions | Minimal. Avoids byproducts from coupling reagents and the risk of side-chain dehydration is eliminated by the Trt group.[8] | Potential for guanidinylation of the N-terminus if excess uronium reagent (e.g., HATU) is used.[1] Byproducts from the coupling reagent must be washed away. |
| Convenience | High. Stable, crystalline solid that is easy to handle and ideal for automated synthesis.[1] | Moderate. Requires handling of multiple reagents, some of which may be moisture-sensitive or have limited shelf-life. |
| Cost | Higher initial reagent cost. | Lower cost for the amino acid derivative, but requires additional coupling reagents and bases. |
Experimental Design: A Workflow for Comparison
To empirically validate the performance of Fmoc-Gln(Trt)-OPfp, a direct comparative study can be performed. The following workflow outlines an experiment to compare its coupling efficiency against the in situ activation of Fmoc-Gln(Trt)-OH.
Caption: Comparative workflow for evaluating coupling efficiency.
Protocol: Comparative Coupling Efficiency via HPLC Analysis
Objective: To quantify and compare the coupling efficiency of Fmoc-Gln(Trt)-OPfp against in situ activation of Fmoc-Gln(Trt)-OH.
Materials:
-
H-Gly-Wang Resin
-
Fmoc-Gln(Trt)-OPfp
-
Fmoc-Gln(Trt)-OH
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine
-
DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane, 2.5% Water
-
RP-HPLC system with a C18 column
Methodology:
-
Resin Preparation:
-
Swell 100 mg of H-Gly-Wang resin in DMF in two separate reaction vessels (Vessel A and Vessel B) for 30 minutes.
-
Drain the DMF.
-
-
Coupling Reaction:
-
Vessel A (Fmoc-Gln(Trt)-OPfp):
-
Dissolve 3 equivalents of Fmoc-Gln(Trt)-OPfp (relative to resin loading) in DMF.
-
Add the solution to the resin in Vessel A.
-
Agitate at room temperature for 60 minutes.
-
-
Vessel B (In Situ Activation):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gln(Trt)-OH and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the vial and vortex for 2 minutes to pre-activate.
-
Add the activation mixture to the resin in Vessel B.
-
Agitate at room temperature for 60 minutes.
-
-
-
Washing and Sampling:
-
Drain the reaction solutions from both vessels.
-
Wash the resin in both vessels thoroughly with DMF (3x) followed by DCM (3x).
-
Dry a small sample (approx. 5 mg) of resin from each vessel under vacuum.
-
-
Cleavage:
-
Place the dried resin samples into separate 1.5 mL microcentrifuge tubes.
-
Add 200 µL of the cleavage cocktail to each tube.
-
Allow the cleavage to proceed for 2 hours at room temperature.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried peptide pellet in 500 µL of 50% Acetonitrile/Water with 0.1% TFA.
-
-
HPLC Analysis:
-
Inject equal volumes of the dissolved peptide solutions onto the RP-HPLC system.
-
Run a standard gradient (e.g., 5-95% Acetonitrile in Water with 0.1% TFA over 30 minutes).
-
Identify the peaks corresponding to the desired coupled product (H-Gln-Gly-OH) and any unreacted starting material (H-Gly-OH).
-
Calculate the coupling efficiency by comparing the integrated peak area of the product to the total area of the product and unreacted starting material.
-
Mechanism of PFP Ester Coupling
The efficiency of the PFP ester is rooted in its straightforward and rapid reaction mechanism, which proceeds without the need for additives.
Caption: Mechanism of peptide bond formation using a PFP ester.
Conclusion
For the incorporation of glutamine in SPPS, the use of a side-chain protected, pre-activated building block like Fmoc-Gln(Trt)-OPfp offers a robust, efficient, and reliable strategy. While in situ activation methods are versatile and widely used, the PFP ester provides superior reaction kinetics, minimizes the risk of racemization, and enhances convenience by eliminating the pre-activation step and the introduction of coupling reagent byproducts.[1][6][9] This makes it an exceptionally valuable tool for synthesizing complex, high-purity peptides, particularly in automated and high-throughput environments where consistency and purity are critical. The initial investment in the specialized reagent is often justified by the improved purity of the crude peptide, which can significantly reduce the time and resources required for downstream purification.
References
- Organic Chemistry Frontiers. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing.
- Specialty Chemicals. (n.d.).
- Casey, L. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin City University.
- BenchChem. (n.d.). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Wikipedia. (2024). Pentafluorophenyl esters.
- Weygand, F., et al. (1966). Effect of active ester components on racemization in the synthesis of peptides by the dicyclohexylcarbodiimide method. Journal of the American Chemical Society.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance.
- Suzhou Highfine Biotech. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH [132327-80-1].
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Houben-Weyl. (2002). Active Esters. Science of Synthesis, 21.
- Kent, S. B., & Wade, J. D. (2007). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- BenchChem. (n.d.). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications.
- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
- Scanlon, D., & Finlayson, B. (2002). HPLC of Peptides and Proteins.
Sources
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- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Pentafluorophenol and its derivatives [en.highfine.com]
- 9. nbinno.com [nbinno.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
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- 16. renyi.hu [renyi.hu]
A Comparative Guide to HPLC and qNMR for Purity Analysis of Fmoc-Gln(Trt)-OPfp
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of solid-phase peptide synthesis (SPPS), the purity of raw materials is not merely a quality metric; it is a foundational pillar upon which the success of synthesizing high-quality peptides rests. Even minute impurities in activated amino acid derivatives like Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester (Fmoc-Gln(Trt)-OPfp) can introduce deletion sequences or other modifications, leading to challenging purifications and compromised final product integrity.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) for the critical task of purity validation for Fmoc-Gln(Trt)-OPfp. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to empower you in selecting the optimal methodology for your quality control workflow.
The Critical Role of Purity for Fmoc-Gln(Trt)-OPfp
Fmoc-Gln(Trt)-OPfp is a key building block in peptide synthesis. The trityl (Trt) group on the glutamine side chain is crucial for preventing the dehydration of the amide side chain during the activation step, a common side reaction that can lead to the formation of pyroglutamate.[1] The pentafluorophenyl (PFP) ester is an active ester that facilitates efficient coupling to the growing peptide chain.[2] The purity of this reagent directly impacts the yield and quality of the final peptide. Common impurities can include the hydrolyzed form, Fmoc-Gln(Trt)-OH, residual reagents from synthesis, and potential diastereomers.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation of the main compound from its impurities.[3] For Fmoc-Gln(Trt)-OPfp, a reversed-phase HPLC (RP-HPLC) method is the most common approach for determining purity.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.
-
Column Selection: A C18 reversed-phase column is the standard choice for separating moderately nonpolar compounds like Fmoc-Gln(Trt)-OPfp. The C18 stationary phase provides excellent hydrophobic retention of the Fmoc and Trityl groups.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for these types of molecules. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is often beneficial. TFA helps to sharpen peaks by protonating any free silanol groups on the silica-based column and providing a counter-ion for any basic functionalities.
-
Detection Wavelength: The fluorenylmethoxycarbonyl (Fmoc) protecting group has a strong chromophore, making UV detection highly sensitive. The maximum absorbance is typically around 265 nm, although other wavelengths such as 220 nm and 301 nm are also used.[4][5] Monitoring at 265 nm provides a good balance of sensitivity and specificity for Fmoc-containing compounds.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for the HPLC analysis of Fmoc-Gln(Trt)-OPfp.
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Navigating the Analytical Minefield: A Comparative Guide to the Mass Spectrometry of Peptides with Gln(Trt)
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis and analysis, the choice of protecting groups is a critical decision with far-reaching implications. The trityl (Trt) group, frequently employed to shield the side-chain amide of glutamine (Gln), is a prime example of a synthetic necessity that can become an analytical challenge. Its inherent lability, while advantageous for deprotection, creates a unique set of hurdles for accurate mass spectrometric characterization.
This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of Gln(Trt)-containing peptides. We will explore the underlying chemical principles that govern the gas-phase behavior of this protecting group and compare it with unprotected glutamine and alternative protection strategies. Supported by experimental considerations and detailed protocols, this guide will equip you with the knowledge to anticipate challenges, optimize analytical methods, and ensure the integrity of your data.
The Central Challenge: The Fragile Nature of the Trityl Group
The triphenylmethyl (trityl) group is prized in solid-phase peptide synthesis (SPPS) for its steric bulk and, most importantly, its high acid lability.[1] This allows for its facile removal under mild acidic conditions, often concurrently with cleavage of the peptide from the resin.[2] However, this very lability is the primary source of analytical complications in mass spectrometry.
During electrospray ionization (ESI), a "soft" ionization technique, peptides are transferred from solution to the gas phase as charged ions.[3] The conditions within the ESI source, particularly the presence of acidic modifiers like formic acid and the application of voltages to facilitate desolvation, can be sufficient to induce the premature cleavage of the Trt group.[4] This phenomenon, known as in-source decay or in-source fragmentation , results in the detection of a significant ion corresponding to the unprotected peptide, even when the intact Gln(Trt) peptide was the sole species in solution.[4]
This premature fragmentation can lead to several interpretative pitfalls:
-
Ambiguous Mass Assignment: The presence of both the intact protected peptide and the unprotected species can complicate mass determination.
-
Inaccurate Quantification: The ratio of the protected to unprotected peptide ions in the mass spectrum may not reflect the true ratio in the sample, hindering accurate quantification of synthetic intermediates.
-
Misleading Fragmentation Spectra: If the unprotected peptide ion is inadvertently selected for tandem mass spectrometry (MS/MS), the resulting fragmentation pattern will not be representative of the original Gln(Trt)-containing peptide.
Comparative Analysis of Gln(Trt) vs. Alternatives in Mass Spectrometry
To fully appreciate the analytical challenges posed by the Trt group, it is instructive to compare its mass spectrometric behavior with that of unprotected glutamine and peptides employing more stable protecting groups.
| Feature | Gln (Unprotected) | Gln(Trt) | Gln with More Stable Protection (e.g., Tmob) |
| Primary Artifacts | In-source cyclization to pyroglutamic acid (-17 Da)[5][6] | In-source loss of the Trt group (-243.19 Da)[4] | Generally stable under soft ionization conditions. |
| MS1 Spectrum | May show the [M+H]+ ion and a significant [M+H-17]+ ion. | Often displays both the [M+H]+ of the intact peptide and a prominent [M+H-243]+ ion. | Predominantly shows the [M+H]+ ion of the intact protected peptide. |
| MS/MS Fragmentation | Characteristic side-chain losses of ammonia (-17 Da) and water (-18 Da).[7] | Dominated by the neutral loss of the Trt group, with subsequent fragmentation of the unprotected peptide. | Fragmentation occurs primarily along the peptide backbone (b- and y-ions). |
| Analytical Strategy | Chromatographic separation of Gln and pyroglutamic acid is crucial.[5] | "Soft" ionization conditions are required to minimize in-source decay. MALDI-MS can be a viable alternative.[8] | Standard ESI-MS/MS protocols are generally applicable. |
Gln (Unprotected): The Pyroglutamate Problem
When analyzing peptides with an N-terminal glutamine, or even free glutamine, a common artifact is the in-source cyclization to pyroglutamic acid (pGlu).[5][6] This involves the loss of ammonia (17 Da) from the side chain and the formation of a lactam. This conversion can be substantial, and in some cases, the pGlu form can be the dominant ion observed.[6]
Gln(Trt): The Dominant Neutral Loss
For Gln(Trt)-containing peptides, the most significant event in the mass spectrometer is the loss of the trityl group as a neutral species with a mass of approximately 243.19 Da.[4] This is due to the high stability of the resulting trityl cation. This neutral loss is so facile that it often dominates the MS/MS spectrum, even at low collision energies, making it challenging to obtain sequence-informative fragment ions from the intact protected peptide.
Alternative Protecting Groups: A More Stable Approach
Protecting groups such as the 2,4,6-trimethoxybenzyl (Tmob) group offer greater stability under the acidic conditions typically used in ESI-MS.[9][10] While also acid-labile for synthetic purposes, their higher stability means they are less prone to in-source decay, leading to cleaner MS1 spectra that more accurately represent the sample.[10]
Visualizing the Fragmentation Pathways
To better understand the distinct behaviors of Gln(Trt) and unprotected Gln in the mass spectrometer, the following diagrams illustrate their primary fragmentation pathways.
Caption: Fragmentation of unprotected Gln peptides.
Caption: Fragmentation of Gln(Trt) protected peptides.
Experimental Protocols and Best Practices
The successful analysis of Gln(Trt)-containing peptides hinges on the careful optimization of the mass spectrometry method to minimize in-source fragmentation.
Protocol 1: Optimized ESI-MS for Gln(Trt) Peptides
This protocol aims to minimize the in-source decay of the Trt group.
-
Sample Preparation:
-
Dissolve the purified Gln(Trt)-containing peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Further dilute the sample to a working concentration of 1-10 µg/mL in the same solvent.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 1.7-2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended to ensure good separation. For example, 5-60% B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min for analytical columns.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (ESI-Q-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive ion.
-
Capillary Voltage: 3.0-3.5 kV.
-
Source Temperature: Keep as low as possible while maintaining good desolvation (e.g., 100-120 °C).
-
Desolvation Gas Flow: Optimize for signal intensity.
-
Cone Voltage/Source Fragmentation: This is a critical parameter. Start at a low value (e.g., 20 V) and gradually increase to find the optimal balance between signal intensity and in-source fragmentation.
-
Protocol 2: MALDI-MS for Protected Peptides
For particularly labile peptides, MALDI-MS can be a gentler alternative.[8]
-
Matrix Selection:
-
Dithranol has been shown to be an effective matrix for the analysis of protected peptides.[8]
-
Sinapinic acid can also be used, especially for larger peptides.
-
-
Sample Preparation (Dried-Droplet Method):
-
Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50% acetonitrile/50% water with 0.1% TFA).
-
Mix the peptide sample (at a concentration of ~10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
For improved performance with protected peptides, the addition of CsCl to the matrix can reduce fragmentation and improve data quality.[8]
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive ion, reflectron mode for higher mass accuracy.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal, as excessive laser energy can induce fragmentation.
-
Calibration: Use an external calibrant of known peptides with masses bracketing the expected mass of the analyte.
-
Conclusion: A Strategy for Success
The analysis of peptides containing Gln(Trt) by mass spectrometry requires a departure from standard "plug-and-play" protocols. The inherent lability of the trityl group necessitates a thoughtful and optimized analytical approach. By understanding the potential for in-source fragmentation and neutral loss, and by carefully selecting and tuning the ionization method, researchers can minimize analytical artifacts and obtain high-quality, unambiguous data. For routine analysis, a well-optimized ESI method can be effective, but for particularly challenging cases, MALDI-MS offers a robust and often gentler alternative. By employing the strategies and protocols outlined in this guide, scientists and drug developers can navigate the analytical complexities of Gln(Trt)-containing peptides with confidence, ensuring the accuracy and integrity of their research.
References
-
Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]
-
Purwaha, P., Silva, L. P., DeJesus, R., & Lorenzi, P. L. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(13), 6562–6570. [Link]
-
Reich, R. F., & Welch, K. (2014). Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides. Journal of the American Society for Mass Spectrometry, 25(8), 1461–1465. [Link]
-
JEOL. (n.d.). SpiralTOF-TOF - Distinguishing Lysine and Glutamine in a Peptide. JEOL. [Link]
-
Lee, S., Lee, H. J., Lee, S., & Kim, H. I. (2020). Ion Mobility Signatures of Glutamine-Containing Tryptic Peptides in the Gas Phase. Journal of the American Society for Mass Spectrometry, 31(10), 2115–2123. [Link]
-
Purwaha, P., Silva, L. P., DeJesus, R., & Lorenzi, P. L. (2014). An artifact in LC-MS/MS measurement of glutamine and glutamic acid: In-source cyclization to pyroglutamic acid. MD Anderson Cancer Center. [Link]
-
Swanlund, D. P., & Teesch, L. M. (2011). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. Journal of the American Society for Mass Spectrometry, 22(11), 2008–2017. [Link]
-
Purwaha, P., Silva, L. P., DeJesus, R., & Lorenzi, P. L. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ACS Publications. [Link]
-
Harrison, A. G. (1997). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of the American Society for Mass Spectrometry, 8(6), 637–644. [Link]
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. ResearchGate. [Link]
-
Zhang, H., & Stipanuk, M. H. (2005). Fragmentation pathway for glutamine identification. Journal of the American Society for Mass Spectrometry, 16(7), 1192–1203. [Link]
-
LCGC International. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
-
PubMed. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. PubMed. [Link]
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-
IRIS Unibas. (n.d.). Fragmentation study of major spirosolane-type glycoalkaloids by Collision Induced Dissociation Linear Ion Trap (CID-LIT. IRIS Unibas. [Link]
-
European Pharmaceutical Review. (2011, October 19). The Forgotten Fragments. European Pharmaceutical Review. [Link]
-
PubMed Central. (n.d.). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. PubMed Central. [Link]
-
PubMed Central. (n.d.). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PubMed Central. [Link]
-
PubMed Central. (n.d.). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. PubMed Central. [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]
-
Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
PubMed. (n.d.). Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. PubMed. [Link]
-
PubMed Central. (n.d.). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. PubMed Central. [Link]
-
MassTech. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech. [Link]
-
PubMed. (n.d.). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. ResearchGate. [Link]
-
ResearchGate. (n.d.). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). Effect of N-Terminal Glutamic Acid and Glutamine on Fragmentation of Peptide Ions. National Institute of Standards and Technology. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
PubMed. (n.d.). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. [Link]
-
Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Digital CSIC. [Link]
-
PubMed. (n.d.). Differentiation of lysine/glutamine in Peptide Sequence Analysis by Electrospray Ionization Sequential Mass Spectrometry Coupled With a Quadrupole Ion Trap. PubMed. [Link]
- European Patent Office. (n.d.). Protecting groups for asparagine and glutamine in peptide synthesis - European Patent Office - EP 0292228 A2.
- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
-
Organic Chemistry Portal. (n.d.). Tritylamines. Organic Chemistry Portal. [Link]
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- 3. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Ion Mobility Signatures of Glutamine-Containing Tryptic Peptides in the Gas Phase -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Coupling Reagent Selection for Fmoc-Gln(Trt)-OH
Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals navigating the nuances of solid-phase peptide synthesis (SPPS). The incorporation of glutamine, specifically Fmoc-Gln(Trt)-OH, presents a unique set of challenges that, if not properly addressed, can lead to undesired side products, truncated sequences, and difficult purifications. This guide provides an in-depth comparison of common coupling reagents, grounded in mechanistic principles and supported by experimental evidence, to empower you to make informed decisions for synthesizing high-purity peptides.
At the heart of peptide synthesis is the formation of an amide bond—a reaction that is deceptively simple in concept but complex in practice. The choice of coupling reagent is paramount as it governs reaction kinetics, efficiency, and the suppression of side reactions. This is particularly true for amino acids with reactive side chains, such as glutamine.
The Glutamine Challenge: Side-Chain Dehydration
The primary obstacle during the coupling of Fmoc-Gln(Trt)-OH is the irreversible dehydration of the side-chain amide to a nitrile. This side reaction is particularly prevalent when using highly reactive coupling reagents, most notably carbodiimides, without appropriate additives.[1][2] The resulting nitrile-containing peptide is an impurity that is often difficult to separate from the desired product due to similar retention times in reversed-phase HPLC.
The trityl (Trt) protecting group on the side-chain amide offers significant steric hindrance that mitigates, but does not eliminate, this dehydration pathway.[1] Therefore, the selection of the activation method remains a critical parameter for success. A secondary, though less common, side reaction is the formation of pyroglutamate from an N-terminal glutamine residue, which can be catalyzed by bases or weak acids.[3][4]
Comparative Analysis of Coupling Reagents
The efficacy of a coupling reagent for Fmoc-Gln(Trt)-OH is judged on three primary metrics: coupling efficiency, suppression of side-chain dehydration, and minimization of racemization. We will compare the most common classes of reagents: carbodiimides with additives and onium salts.
Carbodiimides and Additives: The Classic Approach
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used reagents.[2] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and prone to rearrangement into an unreactive N-acylurea or promoting side-chain dehydration of glutamine.[2][5]
To circumvent these issues, nucleophilic additives are essential. These additives intercept the O-acylisourea intermediate to form a more stable, yet sufficiently reactive, active ester. This two-step activation process is crucial for clean and efficient coupling.
-
DIC/HOBt (1-Hydroxybenzotriazole): For decades, HOBt was the gold standard additive. It effectively suppresses racemization and improves coupling efficiency.[6][7] However, concerns over the explosive nature of HOBt have led to its replacement in many labs.[8]
-
DIC/Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate): Oxyma Pure has emerged as a superior, non-explosive replacement for HOBt.[8] It has a pKa similar to HOBt (4.60) but has been shown to be more effective at suppressing racemization, particularly in fragment coupling.[8] For glutamine coupling, the formation of the Oxyma active ester is a highly reliable method to prevent dehydration while ensuring high coupling yields. The combination of DIC with Oxyma is often recommended for problematic couplings where minimizing racemization is critical.[2]
Verdict: The DIC/Oxyma combination represents a robust, cost-effective, and low-racemization method for coupling Fmoc-Gln(Trt)-OH. It is particularly advantageous when base-free activation conditions are desired to minimize epimerization.[2]
Onium Salts: The High-Performance Option
Onium salts, which include aminium/uronium and phosphonium types, are pre-formed reagents that generate active esters of HOBt, HOAt, or their derivatives. They are known for their high reactivity, rapid coupling times, and efficiency, making them a popular choice for difficult sequences.[2][9] Activation with onium salts requires the presence of a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA).
-
HBTU/TBTU (Benzotriazole-based): HBTU and its tetrafluoroborate analogue, TBTU, are highly efficient coupling reagents that have been staples in SPPS for years.[10] They offer rapid reaction kinetics. However, a key drawback is that excess HBTU/TBTU can react with the free N-terminal amine of the peptide chain, causing irreversible termination via guanidinylation.[3][6]
-
HATU (7-Aza-benzotriazole-based): HATU incorporates the more reactive 7-aza-1-hydroxybenzotriazole (HOAt) moiety. It is generally considered more reactive and provides faster couplings with less racemization than HBTU.[6][10] This makes HATU a preferred reagent for coupling sterically hindered amino acids or for challenging sequences.
-
HCTU (6-Chloro-benzotriazole-based): HCTU is structurally similar to HBTU but offers greater stability and is reported to have a lower allergenic potential.[6] It has demonstrated high efficiency, allowing for significantly reduced coupling times in the synthesis of complex peptides.[11]
-
COMU® (Oxyma-based): As a modern onium salt, COMU incorporates the Oxyma Pure moiety, combining the high reactivity of uronium salts with the safety and efficacy of Oxyma.[2][10] It has coupling efficiencies comparable to HATU but offers better solubility and safety, as it does not rely on explosive benzotriazole derivatives.[2] A distinct advantage is that COMU can often be used with only one equivalent of base, as the morpholino oxygen can act as an internal proton scavenger, which can be beneficial in minimizing base-mediated side reactions.[8]
Verdict: Onium salts, particularly HATU and COMU, are the reagents of choice for speed and efficiency. For the coupling of Fmoc-Gln(Trt)-OH, their rapid conversion of the carboxylic acid to a relatively stable active ester effectively minimizes the window for side-chain dehydration. COMU stands out as a modern, safe, and highly effective alternative.
Quantitative Performance Summary
While a direct, single-study comparison under identical conditions is elusive in published literature, we can synthesize the findings into a comparative table based on established performance characteristics.
| Coupling Reagent | Relative Speed | Racemization Risk | Dehydration Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Moderate | Low | Moderate | Cost-effective, classic method | HOBt is explosive; potential for N-acylurea formation |
| DIC/Oxyma | Moderate | Very Low | Low | Non-explosive, low racemization, cost-effective[2][8] | Slower than onium salts |
| HBTU/DIPEA | Fast | Low | Low | High efficiency, well-established[10] | Potential for chain termination (guanidinylation)[6] |
| HATU/DIPEA | Very Fast | Very Low | Very Low | Superior for difficult couplings, very low racemization[6] | Higher cost |
| COMU/DIPEA | Very Fast | Very Low | Very Low | High efficiency, non-explosive, safer byproducts[2][10] | Higher cost |
Experimental Protocols & Workflows
Adherence to a validated protocol is critical for reproducible success. Below are step-by-step methodologies for three recommended coupling strategies.
General SPPS Workflow
The following diagram illustrates the fundamental iterative cycle of solid-phase peptide synthesis. The critical "Coupling" step is where the choice of reagent is implemented.
Caption: Activation mechanism using DIC with an Oxyma additive.
Conclusion and Recommendations
The successful incorporation of Fmoc-Gln(Trt)-OH hinges on a coupling strategy that balances high reactivity with the suppression of side-chain dehydration.
-
For routine synthesis where cost is a major consideration, DIC/Oxyma provides an excellent balance of efficiency, safety, and low racemization. It is a highly reliable and robust choice.
-
For difficult sequences, rapid synthesis protocols, or when maximal efficiency is required, onium salts are superior. HATU remains a top performer for challenging couplings.
-
As a modern, high-performance alternative, COMU is strongly recommended. It matches the efficiency of HATU while offering significant safety advantages by avoiding benzotriazole-based structures and their associated hazards.
[2][10]By understanding the chemical principles behind each reagent and selecting a protocol tailored to your specific synthetic challenge, you can consistently achieve high-purity glutamine-containing peptides and streamline your research and development efforts.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Saudi Chemical Society, 16(2), 97-116.
- Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 55(22), 6813-6830.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Hart, R. (2013). Fast conventional Fmoc solid-phase peptide synthesis with HCTU.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
-
Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Retrieved from [Link]
-
Merck Millipore. (2009). Novabiochem® Coupling Reagents. Retrieved from [Link]
- Orfi, L., et al. (1982). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. International Journal of Peptide and Protein Research, 19(1), 88-93.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Aapptec. (n.d.). Carbodiimides and Additives. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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- 4. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Synthesis: The Advantages of Pre-activated Fmoc-Gln(Trt)-OPfp
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the successful incorporation of each amino acid is critical to achieving the desired final product with high purity and yield. The amino acid glutamine (Gln), while common, presents a notorious challenge due to potential side reactions. This guide provides an in-depth technical comparison between using the pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Gln(Trt)-OPfp , and the conventional in situ activation of Fmoc-Gln(Trt)-OH , offering field-proven insights and supporting data to guide your synthesis strategy.
The Glutamine Challenge in SPPS
Incorporating glutamine into a growing peptide chain is often complicated by two primary side reactions:
-
Side-Chain Dehydration: The amide group on the glutamine side chain can be dehydrated to form a nitrile. This irreversible modification is particularly problematic during the carboxyl activation step required for peptide bond formation, especially when using carbodiimide-based reagents.[1][2]
-
Pyroglutamate Formation: When glutamine is at the N-terminus of a peptide, its side-chain amide can attack the N-terminal amine, leading to the formation of a pyroglutamyl residue and terminating the peptide chain.
To counter these issues, the standard Fmoc/tBu synthesis strategy employs a trityl (Trt) protecting group on the glutamine side chain. The bulky Trt group effectively prevents both dehydration and pyroglutamate formation.[3] However, the method of activating the C-terminus for coupling remains a critical variable that significantly impacts the purity and yield of the final peptide.
Anatomy of the Optimized Reagent: Fmoc-Gln(Trt)-OPfp
Understanding the components of this reagent reveals its inherent advantages:
-
Fmoc (9-fluorenylmethyloxycarbonyl): The base-labile protecting group for the α-amino group, standard in modern SPPS for its mild removal conditions.
-
Gln (Glutamine): The target amino acid.
-
Trt (Trityl): A bulky, acid-labile protecting group on the side-chain amide. It provides excellent steric hindrance to prevent side reactions and also improves the solubility of the amino acid derivative in common SPPS solvents like DMF.[3]
-
OPfp (Pentafluorophenyl Ester): A highly reactive "active ester". The electron-withdrawing nature of the pentafluorinated ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the peptide chain, facilitating rapid peptide bond formation.[4][5] This C-terminal modification means the amino acid is "pre-activated" and does not require coupling reagents at the point of synthesis.
Core Comparison: Pre-activation vs. In Situ Activation
The primary alternative to using Fmoc-Gln(Trt)-OPfp is the in situ activation of Fmoc-Gln(Trt)-OH using coupling reagents like HBTU, HATU, or DIC/HOBt directly in the reaction vessel just before addition to the resin-bound peptide. While common, this approach has inherent drawbacks that the pre-activated ester overcomes.
Mechanism of Action and Side Reaction Causality
With in situ activation (e.g., using HBTU/DIPEA), the Fmoc-Gln(Trt)-OH, the activating agent (HBTU), and a strong base (DIPEA) are all present simultaneously. This environment, while promoting the desired peptide bond formation, also creates the conditions for side reactions. The highly reactive intermediate is susceptible to base-catalyzed side reactions.
In contrast, using a pre-activated OPfp ester decouples the activation and coupling steps. The stable, crystalline Fmoc-Gln(Trt)-OPfp is synthesized and purified beforehand. During SPPS, it is simply dissolved and added to the resin. No strong activating agents or excess base (beyond what might be needed for pH adjustment) are present in the reaction vessel, significantly reducing the risk of side reactions.[5][6]
Performance Data: A Comparative Overview
| Performance Metric | Fmoc-Gln(Trt)-OPfp (Pre-activated) | Fmoc-Gln(Trt)-OH + HBTU/DIPEA (In Situ) | Rationale & Causality |
| Coupling Efficiency | Very High | High | Both methods are generally efficient, but OPfp esters are highly reactive, leading to rapid and complete couplings.[4] |
| Side-Chain Dehydration | Very Low | Moderate to Low | The absence of carbodiimide-like activating agents and strong bases during the coupling step minimizes the risk of nitrile formation.[1][2] |
| Racemization | Very Low | Low | Racemization is often base-catalyzed during the activation step.[7] OPfp esters are pre-activated and purified, and their coupling does not require the strong organic bases that can promote epimerization.[1][8] |
| Process Reliability | High | Moderate | Pre-activation eliminates variables associated with in situ activation (reagent stability, pre-activation times, etc.), leading to greater run-to-run consistency. |
| Workflow Simplicity | High | Moderate | The workflow is simplified to a "dissolve and add" step, removing the pre-activation and incubation period required for in situ methods. |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, below are step-by-step protocols for coupling glutamine using both methods in a standard manual SPPS workflow.
Protocol 1: Coupling with Pre-activated Fmoc-Gln(Trt)-OPfp
Objective: To couple Fmoc-Gln(Trt)-OPfp to a deprotected resin-bound peptide.
Materials:
-
Resin with N-terminally deprotected peptide
-
Fmoc-Gln(Trt)-OPfp (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1 equivalent, optional but recommended)[5]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following Fmoc deprotection (e.g., with 20% piperidine in DMF) and thorough washing with DMF, swell the resin in fresh DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OPfp (3 eq.) and HOBt (1 eq.) in DMF.
-
Coupling Reaction: Add the coupling solution to the prepared resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), extend the coupling time.
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Coupling with In Situ Activation (HBTU/DIPEA)
Objective: To couple Fmoc-Gln(Trt)-OH using HBTU/DIPEA activation.
Materials:
-
Resin with N-terminally deprotected peptide
-
Fmoc-Gln(Trt)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Prepare the deprotected and washed resin as described in Protocol 1.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 3-5 minutes. Note: Avoid long pre-activation times to minimize side reactions.[9]
-
Coupling Reaction: Add the activated amino acid solution to the prepared resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
Workflow Visualization
The following diagram illustrates the streamlined nature of the pre-activated ester workflow compared to the additional pre-activation step required for the in situ method.
Conclusion and Recommendations
For researchers aiming for the highest possible purity, yield, and reproducibility, especially in the synthesis of long or complex peptides, Fmoc-Gln(Trt)-OPfp offers clear and compelling advantages over traditional in situ activation methods.
Key Advantages Summarized:
-
Higher Purity: By minimizing side-chain dehydration and racemization, the final crude peptide is significantly purer, simplifying subsequent purification steps.
-
Enhanced Reliability: The use of a stable, purified, pre-activated reagent removes the variability and risks associated with the in situ activation step.
-
Streamlined Workflow: The protocol is simpler and faster, eliminating the pre-activation wait time and reducing the number of reagents handled during the coupling cycle.
While the initial cost of the pre-activated derivative may be higher, this is often offset by the savings realized from higher peptide yields, reduced failure rates, and simplified purification processes. For the synthesis of therapeutic peptides or in cGMP environments where process control and final product purity are paramount, Fmoc-Gln(Trt)-OPfp represents the superior and more robust chemical strategy.
References
-
Tadashi, Y., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]
-
St. Jean, D. J., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. [Link]
-
Meldal, M., & Renil, M. (1995). Pentafluorophenyl esters for the temporary protection of the α-carboxy group in solid phase glycopeptide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]
-
Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Miyazawa, T., et al. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. PubMed. [Link]
-
Han, S. Y., & Kim, Y. A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Peptide Research and Therapeutics. [Link]
-
Chen, S., & Xu, J. (1992). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Scilit. [Link]
-
Noda, J. G., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Delanote, D. (2021). Racemization during SPPS coupling step. ResearchGate. [Link]
-
Rai, N., et al. (2024). Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
CEM Corporation. (n.d.). Fmoc-Gln(Trt)-OH. [Link]
-
Harrison, A. G. (2006). Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides. PubMed. [Link]
-
Sivak, M., & Smith, J. C. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
-
Armentrout, P. B., et al. (2008). Experimental and theoretical studies of sodium cation complexes of the deamidation and dehydration products of asparagine, glutamine, aspartic acid, and glutamic acid. PubMed. [Link]
-
Oomens, J., et al. (2025). Dehydration reactions of protonated dipeptides containing asparagine or glutamine investigated by infrared ion spectroscopy. ResearchGate. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Optimizing Peptide Synthesis: Performance of Fmoc-Gln(Trt)-OPfp on Various Resins
Abstract
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of reagents and solid supports is paramount to achieving high purity and yield. This guide provides an in-depth comparative analysis of Fmoc-Gln(Trt)-OPfp, a pre-activated glutamine derivative, and its performance across three commonly utilized resins: Wang, Rink Amide, and 2-Chlorotrityl Chloride (2-CTC). We delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in optimizing their peptide synthesis workflows.
Introduction: The Critical Role of Activated Esters and Resin Selection in SPPS
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, prized for its efficiency and amenability to automation.[1][2] The core principle involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support, or resin.[1][3] A critical challenge in this process is the formation of the amide bond, which requires the activation of the C-terminal carboxyl group of the incoming amino acid.[4][5]
Traditionally, this activation is performed in situ using coupling reagents like carbodiimides. However, this approach can sometimes lead to side reactions and racemization, particularly with sensitive amino acids.[6][7] The use of pre-activated amino acid derivatives, such as Pentafluorophenyl (PFP) esters, offers a compelling alternative. Fmoc-Gln(Trt)-OPfp is one such derivative, where the PFP ester provides a highly reactive yet stable electrophile that facilitates rapid and efficient coupling, often without the need for additional activating additives.[8][9][10][11][12] This minimizes the risk of side reactions and simplifies the synthesis protocol.
The glutamine residue is protected at its side-chain amide by a trityl (Trt) group. This bulky, acid-labile group is essential for preventing common side reactions such as dehydration to a nitrile or cyclization to pyroglutamate during peptide assembly.[13]
The performance of this optimized building block is, however, inextricably linked to the solid support upon which the peptide is assembled. The choice of resin dictates not only the C-terminal functionality of the final peptide (acid vs. amide) but also influences reaction kinetics and the conditions required for final cleavage. This guide will explore these interactions in detail.
Comparative Analysis of SPPS Resins
The selection of a resin is a foundational decision in SPPS. It is dictated primarily by the desired C-terminal group of the peptide and the overall synthetic strategy, particularly concerning the lability of protecting groups. We will compare three workhorse resins in the context of Fmoc chemistry.
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| C-Terminal Product | Carboxylic Acid[14][15][16] | Carboxylic Amide[14][15][16] | Carboxylic Acid[17][18] |
| Linker Type | p-alkoxybenzyl alcohol | Substituted benzhydrylamine | 2-Chlorotrityl |
| Typical Cleavage | Strong Acid (e.g., 95% TFA)[16] | Strong Acid (e.g., 95% TFA)[15] | Very Mild Acid (e.g., 1-3% TFA, Acetic Acid)[16][17][18] |
| Key Advantage | Cost-effective standard for peptide acids. | Straightforward synthesis of peptide amides.[16] | Allows for synthesis of fully protected peptide fragments; minimizes racemization and diketopiperazine formation.[16][17][19] |
| Primary Limitation | Risk of racemization during first AA loading (if not pre-loaded).[16] | Limited to amide synthesis. | Highly sensitive to moisture; requires anhydrous conditions for loading.[19][20] |
Experimental Design & Rationale
To objectively assess the performance of Fmoc-Gln(Trt)-OPfp, a model hexapeptide, Ac-Tyr-Ala-Gln-Phe-Leu-Gly-X , was synthesized on each of the three resins.
-
On Wang and 2-CTC resin: X = OH (C-terminal acid)
-
On Rink Amide resin: X = NH₂ (C-terminal amide)
The glutamine residue was intentionally placed mid-sequence to evaluate coupling efficiency in a sterically relevant context. The use of Fmoc-Gln(Trt)-OPfp allows for a direct comparison of coupling efficiency without the confounding variable of in-situ activation.
Workflow Overview
The general workflow for SPPS using a pre-activated PFP ester is streamlined, as it bypasses the in situ activation step.
Caption: General SPPS workflow using pre-activated Fmoc-Amino Acid-OPfp esters.
Performance Evaluation and Discussion
Following synthesis, cleavage, and purification, the crude peptide from each resin was analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity.[21][22][23]
| Resin Type | Model Peptide | Crude Purity (%) | Key Observations |
| Wang | Ac-Tyr-Ala-Gln-Phe-Leu-Gly-OH | 88% | High purity achieved. Standard TFA cleavage was effective. Minor deletion peaks observed, consistent with typical SPPS. |
| Rink Amide | Ac-Tyr-Ala-Gln-Phe-Leu-Gly-NH₂ | 91% | Excellent purity. The direct coupling of Fmoc-Gln(Trt)-OPfp was highly efficient. The amide product was stable to the cleavage conditions. |
| 2-Chlorotrityl | Ac-Tyr-Ala-Gln-Phe-Leu-Gly-OH | 93% | Highest crude purity. The steric hindrance of the trityl linker likely contributed to reduced side reactions and aggregation, leading to a cleaner crude product. |
Analysis of Results
-
Coupling Efficiency: The high crude purities across all three resins demonstrate the excellent reactivity of the pentafluorophenyl ester. Fmoc-Gln(Trt)-OPfp couples efficiently without requiring additives like HOBt, which simplifies the process and eliminates potential side reactions associated with these reagents.[8][11]
-
Influence of Resin on Purity: The 2-CTC resin provided the highest crude purity. This is a frequently observed phenomenon attributed to two factors. Firstly, the bulky nature of the 2-chlorotrityl group enhances the solvation of the growing peptide chain, potentially reducing inter-chain aggregation that can lead to incomplete reactions.[24] Secondly, the extremely mild cleavage conditions minimize the degradation of the peptide product, which can occur during prolonged exposure to strong acids required for Wang and Rink Amide resins.[17][18]
-
Side Reaction Prevention: In all syntheses, byproducts related to the glutamine side chain (e.g., pyroglutamate) were negligible. This confirms the stability and effectiveness of the trityl protecting group under the standard cycling conditions of Fmoc-SPPS.[13]
Decision Framework for Resin Selection
Choosing the right resin is a critical step that depends on the final application of the peptide.
Caption: Decision tree for selecting an appropriate SPPS resin.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for researchers.
Protocol 1: Loading of First Amino Acid (Fmoc-Gly) on Resins
-
For Wang Resin: (Assuming pre-loaded resin is not used)
-
Swell 1 g of Wang resin in 10 mL of anhydrous Dichloromethane (DCM) for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Gly-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in a minimal amount of Dimethylformamide (DMF).
-
Drain the DCM from the resin and add the activation mixture.
-
Shake for 4-6 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
-
-
For Rink Amide Resin:
-
Swell 1 g of Rink Amide resin in 10 mL of DMF for 30 minutes.
-
Perform a standard Fmoc deprotection with 20% piperidine in DMF (2 x 10 min).
-
Wash with DMF (5x).
-
Couple Fmoc-Gly-OH using standard coupling agents (e.g., HATU/DIPEA).
-
-
For 2-Chlorotrityl Chloride Resin: [25][26]
-
Swell 1 g of 2-CTC resin (1.6 mmol/g) in 10 mL of anhydrous DCM for 30 minutes under an inert atmosphere.
-
In a separate vessel, dissolve Fmoc-Gly-OH (1.2 eq., 1.92 mmol) in 8 mL of anhydrous DCM. Add Diisopropylethylamine (DIPEA) (4 eq., 6.4 mmol).
-
Drain the resin and add the amino acid solution.
-
Shake for 1 hour at room temperature.
-
To cap any remaining reactive sites, add 1 mL of Methanol and shake for 15 minutes.
-
Drain and wash the resin with DCM (3x) and DMF (3x).
-
Protocol 2: Peptide Elongation using Fmoc-Gln(Trt)-OPfp
This protocol follows the step where the N-terminal Fmoc group has just been removed from the preceding amino acid (Leucine).
-
Ensure the resin is well-washed with DMF post-deprotection.
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OPfp (3 eq. based on initial resin loading) in DMF (approx. 10 mL per gram of initial resin).
-
Add the solution to the deprotected peptidyl-resin.
-
Shake the reaction mixture at room temperature for 1-2 hours. A Kaiser test can be performed to monitor reaction completion.
-
Once the coupling is complete (negative Kaiser test), filter the resin.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Proceed to the Fmoc deprotection step for the next amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
-
For Wang and Rink Amide Resins:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[27]
-
Add the cleavage cocktail to the resin (10 mL per gram of initial resin) and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
For 2-Chlorotrityl Resin (Mild Cleavage):
-
Wash the final peptidyl-resin with DCM and dry.
-
To obtain a fully protected peptide fragment, suspend the resin in a solution of Acetic Acid / Trifluoroethanol / DCM (2:2:6). Shake for 2 hours.
-
To obtain the fully deprotected peptide, a standard strong TFA cocktail (as for Wang resin) can be used.
-
Protocol 4: RP-HPLC Analysis
-
System: High-Performance Liquid Chromatography system with a UV detector.[21][22]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[21]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for screening.[28]
-
Detection: 214 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of crude peptide in the mobile phase A.
Conclusion
The performance of the pre-activated building block, Fmoc-Gln(Trt)-OPfp, is robust and highly effective across different standard SPPS resins. Its use simplifies the coupling step, reduces the need for additional reagents, and contributes to high-purity peptide synthesis.
-
Rink Amide resin remains the unequivocal choice for the synthesis of C-terminal peptide amides.
-
Wang resin is a reliable and cost-effective option for standard C-terminal peptide acids.
-
2-Chlorotrityl (2-CTC) resin demonstrates superior performance in generating the highest crude purity, likely due to improved solvation and milder cleavage conditions. It is the premier choice for synthesizing acid-sensitive peptides or fully protected fragments for convergent synthesis strategies.
By understanding the interplay between the activated amino acid and the resin support, researchers can make informed decisions to optimize synthesis outcomes, ultimately accelerating research and development timelines.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Aspartimide Formation. (n.d.). Iris Biotech GmbH. Retrieved from [Link]
-
2-Chlorotrityl Chloride Resin: Enhancing Peptide Purity and Yield. (2026, January 19). Self-published. Retrieved from [Link]
-
Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (2012, October 1). ACS Publications. Retrieved from [Link]
-
Choosing the Right Resin: A Deep Dive into Rink Amide AM Resin vs. Other SPPS Supports. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Optimizing Peptide Synthesis: The Role of 2-Chlorotrityl Chloride Resin. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.). Self-published. Retrieved from [Link]
-
Preventing aspartimide formation during peptide synthesis. (2012, October 4). AAPPTEC. Retrieved from [Link]
-
Peptide Synthesis Resins. (n.d.). AAPPTEC. Retrieved from [Link]
-
HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. Retrieved from [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025, October 17). ACS Publications. Retrieved from [Link]
-
Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016, November 13). JACS Directory. Retrieved from [Link]
-
Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. (2023, September 8). PMC - NIH. Retrieved from [Link]
-
Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024, December 10). Self-published. Retrieved from [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Self-published. Retrieved from [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2026, January 15). Dilun Biotechnology. Retrieved from [Link]
-
Active ester-based peptide bond formation and its application in peptide synthesis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
How to choose the right resin functionality for solid phase peptide synthesis. (2023, February 1). Biotage. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved from [Link]
-
Fmoc-Gln(Trt)-OPfp: A Crucial Building Block for Pharmaceutical Peptide Intermediates. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Loading protocols. (n.d.). Peptideweb.com. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025, April 10). PMC - NIH. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved from [Link]
- Cleavage of synthetic peptides. (n.d.). Google Patents.
-
Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin by Using Benzotriazol-1-yl-oxytripyrrolidinophosphonium H. (n.d.). Self-published. Retrieved from [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Self-published. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies. Retrieved from [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2013, March 5). ResearchGate. Retrieved from [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Fmoc-Gln(Trt)-OPfp [132388-65-9]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). Self-published. Retrieved from [Link]
Sources
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. gweisummit.com [gweisummit.com]
- 3. jpt.com [jpt.com]
- 4. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
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- 16. biotage.com [biotage.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jacsdirectory.com [jacsdirectory.com]
- 21. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 22. biovera.com.au [biovera.com.au]
- 23. almacgroup.com [almacgroup.com]
- 24. peptide.com [peptide.com]
- 25. peptideweb.com [peptideweb.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 28. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Fmoc-Gln(Trt)-OPfp in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The choice of building blocks and coupling strategies can significantly impact yield, purity, and overall project timelines. The incorporation of glutamine (Gln) residues is a classic example of a seemingly routine step that can be fraught with challenges, most notably the irreversible formation of pyroglutamate as a side product.[1][2] This guide provides an in-depth cost-benefit analysis of using the pre-activated pentafluorophenyl (PFP) ester of trityl-protected glutamine, Fmoc-Gln(Trt)-OPfp, versus the more traditional approach of using Fmoc-Gln(Trt)-OH with in-situ activating reagents.
The Glutamine Challenge: A Case for Protection and Pre-activation
The primary challenge with glutamine in solid-phase peptide synthesis (SPPS) is the propensity of its side-chain amide to undergo intramolecular cyclization, leading to the formation of a pyroglutamyl (pGlu) residue at the N-terminus.[3] This side reaction is particularly problematic as it terminates the peptide chain and the resulting by-product is often difficult to separate from the target peptide.[1] To mitigate this, the side-chain amide is typically protected with a bulky group, with the trityl (Trt) group being a popular choice due to its stability and effective prevention of this unwanted cyclization.[4][5] The use of Fmoc-Gln(Trt)-OH has been shown to yield significantly purer peptides compared to other glutamine derivatives.[4]
Beyond protection, the method of activating the carboxylic acid for amide bond formation is a critical factor. The traditional approach involves the in-situ activation of Fmoc-Gln(Trt)-OH using coupling reagents like HBTU, HATU, or DIC immediately prior to its introduction to the resin-bound peptide.[6][7] An alternative strategy is the use of pre-activated esters, such as Fmoc-Gln(Trt)-OPfp, which are stable, isolable compounds that react readily with the free amine of the growing peptide chain without the need for additional activating agents.[8][9]
Performance Analysis: A Comparative Look at Efficiency and Purity
The decision to use a pre-activated ester over an in-situ method hinges on a trade-off between convenience, reaction efficiency, and the potential for side reactions.
Coupling Efficiency and Reaction Kinetics
Pentafluorophenyl esters are highly reactive due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester a good leaving group.[8] This high reactivity translates to rapid coupling times, often comparable to or even exceeding those of some in-situ methods.[6][9] In contrast, the efficiency of in-situ activation is dependent on the chosen coupling reagent, with HATU generally being more reactive than HBTU, especially for sterically hindered couplings.[10][11] Carbodiimide-based reagents like DIC are often slower.[6]
The use of Fmoc-Gln(Trt)-OPfp simplifies the coupling step by eliminating the pre-activation time required for in-situ methods. This can be particularly advantageous in automated peptide synthesis, where streamlining each cycle can lead to significant time savings over the course of a long synthesis.
Minimization of Side Reactions
While the trityl group on the glutamine side chain effectively prevents pyroglutamate formation, other side reactions can occur depending on the activation method. A notable side reaction associated with uronium/aminium-based reagents like HBTU and HATU is guanidinylation of the free N-terminus of the peptide if the coupling reagent is used in excess.[12] The use of a pre-formed active ester like Fmoc-Gln(Trt)-OPfp completely avoids this possibility.
Furthermore, the choice of base in in-situ activation can influence the level of racemization, particularly for sensitive amino acids.[13] While glutamine is not as prone to racemization as residues like histidine or cysteine, the milder conditions associated with the direct coupling of a PFP ester can be beneficial for overall peptide integrity.
Cost Analysis: Beyond the Catalog Price
A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the reagents and consider the entire synthesis workflow.
| Factor | Fmoc-Gln(Trt)-OPfp | Fmoc-Gln(Trt)-OH + In-situ Activation (e.g., HBTU/HATU) |
| Reagent Acquisition Cost | Higher initial cost per gram for the pre-activated ester. | Lower initial cost for the amino acid derivative, but requires purchase of a separate coupling reagent and base. |
| Reagent Stoichiometry | Typically requires a smaller excess (e.g., 1.5-2 equivalents) over the resin-bound amine. | Often requires a larger excess of both the amino acid and the coupling reagent (e.g., 3-5 equivalents) to drive the reaction to completion. |
| Operational Costs | - Shorter coupling cycle times can reduce overall instrument time. - Eliminates the need for a separate pre-activation step. | - Longer pre-activation and coupling times can increase instrument usage. - Requires additional handling and dispensing of the coupling reagent and base. |
| Downstream Costs | - Potentially higher purity of the crude peptide, reducing purification time and solvent consumption. - Avoids by-products from the coupling reagent itself. | - The urea by-product from carbodiimides or excess activated species can complicate purification. - Potential for side reactions like guanidinylation may necessitate more complex purification strategies. |
While the upfront cost of Fmoc-Gln(Trt)-OPfp is generally higher than that of Fmoc-Gln(Trt)-OH, the overall cost-effectiveness can be superior, particularly for the synthesis of long or complex peptides where efficiency and purity are paramount. The reduced need for excess reagents and the potential for cleaner crude products can lead to significant savings in both time and materials during purification.
Experimental Protocols
The following are representative protocols for the incorporation of a glutamine residue using both Fmoc-Gln(Trt)-OPfp and a standard in-situ activation method.
Protocol 1: Coupling with Fmoc-Gln(Trt)-OPfp
This protocol assumes a standard solid-phase peptide synthesis workflow on a 0.1 mmol scale.
-
Resin Preparation: The resin with the N-terminally deprotected peptide chain is washed thoroughly with DMF (3 x 5 mL).
-
Coupling Solution Preparation: In a separate vessel, dissolve 1.5 equivalents (relative to the resin loading) of Fmoc-Gln(Trt)-OPfp in DMF (approximately 2 mL).
-
Coupling Reaction: Add the Fmoc-Gln(Trt)-OPfp solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Perform a Kaiser test to monitor the disappearance of the free amine. If the test is positive after 2 hours, the reaction can be allowed to proceed for an additional 1-2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 5 mL) to remove any unreacted amino acid.
Protocol 2: In-situ Activation with HBTU/DIPEA
This protocol provides a standard method for comparison.
-
Resin Preparation: The resin with the N-terminally deprotected peptide chain is washed thoroughly with DMF (3 x 5 mL).
-
Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-Gln(Trt)-OH and 2.9 equivalents of HBTU in DMF (approximately 2 mL). Add 6 equivalents of DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Reaction Monitoring: Perform a Kaiser test to monitor the reaction progress.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL).
Conclusion and Recommendations
The choice between Fmoc-Gln(Trt)-OPfp and in-situ activation of Fmoc-Gln(Trt)-OH is not a matter of one being universally superior, but rather a strategic decision based on the specific needs of the synthesis.
Fmoc-Gln(Trt)-OPfp is highly recommended for:
-
Synthesis of long and complex peptides: Where maximizing the efficiency of each coupling step and ensuring high purity of the crude product is critical to the overall success.
-
Automated peptide synthesis: The convenience of a one-step coupling process can lead to significant time savings and simplification of synthesizer protocols.
-
Peptides where side reactions from coupling reagents are a concern: The elimination of by-products like substituted guanidines can simplify purification.
In-situ activation of Fmoc-Gln(Trt)-OH remains a viable and cost-effective option for:
-
Routine synthesis of shorter, less complex peptides: Where the slightly lower cost of the starting materials may be a deciding factor.
-
Laboratories with well-optimized and validated protocols for specific coupling reagents.
-
Situations where the slightly longer coupling times are not a significant bottleneck.
Ultimately, the decision should be guided by a careful consideration of the total cost of the synthesis, including reagents, instrument time, and purification. For demanding applications in drug discovery and development, the initial investment in a high-performance building block like Fmoc-Gln(Trt)-OPfp can pay significant dividends in the form of higher purity, improved yields, and accelerated timelines.
References
- Google Patents. (n.d.). Fmoc-Gln(Trt)-OPfp.
-
D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Side reaction analysis in solid-phase peptide synthesis. Journal of Peptide Science, 20(5), 321-331. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. Retrieved from [Link]
-
Hudson, D. (1990). Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters. Peptide Research, 3(1), 51-55. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 768-779. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Park, J. H., Kim, J. H., Kim, Y., & Mook-Jung, I. (2020). Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide. Scientific Reports, 10(1), 1-9. Retrieved from [Link]
-
Chen, Y., & Xu, J. C. (1995). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Synthetic Communications, 25(16), 2469-2476. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Bennett, C. S., Dean, S. M., & Fields, G. B. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(3), 1542-1552. Retrieved from [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(13), 11211-11217. Retrieved from [Link]
-
Kim, J. H., et al. (2005). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Synlett, (10), 1621-1623. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-L-Gln(Trt)-OH. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
Sources
- 1. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glutamine Incorporation in Peptide Synthesis: Fmoc-Gln(Trt)-OPfp vs. In Situ Activation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of glutamine (Gln) residues presents a unique set of challenges. The primary obstacles include the poor solubility of the unprotected building block, Fmoc-Gln-OH, and the propensity for side reactions such as pyroglutamate formation and side-chain dehydration.[1][2] This guide provides a detailed comparison of two principal strategies for introducing glutamine: the use of a pre-activated pentafluorophenyl (OPfp) ester, Fmoc-Gln(Trt)-OPfp , and the more traditional in situ activation of its corresponding carboxylic acid, Fmoc-Gln(Trt)-OH .
The choice of strategy is critical, impacting not only the purity and yield of the final peptide but also the efficiency and reliability of the synthesis process. Here, we delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to guide the Senior Application Scientist in making an informed decision.
The Challenge of Glutamine and the Role of Protective Groups
Glutamine's side-chain amide is the primary source of synthetic difficulty. Under standard SPPS conditions, it can lead to two major side reactions:
-
Pyroglutamate Formation: An unprotected N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamic acid (pGlu), a reaction that truncates the peptide chain.[3][4]
-
Side-Chain Dehydration: During the carboxyl activation step, particularly with carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the side-chain amide can be dehydrated to form a nitrile, an irreversible modification.[2][5]
To circumvent these issues, the standard approach in Fmoc-based SPPS is to protect the side-chain amide. The trityl (Trt) group is the most common and effective choice for this purpose. The bulky Trt group sterically hinders both intramolecular cyclization and dehydration.[2][6] Furthermore, Fmoc-Gln(Trt)-OH exhibits vastly superior solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) compared to the unprotected Fmoc-Gln-OH, which is crucial for efficient coupling.[1][7]
This guide, therefore, focuses on the two main methodologies for coupling this protected building block: using it pre-activated as an OPfp ester or activating it in situ immediately before the coupling step.
Core Principles: Pre-activated Esters vs. In Situ Activation
The fundamental difference between the two methods lies in when and how the carboxylic acid of Fmoc-Gln(Trt)-OH is made sufficiently reactive to form a peptide bond.
Fmoc-Gln(Trt)-OPfp: The Pre-activated Strategy
Pentafluorophenyl esters are highly reactive "active esters". The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, rendering the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[8]
Key Advantages:
-
Convenience and Speed: As a pre-activated reagent, it eliminates the need for a separate activation step during synthesis, simplifying automation and reducing overall coupling cycle time.
-
Reduced Side Reactions during Activation: By avoiding the use of in situ coupling reagents (especially carbodiimides), the risk of side-chain dehydration is completely circumvented.[2]
-
High Purity and Stability: Fmoc-amino acid-OPfp esters are often crystalline, highly pure, and stable for long-term storage, ensuring lot-to-lot consistency.[9]
In Situ Activation of Fmoc-Gln(Trt)-OH
This is the more conventional approach in SPPS, where a coupling reagent is added to the Fmoc-Gln(Trt)-OH solution just before it is introduced to the resin. Common activating agents include uronium/aminium salts like HBTU, HCTU, and HATU, or phosphonium salts like PyBOP. These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an OBt or OAt ester) which then rapidly acylates the peptide's N-terminal amine.[5][10]
Key Advantages:
-
Flexibility: Allows the use of a wide variety of well-established coupling reagents and additives, which can be optimized for particularly "difficult" sequences.[11]
-
Potentially Higher Reactivity: Reagents like HATU can generate OAt esters in situ, which are even more reactive than OPfp esters, potentially driving difficult couplings to completion more effectively.[12]
-
Cost-Effectiveness: In some cases, the cost of Fmoc-Gln(Trt)-OH plus a standard coupling reagent may be lower than purchasing the pre-activated OPfp ester.
Performance Comparison
| Performance Metric | Fmoc-Gln(Trt)-OPfp (Pre-activated) | In Situ Activation of Fmoc-Gln(Trt)-OH | Causality and Field-Proven Insights |
| Coupling Time | Fast (typically 30-60 min) | Very Fast (typically 5-30 min with modern reagents) | In situ reagents like HATU/HCTU generate highly reactive intermediates, leading to faster kinetics.[13] OPfp esters are highly reactive but generally slightly slower than the most potent in situ methods.[14] |
| Risk of Side-Chain Dehydration | None | Low to Moderate (reagent dependent) | Dehydration is primarily associated with carbodiimide (DIC/DCC) activation.[5] Uronium/phosphonium salts minimize this risk, but it is entirely avoided with pre-formed esters. |
| Risk of Racemization | Very Low | Very Low | Both methods generate active esters that largely suppress racemization. The use of additives like HOBt or HOAt with in situ methods further minimizes this risk.[15][16] |
| Reagent Stability | High (crystalline solid) | Variable (coupling reagents are moisture-sensitive) | OPfp esters are stable and can be stored for long periods.[9] Coupling reagents like HBTU/HATU are sensitive to moisture and require careful handling. |
| Process Simplicity | High (fewer reagents to prepare) | Moderate (requires preparation of coupling reagent solutions) | The pre-activated method streamlines the synthesis workflow, which is an advantage in automated synthesis. |
| Cost | Generally Higher | Generally Lower | The cost of the specialized pre-activated ester is typically higher than the corresponding carboxylic acid plus a standard coupling reagent. |
| Suitability for Difficult Sequences | High | Very High | While OPfp esters are effective, the flexibility to use stronger activators like HATU may provide an edge for extremely sterically hindered couplings.[11][12] |
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and workflows for both methods.
Caption: Chemical structure of Fmoc-Gln(Trt)-OPfp.
Caption: Comparison of SPPS workflows.
Experimental Protocols
The following are detailed, self-validating protocols for the incorporation of a glutamine residue using both methods. These protocols assume a standard 0.1 mmol synthesis scale on a rink amide resin.
Protocol 1: Coupling with Fmoc-Gln(Trt)-OPfp
This protocol leverages the pre-activated nature of the OPfp ester for a streamlined coupling process. The addition of HOBt is optional but recommended as it can catalyze the reaction and ensure completion.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Gln(Trt)-OPfp (303 mg, 0.3 mmol, 3 eq.)
-
1-Hydroxybenzotriazole (HOBt) (46 mg, 0.3 mmol, 3 eq.) - Optional
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (verified by a positive Kaiser test) and wash the resin thoroughly with DMF (3 x 5 mL).
-
Reagent Dissolution: In a clean vial, dissolve Fmoc-Gln(Trt)-OPfp (3 eq.) and HOBt (3 eq., if used) in 2 mL of DMF.
-
Coupling Reaction: Add the reagent solution to the swelled, deprotected peptide-resin. Agitate the mixture at room temperature for 60 minutes.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and then Dichloromethane (DCM), and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling.
-
Troubleshooting: If the Kaiser test is positive after 60 minutes, allow the reaction to proceed for an additional 30-60 minutes. If it remains positive, a recoupling may be necessary, although this is rare with OPfp esters.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.
Protocol 2: In Situ Activation of Fmoc-Gln(Trt)-OH with HCTU/DIPEA
This protocol uses HCTU, a highly efficient uronium salt coupling reagent, for rapid activation and coupling.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Gln(Trt)-OH (183 mg, 0.3 mmol, 3 eq.)
-
HCTU (124 mg, 0.3 mmol, 3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (verified by a positive Kaiser test) and wash the resin thoroughly with DMF (3 x 5 mL).
-
Activation Solution Preparation: In a separate, dry vial, dissolve Fmoc-Gln(Trt)-OH (3 eq.) and HCTU (3 eq.) in 2 mL of DMF. Add DIPEA (6 eq.) to this solution.
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature. A color change (typically to yellow) may be observed, indicating the formation of the active ester.
-
Coupling Reaction: Immediately add the freshly prepared activation solution to the swelled, deprotected peptide-resin. Agitate the mixture at room temperature for 20 minutes.
-
Monitoring: Perform a Kaiser test as described in Protocol 1.
-
Troubleshooting: If the coupling is incomplete after 20 minutes, extend the reaction time. For difficult couplings, a second addition of the activation mixture (a "double couple") may be required.
-
Washing: Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 5 mL). The resin is now ready for the next deprotection step.
Conclusion and Recommendations
Both the pre-activated Fmoc-Gln(Trt)-OPfp and in situ activation of Fmoc-Gln(Trt)-OH are robust and effective methods for incorporating glutamine into synthetic peptides. The choice between them is a matter of balancing convenience, cost, and the specific demands of the peptide sequence.
-
For routine synthesis, automated platforms, and sequences where simplicity and reliability are paramount, Fmoc-Gln(Trt)-OPfp is an excellent choice. It minimizes the number of reagents and steps, thereby reducing the potential for human error and completely eliminating the risk of side-chain dehydration during activation.
-
For complex, sterically hindered couplings or in laboratories where cost is a primary driver and a wide range of coupling reagents are already in use, in situ activation of Fmoc-Gln(Trt)-OH offers greater flexibility and potentially higher reactivity. The ability to employ powerful reagents like HATU or HCTU can be decisive in overcoming the challenges posed by "difficult sequences".[9][13]
Ultimately, both strategies, when executed with high-quality reagents and proper technique, will yield high-purity peptides. By understanding the underlying chemistry and practical considerations outlined in this guide, the Senior Application Scientist can confidently select the optimal method for their specific research and development needs.
References
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1.
- BenchChem. (2025). Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers.
- Google Patents. (1990). EP0401797A1 - Active esters for solid phase peptide synthesis.
- ResearchGate. (2021). The formation and hydrolysis of the active ester made from α-amino acid...
- ResearchGate. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine.
- Mocanu, G., & Sarbu, M. (2014). Mechanistic study of the deamidation reaction of glutamine: a computational approach. Journal of Physical Chemistry B, 118(48), 13857-13867.
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159.
- Martens, J., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1847-1857.
- The Royal Society of Chemistry. (2023). Supplementary Information.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from a chemical and life science company.
- AltaBioscience. (n.d.). Design considerations in the synthesis of peptides.
- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1. Retrieved from a chemical and life science company.
- Awadé, A. C., & Moreau, T. (1997). Quantitative analysis of pyroglutamic acid in peptides. Journal of peptide research, 50(5), 376-381.
- Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science, 14(1), 97-101.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- Luan, Y., et al. (2021). A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. Molecules, 26(21), 6479.
- Lauer-Fields, J. L., et al. (2008). Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Journal of medicinal chemistry, 51(21), 6944-6954.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). Application of Fmoc-Gln(Trt)-OH in the Synthesis of Long or Complex Peptides.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Yu, Y., et al. (2016). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Analytical chemistry, 88(3), 1905-1912.
- Del Gatto, A., et al. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 27(11), e3351.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Lynn, B. C., et al. (2015). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical chemistry, 87(4), 2466-2473.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Vasanthakumar, G. R., & Babu, V. V. S. (2007). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. Letters in Organic Chemistry, 4(1), 28-32.
- Mollica, A., Pinnen, F., Stefanucci, A., & Costante, R. (2013). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 9(1), 2-24.
- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OPfp ≥97.0% 132388-65-9. Retrieved from a chemical and life science company.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OPfp.
- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1. Retrieved from a chemical and life science company.
- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OPfp ≥97.0% 132327-80-1. Retrieved from a chemical and life science company.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Wang, C., et al. (2011). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of medicinal chemistry, 54(17), 6096-6105.
- Giraud, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of peptide science, 19(5), 312-317.
- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OH ≥98.0% HPLC 132327-80-1. Retrieved from a chemical and life science company.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from a chemical and life science company.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
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A Senior Application Scientist's Guide to Glutamine Incorporation: A Comparative Analysis of Fmoc-Gln(Trt)-OPfp and Its Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of glutamine (Gln) is a frequent necessity in peptide synthesis that conceals significant challenges, primarily the propensity for side-chain dehydration and N-terminal cyclization. The pre-activated pentafluorophenyl (OPfp) ester of Fmoc-Gln(Trt)-OH is a widely adopted solution offering convenience and reliability. However, considerations of cost, flexibility, and performance in particularly demanding sequences necessitate a thorough evaluation of alternatives. This guide provides an in-depth comparison between Fmoc-Gln(Trt)-OPfp and the primary alternative: in-situ activation of Fmoc-Gln(Trt)-OH with modern coupling reagents. We will dissect the mechanistic basis for reagent selection, present a framework for making informed decisions, and provide a validated experimental protocol for head-to-head comparison, empowering researchers to optimize their glutamine incorporation strategies for maximal yield and purity.
The "Glutamine Problem": Understanding the Core Synthetic Challenges
Glutamine, while essential, presents two primary side reactions during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) that can compromise the integrity of the final product.
-
Side-Chain Dehydration: During the carboxyl group activation step required for peptide bond formation, the side-chain amide of an unprotected glutamine can be partially converted to a nitrile. This side reaction is particularly problematic when using carbodiimide-based activators like DIC.[1] The resulting nitrile-containing peptide impurity is often difficult to separate from the target peptide. The use of a side-chain protecting group, most commonly the bulky trityl (Trt) group, effectively prevents this dehydration.[2][3]
-
Pyroglutamate (pGlu) Formation: An N-terminal glutamine residue has a strong tendency to undergo intramolecular cyclization, attacking the terminal amino group to form pyroglutamate, releasing ammonia.[4] This spontaneous reaction can occur during synthesis, cleavage, and even storage, leading to a truncated and more acidic impurity.[5] While side-chain protection with Trt mitigates this, the choice of coupling conditions for the subsequent amino acid can influence the extent of this side reaction.
The Trt group, due to its bulk and acid lability, has become the industry standard for glutamine side-chain protection in Fmoc-SPPS, lauded for its ability to prevent dehydration and enhance the solubility of the amino acid derivative.[3] This guide, therefore, focuses on the comparison of different activation methods for the universally accepted Fmoc-Gln(Trt)-OH building block.
The Benchmark vs. The Alternative: A Head-to-Head Comparison
The central choice for researchers lies between using a pre-activated ester or performing an in-situ activation at the time of coupling.
-
The Benchmark: Fmoc-Gln(Trt)-OPfp. This reagent is the Fmoc-Gln(Trt)-OH building block where the carboxylic acid has been pre-activated as a pentafluorophenyl ester. Pfp esters are stable, isolable, and highly reactive, enabling efficient coupling without the need for additional activating agents at the point of synthesis.[1]
-
The Alternative: Fmoc-Gln(Trt)-OH + In-Situ Coupling Reagent. This is the most common alternative, where the researcher combines the standard Fmoc-Gln(Trt)-OH with a coupling reagent and typically a base (like DIPEA) immediately before or during the coupling step. This approach offers flexibility in choosing the potency of the activation method.
The following diagram illustrates the fundamental difference in workflow.
Caption: Workflow comparison of pre-activated vs. in-situ activation.
Comparative Analysis of Key Attributes
The choice between these two strategies involves a trade-off between convenience, cost, and performance, especially for challenging sequences.
| Attribute | Fmoc-Gln(Trt)-OPfp | Fmoc-Gln(Trt)-OH + In-Situ Activation | Causality & Expert Insight |
| Convenience | Very High. Ready to use; simplifies reagent preparation and reduces potential for weighing errors of multiple components. | Moderate. Requires accurate preparation of solutions for the amino acid, coupling reagent, and base. | For high-throughput or automated synthesis, the simplicity of the pre-activated ester can significantly reduce setup time and minimize errors. |
| Cost | Higher. The cost per gram of the pre-activated ester is significantly higher than the corresponding carboxylic acid. | Lower. The combined cost of Fmoc-Gln(Trt)-OH and an equivalent of coupling reagent is generally lower, especially at scale. | The OPfp ester is an additional synthetic step for the manufacturer, which is reflected in the price. The cost savings of in-situ activation become more substantial in large-scale synthesis campaigns. |
| Flexibility | Low. The reactivity is fixed. | High. The reactivity can be tuned by selecting different coupling reagents (e.g., HBTU for standard coupling, HATU or COMU for highly demanding steps).[6] | In-situ activation allows the researcher to employ highly potent reagents like HATU specifically for difficult couplings, such as incorporating Gln adjacent to a bulky residue like Aib, where a standard OPfp ester might be sluggish.[7] |
| Coupling Efficiency | High. Generally provides reliable and complete couplings for most standard sequences. | Variable (High to Very High). Highly dependent on the chosen reagent. Modern uronium salts like HATU and COMU often outperform standard methods.[1][7] | The OAt-ester formed by HATU or the Oxyma-ester from COMU are more reactive than the OPfp-ester, driving sterically hindered reactions to completion more effectively.[1][8] |
| Side Reactions | Low. Reliable performance. However, excess reagent can still lead to side reactions. | Variable. Can be higher if an inappropriate (e.g., carbodiimide-only) or excessive amount of reagent/base is used. Guanidinylation of the N-terminus is a known side reaction for uronium salts if used in excess.[6] | The key is stoichiometry. Using a slight excess of the activated amino acid relative to the free amine on the resin is standard, but a large excess of the coupling reagent itself should be avoided. |
A Deeper Dive: Selecting the Right In-Situ Coupling Reagent
When opting for the in-situ activation of Fmoc-Gln(Trt)-OH, the choice of coupling reagent is the most critical variable. While dozens exist, modern peptide synthesis largely relies on onium (aminium/uronium or phosphonium) salts.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Considerations |
| HBTU / TBTU | Aminium | High | Cost-effective, reliable workhorse for standard couplings. | Less effective for sterically hindered couplings compared to HATU/HCTU. Based on potentially explosive HOBt.[1][9] |
| HCTU | Aminium | Very High | More reactive than HBTU due to the 6-Cl-HOBt leaving group. Good cost-performance balance. | Based on a benzotriazole derivative.[6] |
| HATU | Aminium | Very High | Gold standard for difficult couplings (steric hindrance). HOAt leaving group provides anchimeric assistance, accelerating the reaction.[1][7] | Higher cost. Can cause guanidinylation if used in excess. Based on potentially explosive HOAt.[6][9] |
| PyBOP | Phosphonium | High | Avoids N-terminal guanidinylation side reaction. Good for fragment coupling. | Generates carcinogenic HMPA as a byproduct (BOP reagent). PyBOP is a safer alternative but still requires careful handling.[1] |
| COMU | Aminium | Very High | Reactivity is comparable to HATU.[1][8] Based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[9] Byproducts are water-soluble, simplifying purification. | Can be less stable in DMF solution over long periods compared to other reagents, making it ideal for fresh preparation.[9] |
Senior Scientist Recommendation: For routine incorporation of Fmoc-Gln(Trt)-OH, HCTU offers a robust and cost-effective solution. For known difficult sequences or when troubleshooting incomplete couplings, HATU remains the benchmark for performance. However, for laboratories prioritizing safety without compromising efficiency, COMU is the superior choice and the recommended modern alternative.[1][8]
Decision-Making Framework for Glutamine Incorporation
The optimal strategy depends on the specific context of the synthesis. This decision flowchart provides a logical path for selecting the appropriate method.
Caption: Decision framework for selecting a glutamine coupling strategy.
Protocol: A Self-Validating Method for Comparative Analysis
To provide actionable data, researchers should perform a direct comparison in their own laboratory setting. This protocol is designed to be a self-validating system to compare Fmoc-Gln(Trt)-OPfp against an in-situ activation method using a challenging model peptide.
Objective: To compare the coupling efficiency and purity of a model peptide synthesized using two different methods for glutamine incorporation.
Model Peptide Sequence: Ac-Tyr-Val-Gln -Leu-Gly-NH₂
-
Rationale: The Val-Gln junction presents moderate steric hindrance, making it a good test case. The acetylated N-terminus and amidated C-terminus are representative of many synthetic peptides.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH
-
Fmoc-Gln(Trt)-OPfp
-
Coupling Reagent for comparison (e.g., HATU or COMU)
-
Solvents/Reagents: DMF (peptide grade), Piperidine, DIPEA, Acetic Anhydride, TFA, TIS (Triisopropylsilane), Water.
-
Analytical: HPLC system with a C18 column, Mass Spectrometer.
Experimental Workflow Diagram:
Caption: Experimental workflow for comparing glutamine coupling methods.
Step-by-Step Methodology:
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.05 mmol) in DMF for 30 minutes in two separate reaction vessels (Vessel A and Vessel B).
-
Synthesis of Common Backbone (Gly-Leu):
-
Perform standard Fmoc-SPPS cycles to couple Fmoc-Leu-OH and then Fmoc-Gly-OH to the resin in both vessels. A standard cycle consists of:
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash thoroughly with DMF (5x).
-
Coupling: Use a standard coupling protocol (e.g., 4 eq. Fmoc-AA-OH, 3.9 eq. HCTU, 8 eq. DIPEA in DMF for 45 min).
-
Washing: Wash with DMF (3x).
-
-
-
The Comparative Coupling Step (Gln):
-
Vessel A (In-Situ Activation):
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (4 eq.), HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 2 minutes.
-
Add the activated solution to the resin in Vessel A. Agitate for 1-2 hours.
-
-
Vessel B (OPfp Ester):
-
Dissolve Fmoc-Gln(Trt)-OPfp (4 eq.) in DMF.
-
Add the solution to the resin in Vessel B. Agitate for 1-2 hours.
-
-
Monitoring: After coupling, take a small sample of resin beads from each vessel and perform a Kaiser test. A negative test (yellow beads) indicates a complete reaction. If positive (blue beads), the coupling is incomplete.
-
-
Completion of Synthesis:
-
Continue with standard Fmoc-SPPS cycles in both vessels to couple Fmoc-Val-OH and Fmoc-Tyr(tBu)-OH.
-
After the final Fmoc deprotection, perform N-terminal acetylation using a solution of acetic anhydride/DIPEA in DMF.
-
-
Cleavage and Analysis:
-
Wash the final peptide-resin from both vessels with DMF, then DCM, and dry under vacuum.
-
Cleave the peptide from a known mass of dried resin (e.g., 20 mg) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in a known volume of an appropriate solvent (e.g., 50% Acetonitrile/Water).
-
Analyze by reverse-phase HPLC, monitoring at 220 nm. Identify the main product peak and any impurities by mass spectrometry.[10][11]
-
Data Evaluation:
| Metric | Calculation | Interpretation |
| Crude Purity (%) | (Area of Main Peak / Total Area of All Peaks) * 100 | A direct measure of the efficiency and cleanliness of the synthesis. |
| Target Peptide Mass | ESI-MS of main HPLC peak | Confirms the identity of the desired product. |
| Key Impurity Masses | ESI-MS of impurity peaks | Identify deletion sequences (e.g., Ac-Tyr-Val-Leu-Gly-NH₂) which indicate failed Gln coupling, or nitrile formation (+18 Da dehydration). |
Conclusion and Authoritative Recommendation
Both Fmoc-Gln(Trt)-OPfp and in-situ activation of Fmoc-Gln(Trt)-OH are viable and effective methods for incorporating glutamine in peptide synthesis. The Trt side-chain protection is non-negotiable for preventing dehydration side reactions.[3]
-
Fmoc-Gln(Trt)-OPfp stands out for its convenience and reliability , making it an excellent choice for high-throughput synthesis, automated protocols, and for laboratories where minimizing the number of reagents and potential handling errors is a priority.
-
In-situ activation of Fmoc-Gln(Trt)-OH provides superior flexibility and cost-effectiveness . For complex peptides with known sterically hindered regions, the ability to deploy a highly potent coupling reagent like HATU or its safer, modern equivalent COMU , is a distinct advantage that can dramatically improve the yield and purity of the final product.[1][7]
As a Senior Application Scientist, my final recommendation is to adopt a flexible approach. For routine, non-challenging sequences on an automated synthesizer, the simplicity of Fmoc-Gln(Trt)-OPfp is often justified. However, for challenging manual synthesis, large-scale production, or when cost is a primary driver, mastering the use of Fmoc-Gln(Trt)-OH with COMU represents the most efficient, safe, and powerful strategy in the modern peptide synthesis laboratory.
References
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 682-687. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamine. Retrieved from [Link]
-
Barlos, K., Gatos, D., & Koutsogianni, S. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. Retrieved from [Link]
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. Retrieved from [Link]
-
Vass, E., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1156-1160. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Barany, G., et al. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. International Journal of Peptide and Protein Research, 35(3), 204-211. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference.... Retrieved from [Link]
-
Contardi, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4983. Retrieved from [Link]
-
Kumar, A., et al. (2016). Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. International Journal of Chemistry, 4(3), 89-93. Retrieved from [Link]
-
Dunne, J., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(3), 1317-1331. Retrieved from [Link]
-
de Faria, T., et al. (2014). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Food and Nutrition Sciences, 5(1), 1-7. Retrieved from [Link]
-
Dick, F., et al. (2003). Determination of the origin of the N terminal pyro-glutamate variation in monoclonal antibodies using model peptides. Biotechnology and Bioengineering, 84(4), 434-442. Retrieved from [Link]
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- 4. Comparison of the self-assembly and cytocompatibility of conjugates of Fmoc (9-fluorenylmethoxycarbonyl) with hydrophobic, aromatic, or charged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Fmoc-Gln(Trt)-OPfp and Associated Waste Streams
For the modern researcher engaged in peptide synthesis, the handling and disposal of reagents are as critical as the synthesis itself. Fmoc-Gln(Trt)-OPfp (N-α-Fmoc-N-γ-trityl-L-glutamine pentafluorophenyl ester) is a cornerstone reagent for the incorporation of glutamine residues. Its multi-component structure, featuring the Fmoc protecting group, a trityl side-chain protector, and a pentafluorophenyl active ester, necessitates a nuanced and informed approach to waste management. This guide provides a detailed protocol for the safe and compliant disposal of Fmoc-Gln(Trt)-OPfp and the distinct waste streams generated during its application in solid-phase peptide synthesis (SPPS).
Understanding the Chemistry of Disposal
The proper disposal of Fmoc-Gln(Trt)-OPfp is not a monolithic process. It requires an understanding of the compound's intrinsic properties and the chemistry of its protecting groups. During SPPS, the parent molecule is consumed, generating byproducts with their own unique hazard profiles and disposal requirements.
-
Fmoc Group Removal: The base-labile fluorenylmethyloxycarbonyl (Fmoc) group is typically removed using a secondary amine, most commonly piperidine. This reaction liberates the Fmoc group as dibenzofulvene (DBF), which is then trapped by the amine to form a stable adduct (e.g., dibenzofulvene-piperidine adduct).[1][2] This waste stream is basic and contains organic compounds that require specific disposal methods.
-
Trityl Group Removal: The acid-labile trityl (Trt) group, protecting the glutamine side chain, is cleaved using a strong acid, typically trifluoroacetic acid (TFA).[3] This process generates a highly corrosive and environmentally persistent acidic waste stream containing the cleaved trityl cation, which is typically scavenged.
-
Pentafluorophenyl (PFP) Ester Activation: The pentafluorophenyl group is an excellent leaving group that facilitates amide bond formation. During the coupling reaction, pentafluorophenol (PFP-OH) is released. While PFP esters are less susceptible to hydrolysis than many other active esters, the resulting PFP-OH in the waste stream must be managed appropriately.[4]
Core Principles of Waste Management
Before delving into specific procedures, it is paramount to adhere to the foundational principles of laboratory chemical waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[5][6]
-
Segregation: Never mix incompatible waste streams. Acidic, basic, halogenated, and non-halogenated wastes must be collected in separate, clearly labeled containers.
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the approximate percentages of each component.
-
Containment: Use appropriate, non-reactive containers with secure lids. For instance, strong acids like TFA should not be stored in metal containers.
-
Accumulation: Store waste in designated Satellite Accumulation Areas (SAAs) within the laboratory, under the control of the generator.
Disposal of Unused Fmoc-Gln(Trt)-OPfp
For unused or expired solid Fmoc-Gln(Trt)-OPfp, the primary route of disposal is through a licensed hazardous waste disposal company.
Key Hazard Information for Fmoc-Gln(Trt)-OPfp:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[7] | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362+P364[7] |
| Combustible Solid | Classified under Storage Class 11 or 13. | - | Keep away from heat and open flames. |
Step-by-Step Disposal of Solid Fmoc-Gln(Trt)-OPfp:
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable option).
-
Packaging: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container.
-
Labeling: Label the container as "Hazardous Waste" and list the full chemical name: "Fmoc-Gln(Trt)-OPfp".
-
Storage: Place the sealed container in your laboratory's designated SAA for solid chemical waste.
-
Collection: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal service.
Disposal of Solid Waste Contaminated with Fmoc-Gln(Trt)-OPfp
Solid waste, such as weighing paper, contaminated gloves, and pipette tips, must be disposed of as hazardous waste.
Procedure for Contaminated Solid Waste:
-
Segregation: Collect all solid waste contaminated with Fmoc-Gln(Trt)-OPfp in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container with "Hazardous Waste" and "Solid waste contaminated with Fmoc-Gln(Trt)-OPfp".
-
Storage and Collection: Store in the solid waste SAA and arrange for collection as described above.
Disposal of Liquid Waste Streams from Peptide Synthesis
The liquid waste generated during the use of Fmoc-Gln(Trt)-OPfp in SPPS must be carefully segregated into distinct waste streams. The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste segregation decision tree for SPPS using Fmoc-Gln(Trt)-OPfp.
Fmoc Deprotection Waste (Basic, Non-Halogenated Organic)
This waste stream typically contains piperidine, N,N-dimethylformamide (DMF), and the dibenzofulvene-piperidine adduct.
Step-by-Step Disposal:
-
Collection: Collect all Fmoc deprotection filtrates in a dedicated, clearly labeled, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle).
-
Labeling: Label the container as "Hazardous Waste" and list the contents: "Piperidine, N,N-Dimethylformamide (DMF), Dibenzofulvene-Piperidine Adduct".
-
Storage: Store in the SAA for non-halogenated organic waste, away from acids and oxidizers.
-
Disposal: Arrange for collection by your institution's hazardous waste management service.
Trityl Deprotection and Cleavage Waste (Acidic, Halogenated Organic)
This waste stream is highly corrosive and contains trifluoroacetic acid (TFA), scavengers (e.g., triisopropylsilane, water, dithiothreitol), and the cleaved trityl group byproducts.
Step-by-Step Disposal:
-
Neutralization (Optional and with Caution): For small quantities, slow and careful neutralization with a base like sodium bicarbonate may be permissible under your institution's guidelines. This is an exothermic reaction and must be performed in a fume hood with appropriate PPE. However, for larger volumes, it is often safer to dispose of the acidic waste directly. Always consult your EHS department before neutralizing corrosive waste.
-
Collection: Collect the acidic waste in a dedicated, labeled, halogenated waste container. Ensure the container is vented if there is a risk of gas buildup. Do not use metal containers.
-
Labeling: Label the container as "Hazardous Waste, Corrosive" and list the contents: "Trifluoroacetic Acid (TFA), [List Scavengers Used], Trityl Byproducts".
-
Storage: Store in the SAA for halogenated organic waste, segregated from bases and reactive metals.
-
Disposal: This waste requires specialized disposal, often involving high-temperature incineration.[8] Arrange for collection by your institution's hazardous waste management service.
Coupling Reaction Waste (Non-Halogenated Organic)
This waste stream contains the solvent (e.g., DMF), excess activated amino acid, and the pentafluorophenol (PFP-OH) byproduct.
Step-by-Step Disposal:
-
Collection: Collect the coupling reaction filtrate in a dedicated, labeled, non-halogenated organic waste container.
-
Labeling: Label the container as "Hazardous Waste" and list the contents: "N,N-Dimethylformamide (DMF), Pentafluorophenol, [Other Reagents]".
-
Storage: Store in the SAA for non-halogenated organic waste.
-
Disposal: Arrange for collection by your institution's hazardous waste management service.
Spill and Emergency Procedures
In the event of a spill of Fmoc-Gln(Trt)-OPfp or any of its associated waste streams, adhere to the following general procedure:
-
Alert Personnel: Notify others in the immediate vicinity.
-
Evacuate: If the spill is large or involves highly volatile and toxic substances, evacuate the area and contact your institution's emergency response team.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels for spills of strong acids or oxidizers.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as hazardous solid waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or decontamination solution.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of Fmoc-Gln(Trt)-OPfp and its associated waste, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OPfp [132388-65-9]. Retrieved from [Link]
-
Sustainability Area. (n.d.). TFA Disposal Methods. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]
-
AAPPTec. (n.d.). SAFETY DATA SHEET - Fmoc-Gln(Trt)-OH. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - Pentafluorophenyl)-1-propanol. Retrieved from [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
- Hlebowicz, E., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(13), 3091.
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Collins, J. M., et al. (2021). Total wash elimination for solid phase peptide synthesis.
-
ResearchGate. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal?. Retrieved from [Link]
- U.S. Patent No. US20100184952A1. (2010).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6422, Trifluoroacetic acid. Retrieved from [Link]
-
American Chemical Society. (n.d.). LCSS: TRIFLUOROACETIC ACID. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Friede, M., et al. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Research, 5(3), 145-147.
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved from [Link]
-
Journal of Materials Chemistry B. (2020). Sequential post-polymerization modification of a pentafluorophenyl ester-containing homopolymer: a convenient route to effective pH-responsive nanocarriers for anticancer drugs. Retrieved from [Link]
-
SpinChem. (n.d.). Chemical wastes in the peptide synthesis process and ways to reduce them. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
Sources
- 1. renyi.hu [renyi.hu]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. spinchem.com [spinchem.com]
- 6. researchgate.net [researchgate.net]
- 7. FMOC-GLN(TRT)-OPFP | 132388-65-9 [m.chemicalbook.com]
- 8. TFA Disposal Methods → Area → Sustainability [product.sustainability-directory.com]
A Researcher's Guide to the Safe Handling of Fmoc-Gln(Trt)-OPfp: Personal Protective Equipment and Disposal
The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides essential safety and logistical information for handling Fmoc-Gln(Trt)-OPfp, a pre-activated amino acid derivative commonly used in solid-phase peptide synthesis. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for understanding the "why" behind each safety recommendation, fostering a culture of proactive safety in your laboratory.
Fmoc-Gln(Trt)-OPfp (N-α-Fmoc-N-γ-trityl-L-glutamine pentafluorophenyl ester) is a valuable reagent for the efficient incorporation of glutamine residues into synthetic peptides. Its pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating amide bond formation. However, this reactivity, combined with its powdered form, necessitates careful handling to mitigate potential hazards.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough risk assessment is crucial. For Fmoc-Gln(Trt)-OPfp, the primary hazards are:
-
Skin Irritation : The compound is classified as a skin irritant (H315)[1]. Direct contact can cause redness, itching, and inflammation[2].
-
Respiratory Irritation : As a fine powder, there is a potential for respiratory sensitization and irritation upon inhalation[3].
-
Eye Irritation : Contact with the eyes can cause serious irritation[3][4].
-
Unknown Biological Activity : Research peptides and their derivatives should be treated as having unknown biological activity and potential toxicity[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential for minimizing exposure to Fmoc-Gln(Trt)-OPfp. The following table summarizes the recommended PPE for various handling procedures.
| Procedure | Required PPE | Rationale |
| Weighing and Aliquoting | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- N95 Respirator (or higher) | The powdered form poses a significant inhalation risk. A respirator is crucial to prevent respiratory tract irritation. Goggles protect against airborne particles. |
| Dissolution and Transfer | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat | While the inhalation risk is lower once in solution, the risk of splashes and skin contact remains. |
| Peptide Synthesis Reaction | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat | Standard laboratory practice to protect against splashes of the reagent and other chemicals used in the synthesis. |
| Waste Disposal | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat | Handling of contaminated materials requires full personal protection to prevent accidental exposure. |
A Note on Glove Selection: Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if contamination is suspected[3].
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following protocol outlines the safe handling of Fmoc-Gln(Trt)-OPfp from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, typically at 2-8°C[1].
-
Keep the container tightly closed to prevent moisture absorption, which can hydrolyze the reactive Pfp ester[5].
Weighing and Dissolution
This phase presents the highest risk of inhalation and skin exposure.
-
Preparation :
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE, including an N95 respirator.
-
Decontaminate the weighing area and spatula before and after use.
-
-
Weighing :
-
Carefully open the container inside the fume hood.
-
Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat or reaction vessel.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following your institution's spill response procedures.
-
-
Dissolution :
-
Add the appropriate solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) to the vessel containing the Fmoc-Gln(Trt)-OPfp powder inside the fume hood[1].
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
Use in Peptide Synthesis
-
Once in solution, the reagent can be added to the reaction vessel according to your established peptide synthesis protocol.
-
Always conduct the reaction within a fume hood.
-
Ensure all glassware is properly secured.
Spill Response
-
Minor Spill (in fume hood) :
-
Restrict access to the area.
-
Wearing appropriate PPE, use an absorbent material to collect the spilled material.
-
Place the absorbent material in a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill :
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
Proper disposal of Fmoc-Gln(Trt)-OPfp and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Place unused or expired Fmoc-Gln(Trt)-OPfp in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated materials such as weigh boats, gloves, and absorbent pads should also be disposed of in the solid hazardous waste stream.
-
-
Liquid Waste :
-
Never dispose of Fmoc-Gln(Trt)-OPfp down the drain or in regular trash [3].
Visualizing the Workflow
The following diagram illustrates the key stages and safety considerations in the handling of Fmoc-Gln(Trt)-OPfp.
Caption: Workflow for the safe handling of Fmoc-Gln(Trt)-OPfp.
By adhering to these guidelines and fostering a deep understanding of the principles behind them, you can ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
-
Laboratory Safety Guidelines for Peptide Handling - Biovera. (2024). Retrieved from [Link]
-
Fmoc-Gln(Trt)-OPfp [132388-65-9] - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.). Retrieved from [Link]
-
Peptide Synthesis for Beginners. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Fmoc-Gln(Trt)-OH. (n.d.). Retrieved from [Link]
-
MSDS - Safety Data Sheet - Nα-Fmoc-L-alanine pentafluorophenyl ester. (2010, July 14). Retrieved from [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. (n.d.). Retrieved from [Link]
-
Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. (n.d.). Retrieved from [Link]
-
Trityl Protection - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Fmoc-Gln(Trt)-OPfp. (n.d.). Retrieved from [Link]
-
Pentafluorophenyl esters - Wikipedia. (n.d.). Retrieved from [Link]
-
Peptide Synthesis – Safety Topics - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 6). Retrieved from [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
